ATX inhibitor 27
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H26ClN5O3 |
|---|---|
分子量 |
492.0 g/mol |
IUPAC 名称 |
2-[6-(1-acetylpiperidin-4-yl)-4-oxoquinazolin-3-yl]-N-[(3-chloro-4-cyanophenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C26H26ClN5O3/c1-17(33)31-9-7-19(8-10-31)20-5-6-24-22(12-20)26(35)32(16-29-24)15-25(34)30(2)14-18-3-4-21(13-28)23(27)11-18/h3-6,11-12,16,19H,7-10,14-15H2,1-2H3 |
InChI 键 |
NOCAIBYMDMOXIX-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Ziritaxestat (GLPG1690): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziritaxestat (B607656), also known as GLPG1690, is a potent and selective small-molecule inhibitor of autotaxin (ATX).[1][2] Autotaxin is a secreted lysophospholipase D that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[3][4] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[2][4] Elevated levels of ATX and LPA are associated with various diseases, most notably idiopathic pulmonary fibrosis (IPF).[3][5] Ziritaxestat was developed to target this pathway and was investigated as a potential therapeutic agent for IPF.[1] Although its clinical development was ultimately discontinued (B1498344) due to a benefit-risk assessment in Phase 3 trials, the extensive research into its mechanism of action provides valuable insights for the development of future ATX inhibitors.[1][3] This technical guide provides an in-depth overview of the core mechanism of action of ziritaxestat, including its molecular interactions, impact on signaling pathways, quantitative data, and key experimental methodologies.
Mechanism of Action
Ziritaxestat functions by directly inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA.[3] This reduction in LPA levels subsequently dampens the downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPARs).[4]
Molecular Interaction and Binding Mode
Ziritaxestat is classified as a Type IV autotaxin inhibitor.[6][7] This classification is based on its unique binding mode to the ATX enzyme. The crystal structure of ziritaxestat in complex with ATX reveals that it occupies both the hydrophobic pocket, which normally accommodates the fatty acyl chain of the LPC substrate, and an allosteric tunnel.[4][6] This dual-binding mechanism is significant as it not only prevents the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA but may also interfere with the transport and delivery of any remaining LPA to its receptors.[4][8] This distinguishes it from other classes of ATX inhibitors that may only block the active site or the hydrophobic pocket.[7]
Signaling Pathway
The primary signaling pathway affected by ziritaxestat is the ATX-LPA axis. By inhibiting ATX, ziritaxestat effectively downregulates the entire cascade.
Quantitative Data
The inhibitory potency and pharmacokinetic properties of ziritaxestat have been characterized across various in vitro and in vivo studies.
| Parameter | Species/System | Value | Reference |
| IC50 | Human Recombinant ATX | 131 nM | [6][9] |
| Mouse Recombinant ATX | 224 nM | [10] | |
| Human Plasma | 242 nM | [4][10] | |
| Mouse Plasma | 418 nM | [4] | |
| Rat Plasma | 541-542 nM | [4][6] | |
| Ki | - | 15 nM | [9] |
| hERG Inhibition IC50 | - | 15 µM | [11] |
| Pharmacokinetic Parameter | Species | Dose | Value | Reference |
| tmax (median) | Human | Single oral doses (20-1500 mg) | ~2 hours | [12] |
| t1/2 (mean) | Human | Single oral doses (20-1500 mg) | ~5 hours | [12] |
| Absolute Bioavailability | Human | 600 mg oral | 54% | [13] |
| Maximal LPA Reduction (plasma) | Human | Single oral doses | ~80% at ~0.6 µg/mL | [12] |
| Mouse | 3, 10, 30 mg/kg oral | 84%, 91%, 95% | [4] |
Experimental Protocols
In Vitro Biochemical Potency Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ziritaxestat against purified recombinant autotaxin.
Methodology:
-
Human recombinant autotaxin is used as the enzyme source.
-
Lysophosphatidylcholine (LPC) is used as the substrate.
-
The assay is typically performed in a buffer system that supports ATX enzymatic activity.
-
Ziritaxestat is serially diluted to a range of concentrations.
-
The inhibitor is pre-incubated with the enzyme before the addition of the substrate.
-
The enzymatic reaction is initiated by the addition of LPC.
-
The formation of the product, lysophosphatidic acid (LPA), or the release of choline (B1196258) is measured over time.
-
Product formation can be quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).[6]
-
The rate of reaction at each inhibitor concentration is determined and plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
References
- 1. Ziritaxestat - Wikipedia [en.wikipedia.org]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. atsjournals.org [atsjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Autotaxin Inhibitor 27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of two distinct potent autotaxin (ATX) inhibitors, both designated in scientific literature with the number 27. Autotaxin is a key enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA), which is implicated in a range of physiological and pathological processes, including cancer, inflammation, and fibrosis. The inhibition of ATX is therefore a significant therapeutic target. This document details the scientific journey and methodologies behind a boronic acid-based inhibitor and a quinazolinone-based inhibitor, offering a comprehensive resource for researchers in the field.
The ATX-LPA Signaling Pathway: A Therapeutic Target
Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (GPCRs), initiating a cascade of downstream signaling events that influence cell proliferation, migration, and survival. Dysregulation of the ATX-LPA axis is a hallmark of several diseases, making ATX a compelling target for therapeutic intervention.
Boronic Acid-Based ATX Inhibitor: 4BoA (27)
Discovery and Biological Activity
A series of boronic acid-containing compounds were developed as potent ATX inhibitors. Among these, 4-borono-L-phenylalanine (4BoA) containing inhibitor, designated as compound 27 , demonstrated significant inhibitory activity against autotaxin. The development of this series was inspired by the ability of boronic acids to interact with the catalytic threonine residue in the active site of enzymes like the proteasome.
| Compound | Target | IC50 (nM) | Assay Condition | Reference |
| 4BoA (27) | Autotaxin | 22 | TG-mTMP fluorescent probe | [1] |
Table 1: In vitro inhibitory activity of 4BoA (27).
Synthesis
The synthesis of 4BoA (27) is based on the established routes for the "HA series" of boronic acid-based ATX inhibitors. A key step in the synthesis is the Knoevenagel condensation of a boronic acid-containing aldehyde with a thiazolidinedione derivative.[2][3]
Experimental Protocol: General Synthesis of HA-series Inhibitors [2][3][4]
-
Synthesis of the Boronic Acid Aldehyde:
-
Protect the amino group of 4-halo-L-phenylalanine (e.g., with a Boc group).
-
Perform a palladium-catalyzed borylation reaction, such as a Suzuki-Miyaura coupling, with a suitable boron source (e.g., bis(pinacolato)diboron) to introduce the boronic ester.
-
Deprotect the boronic ester under acidic conditions and subsequently oxidize to the boronic acid. The protected amino acid is then converted to the corresponding aldehyde.
-
-
Synthesis of the Thiazolidinedione Moiety:
-
Perform N-alkylation of thiazolidine-2,4-dione with a suitable benzyl (B1604629) halide.
-
-
Knoevenagel Condensation:
-
React the boronic acid aldehyde with the N-substituted thiazolidine-2,4-dione in the presence of a base to yield the final inhibitor. The product is then purified by chromatography.
-
Quinazolinone-Based ATX Inhibitor: Compound 31
Discovery and Biological Activity
A distinct ATX inhibitor, also referred to as compound 27 in some contexts and more formally as Compound 31 , was identified from a DNA-encoded library screen. This compound features a quinazolinone scaffold and exhibits potent, non-zinc-binding inhibition of autotaxin.[5]
| Compound | Target | IC50 (nM) | Assay Condition | Reference |
| This compound (Compound 31) | human ATX | 13 | In vitro enzyme assay | [6] |
| LPC hydrolysis | 23 | In vitro enzyme assay | [6] |
Table 2: In vitro inhibitory activity of this compound (Compound 31).
Synthesis
The synthesis of this quinazolinone-based inhibitor involves the construction of the core heterocyclic system followed by functionalization. While the specific details for Compound 31 are part of a forthcoming publication, the general synthesis of similar quinazolinone derivatives found in patents from the same research group provides a likely synthetic strategy.[7][8]
Experimental Protocol: General Synthesis of Quinazolinone Derivatives
-
Formation of the Quinazolinone Core: React a substituted anthranilic acid with formamide or a similar reagent at elevated temperatures to form the quinazolinone ring system.
-
Functionalization of the Core: Introduce necessary functional groups, such as halogens, onto the quinazolinone core to enable subsequent coupling reactions.
-
Side Chain Attachment: Couple the functionalized quinazolinone with the desired amine-containing side chain, often via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The final product is then purified using standard chromatographic techniques.
Key Experimental Protocols
ATX Enzyme Inhibition Assay (In Vitro)
The inhibitory activity of compounds against ATX is typically determined using a biochemical assay that measures the product of the enzymatic reaction. A common method is the choline (B1196258) release assay.
Principle: ATX hydrolyzes LPC to LPA and choline. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is detected using a colorimetric or fluorometric probe in the presence of horseradish peroxidase.
Procedure: [9]
-
Prepare a reaction buffer (e.g., Tris-HCl, NaCl, KCl, CaCl2, MgCl2).
-
Add the ATX enzyme to the buffer in a microplate well.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate, LPC.
-
Include a detection mix containing choline oxidase, horseradish peroxidase, and a suitable probe (e.g., Amplex Red).
-
Incubate the plate at 37°C.
-
Measure the fluorescence or absorbance at appropriate wavelengths.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Measurement of in Vivo LPA Levels
To assess the in vivo efficacy of ATX inhibitors, the levels of LPA in plasma or other biological fluids are measured.
Procedure: [10]
-
Administer the ATX inhibitor to the test animal (e.g., rat or mouse) via the desired route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma.
-
Extract lipids from the plasma using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).
-
Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of different LPA species.
-
Compare the LPA levels in treated animals to those in vehicle-treated control animals to determine the extent of in vivo ATX inhibition.
Conclusion
The development of potent and specific autotaxin inhibitors is a promising avenue for the treatment of a wide range of diseases. The two distinct inhibitors detailed in this guide, a boronic acid derivative (4BoA (27)) and a quinazolinone derivative (Compound 31), highlight different chemical scaffolds that can achieve high-affinity binding to the ATX active site. The synthetic routes and experimental protocols provided herein offer a valuable resource for medicinal chemists and pharmacologists working to advance the field of ATX-targeted therapeutics. Further investigation into the pharmacokinetic and pharmacodynamic properties of these and similar compounds will be crucial for their translation into clinical candidates.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a DNA encoded library derived autotaxin inhibitor hit to a potent in vivo LPA lowering quinazolinone compound with a non‑zinc binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]
- 8. US10669285B2 - Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]
- 9. Therapeutic Potential of Autotaxin Inhibitors in Treatment of Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Lp(a) particles with a novel isoform-insensitive immunoassay illustrates efficacy of muvalaplin - PMC [pmc.ncbi.nlm.nih.gov]
ATX Inhibitor 27: A Technical Guide to its Role in the LPA Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ATX inhibitor 27, a potent antagonist of Autotaxin (ATX), the primary enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA). By inhibiting ATX, this small molecule effectively downregulates the LPA signaling pathway, which is implicated in a multitude of physiological and pathological processes, including inflammation, fibrosis, and cancer. This document details the quantitative inhibitory properties of this compound, outlines the experimental methodologies for its characterization, and visually represents its mechanism of action within the broader context of the LPA signaling cascade.
Introduction to the Autotaxin-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity. Its principal function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to generate lysophosphatidic acid (LPA)[1][2][3]. LPA is a bioactive phospholipid that exerts its effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6[4][5].
The activation of these receptors by LPA initiates a cascade of downstream signaling events that influence a wide range of cellular functions, including proliferation, migration, survival, and differentiation[6][7]. The ATX-LPA signaling axis has been shown to play a significant role in various physiological processes, such as embryonic development and wound healing. However, dysregulation of this pathway is strongly associated with the pathogenesis of numerous diseases, including cancer, fibrosis, and inflammatory disorders[8][9][10]. Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for these conditions.
This compound: A Potent Modulator of the LPA Pathway
This compound, also identified as compound 31 in select literature, is a small molecule designed to specifically inhibit the enzymatic activity of Autotaxin. By blocking the production of LPA, this inhibitor serves as a powerful tool for investigating the physiological and pathological roles of the ATX-LPA signaling axis and as a potential therapeutic agent.
Quantitative Data
The inhibitory potency of this compound has been quantified against both human Autotaxin (hATX) and its substrate, lysophosphatidylcholine (LPC). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Substrate | IC50 (nM) | Reference |
| Human Autotaxin (hATX) | - | 13 | |
| Lysophosphatidylcholine (LPC) Hydrolysis | LPC | 23 |
Table 1: In vitro potency of this compound.
Mechanism of Action in the LPA Signaling Pathway
This compound exerts its effect at the apex of the LPA signaling cascade. By directly inhibiting the enzymatic activity of Autotaxin, it prevents the conversion of LPC to LPA. This reduction in the available LPA ligand leads to decreased activation of the LPA receptors (LPA1-6) and subsequent attenuation of downstream signaling pathways.
Experimental Protocols
The following sections describe generalized yet detailed methodologies for the characterization of ATX inhibitors like compound 27. These protocols are based on standard assays employed in the field.
In Vitro ATX Inhibition Assay (Amplex Red Method)
A common and reliable method to determine the in vitro potency of ATX inhibitors is the Amplex® Red lysophospholipase D assay. This enzyme-coupled fluorometric assay indirectly measures ATX activity.
Principle:
-
ATX hydrolyzes LPC to produce LPA and choline (B1196258).
-
Choline is then oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent product, resorufin (B1680543).
-
The fluorescence of resorufin is measured (excitation ~530-560 nm, emission ~590 nm), and the rate of its formation is proportional to the ATX activity.
Materials:
-
Recombinant human Autotaxin (hATX)
-
Lysophosphatidylcholine (LPC) substrate
-
This compound
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired final concentrations.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, choline oxidase, HRP, and Amplex® Red reagent.
-
Assay Setup:
-
To the wells of a 96-well plate, add the serially diluted this compound or vehicle control (for maximum activity).
-
Add the recombinant hATX enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the LPC substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C in a microplate reader. Record measurements at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo LPA Level Measurement
To assess the in vivo efficacy of this compound, its ability to reduce plasma LPA levels in animal models can be determined.
Principle: Animal models (e.g., mice or rats) are treated with this compound. Blood samples are collected at various time points post-administration. Plasma is isolated, and the levels of different LPA species are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intravenous injection)
-
Experimental animals (e.g., C57BL/6 mice)
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer this compound to the animals at a predetermined dose and route. Include a vehicle control group.
-
Blood Collection: At specified time points after dosing (e.g., 1, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein) into tubes containing an anticoagulant.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Extraction: Perform a lipid extraction from the plasma samples. This typically involves protein precipitation with an organic solvent (e.g., methanol) followed by liquid-liquid or solid-phase extraction to isolate the lipid fraction containing LPA.
-
LC-MS/MS Analysis:
-
Reconstitute the extracted lipid samples in a suitable solvent.
-
Inject the samples into an LC-MS/MS system equipped with a column suitable for lipid separation (e.g., a C18 column).
-
Use a specific mass transition for each LPA species to be quantified (e.g., for 18:1 LPA).
-
Quantify the amount of each LPA species by comparing the peak area to a standard curve generated with known amounts of LPA standards.
-
-
Data Analysis:
-
Calculate the plasma concentration of each LPA species at each time point.
-
Compare the LPA levels in the inhibitor-treated groups to the vehicle control group to determine the percentage reduction in plasma LPA.
-
Conclusion
This compound is a potent and specific inhibitor of Autotaxin, effectively reducing the production of lysophosphatidic acid. Its well-defined in vitro activity makes it an invaluable research tool for dissecting the complexities of the LPA signaling pathway. Furthermore, its ability to lower LPA levels in vivo highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases driven by dysregulated ATX-LPA signaling. The experimental protocols outlined in this guide provide a robust framework for the further characterization and evaluation of this and other ATX inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Foundational Research on ATX Inhibitor 27: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in numerous diseases, including fibrosis, inflammation, and cancer, making ATX a compelling therapeutic target.[1][2][3] This technical guide focuses on a novel, potent, and non-zinc binding autotaxin inhibitor, designated as ATX inhibitor 27, also known as Compound 31. This quinazolinone-based compound emerged from a DNA-encoded library screen and has demonstrated significant potential for in vivo applications.
Core Quantitative Data
This compound (Compound 31) has been identified as a highly potent inhibitor of human autotaxin (hATX). The following table summarizes the key in vitro potency data available from foundational studies.
| Target | Metric | Value (nM) | Reference |
| Human Autotaxin (hATX) | IC50 | 13 | |
| Lysophosphatidylcholine (B164491) (LPC) | IC50 | 23 |
IC50: Half-maximal inhibitory concentration. LPC is the substrate for ATX.
In addition to its in vitro potency, this compound has been shown to effectively reduce LPA levels in vivo, qualifying it as a proof-of-concept compound for further mechanistic and therapeutic studies.
Mechanism of Action and Signaling Pathway
This compound functions as a potent, non-zinc binding inhibitor of autotaxin. This is a significant characteristic, as it distinguishes it from many other ATX inhibitors that chelate the zinc ions in the active site. The primary mechanism of action is the direct inhibition of the enzymatic activity of ATX, thereby preventing the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).
The inhibition of ATX by Compound 27 directly modulates the ATX-LPA signaling pathway. By reducing the production of LPA, the inhibitor mitigates the downstream effects mediated by LPA receptors (LPARs). These effects are diverse and cell-type specific but broadly include cell proliferation, migration, survival, and inflammation.[4][5]
Caption: Modulation of the ATX-LPA signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature. Due to a lack of access to the full-text article, a comprehensive reproduction of these methods is not possible at this time. However, based on related literature for other ATX inhibitors, the key assays would likely include:
1. Autotaxin Enzyme Activity Assay (In Vitro)
-
Principle: To measure the ability of the inhibitor to block the conversion of a substrate (e.g., LPC or a fluorogenic analogue) to its product by recombinant human ATX.
-
General Workflow:
-
Recombinant human ATX is incubated with a serial dilution of the test compound (this compound).
-
A suitable substrate, such as lysophosphatidylcholine (LPC), is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (e.g., choline (B1196258) or a fluorescent product) is quantified.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: A generalized workflow for determining the in vitro inhibitory activity of ATX inhibitors.
2. In Vivo Pharmacodynamic Assay (LPA Reduction)
-
Principle: To assess the ability of the inhibitor to lower plasma LPA levels in an animal model (e.g., rat).
-
General Workflow:
-
Administer this compound to the animal model (e.g., via oral gavage).
-
Collect blood samples at various time points post-administration.
-
Process blood to obtain plasma.
-
Extract lipids from the plasma samples.
-
Quantify LPA levels using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Compare LPA levels in treated animals to those in vehicle-treated control animals to determine the extent and duration of LPA reduction.
-
Caption: A typical workflow for assessing the in vivo pharmacodynamic effect of an ATX inhibitor.
Conclusion
This compound (Compound 31) is a potent, non-zinc binding inhibitor of autotaxin that demonstrates in vivo efficacy in reducing LPA levels. Its discovery provides a valuable chemical tool for further elucidating the role of the ATX-LPA signaling axis in various diseases and represents a promising scaffold for the development of novel therapeutics. Further research is warranted to fully characterize its pharmacokinetic profile, safety, and efficacy in relevant disease models.
References
ATX Inhibitor 27: A Deep Dive into its Biological Targets and Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ATX inhibitor 27, also known as Compound 31, is a potent and selective inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] Autotaxin, a secreted lysophospholipase D, is responsible for the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator LPA.[1][3][4] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer.[1][3][4][5] Consequently, the inhibition of ATX presents a promising therapeutic strategy for various diseases, such as idiopathic pulmonary fibrosis, cancer, and neurodegenerative disorders.[1][5][6] This technical guide provides a comprehensive overview of the biological targets and pathways of this compound, including its quantitative data, detailed experimental protocols, and visualizations of the relevant signaling cascades.
Biological Target: Autotaxin (ATX)
The primary biological target of this compound is the enzyme autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][7] ATX is a glycoprotein (B1211001) that belongs to the nucleotide pyrophosphatase/phosphodiesterase (NPP) family of enzymes.[3][8] A key feature of ATX is its lysophospholipase D (lysoPLD) activity, which enables it to convert LPC into LPA.[3][4]
This compound is a quinazolinone-based compound that emerged from a DNA-encoded library screen.[1] It is a potent, non-Zn2+ binding inhibitor of ATX, demonstrating good overall physicochemical properties.[1]
The ATX-LPA Signaling Pathway
The inhibition of ATX by this compound leads to a reduction in the levels of its product, LPA. LPA exerts its biological effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[9] The activation of these receptors triggers a cascade of downstream signaling events that regulate a multitude of cellular functions.
The downstream signaling pathways activated by LPA receptors are diverse and cell-type dependent, but they generally converge on several key signaling nodes, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.
-
Ras/Mitogen-activated protein kinase (MAPK) Pathway: This cascade is involved in cell proliferation, differentiation, and inflammation.
-
Rho Pathway: This pathway regulates cytoskeletal dynamics, cell migration, and adhesion.
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC), respectively.
By inhibiting ATX, this compound effectively dampens the activation of these downstream signaling pathways, thereby mitigating the pathological consequences of excessive LPA signaling.
Quantitative Data
The inhibitory potency of this compound has been characterized in various in vitro and in vivo assays. The following table summarizes the available quantitative data.
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 | 13 nM | Human Autotaxin (hATX) | [1] |
| IC50 | 23 nM | Lysophosphatidylcholine (LPC) assay | [1] |
| In Vivo Efficacy | Sustained reduction of LPA | Rat | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Autotaxin (ATX) Inhibition Assay (Amplex Red Method)
This assay is a common method to determine the in vitro potency of ATX inhibitors.[10]
Principle: This is an enzyme-coupled fluorometric assay. ATX hydrolyzes LPC to generate choline (B1196258). Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with the Amplex Red reagent to produce the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the ATX activity.
Materials:
-
Recombinant human autotaxin (hATX)
-
Lysophosphatidylcholine (LPC) substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (Compound 31)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, this compound (or vehicle control), and recombinant hATX.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the detection master mix containing LPC, Amplex Red reagent, HRP, and choline oxidase in the assay buffer.
-
Initiate the reaction by adding the detection master mix to each well.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic Assessment of LPA Reduction
This protocol describes a general procedure to evaluate the in vivo efficacy of an ATX inhibitor by measuring plasma LPA levels in rodents.[1]
Principle: The inhibitor is administered to animals, and blood samples are collected at various time points. Plasma is isolated, and LPA levels are quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
This compound (Compound 31) formulated for in vivo administration
-
Experimental animals (e.g., rats)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
LC-MS system
Procedure:
-
Acclimate the animals to the experimental conditions.
-
Administer this compound to the animals via the desired route (e.g., oral gavage). A vehicle control group should be included.
-
Collect blood samples from the animals at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours post-dose).
-
Immediately process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Extract lipids, including LPA, from the plasma samples.
-
Analyze the LPA levels in the extracts using a validated LC-MS method.
-
Calculate the percent reduction in plasma LPA levels at each time point for the treated group compared to the vehicle control group.
Visualizations
Signaling Pathways
Caption: The ATX-LPA signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the characterization of an ATX inhibitor.
References
- 1. Optimization of a DNA encoded library derived autotaxin inhibitor hit to a potent in vivo LPA lowering quinazolinone compound with a non‑zinc binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and therapeutic potential of autotaxin small molecule inhibitors: From bench to advanced clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Profile of Autotaxin Inhibitor 27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical properties of ATX inhibitor 27, also identified as Compound 31. The document details its mechanism of action, inhibitory potency, the signaling pathway it modulates, and the experimental protocols used for its characterization.
Core Biochemical Properties of this compound
This compound is a potent small molecule inhibitor of Autotaxin (ATX), a key enzyme in lipid signaling pathways. Its primary function is to block the enzymatic activity of ATX, thereby reducing the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3][4] This inhibitory action makes it a valuable tool for studying the physiological and pathological roles of the ATX-LPA signaling axis and a potential therapeutic candidate for diseases associated with its dysregulation, such as inflammation, cancer, and fibrosis.[1][2][3][4][5]
Autotaxin (ATX), a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity, is the primary producer of extracellular LPA.[5][6][7][8] It catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[8][9] this compound functions by directly inhibiting this enzymatic activity.[1][2][3] By blocking ATX, the inhibitor effectively decreases the levels of LPA in the extracellular environment, which in turn attenuates the signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPAR1-6).[1][6][7][10]
The potency of this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for human autotaxin (hATX) and its effectiveness in the presence of its substrate, lysophosphatidylcholine (LPC).
| Target | Substrate | IC50 Value | Reference |
| Human Autotaxin (hATX) | - | 13 nM | [1][2][3][11][12] |
| Human Autotaxin (hATX) | Lysophosphatidylcholine (LPC) | 23 nM | [1][2][3][11][12] |
The Autotaxin-LPA Signaling Pathway
The ATX-LPA signaling axis is a critical pathway involved in a multitude of cellular processes. The pathway is initiated by the ATX-mediated conversion of LPC to LPA. LPA then acts as an extracellular signaling molecule, binding to its cognate LPARs on the cell surface.[7][10][13] This binding activates downstream signaling cascades, including the Ras-ERK, PI3K-AKT, and Rho pathways, which regulate cell proliferation, survival, migration, and differentiation.[9][10] Dysregulation of this pathway is implicated in the progression of various diseases.[5][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATX | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 7. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysophosphatidylcholine | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzyme Kinetics and IC50 Values of ATX Inhibitor 27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics and inhibitory activity of ATX inhibitor 27, also identified as Compound 31, a novel and potent inhibitor of autotaxin (ATX). This document details the quantitative measures of its inhibitory potency, the experimental protocols for its characterization, and the broader context of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway.
Executive Summary
Autotaxin (ATX) is a secreted enzyme with lysophospholipase D activity that plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and survival.[2][3] Consequently, ATX has emerged as a significant therapeutic target for a range of diseases, including cancer, inflammation, and fibrosis. This compound (Compound 31) is a potent small molecule inhibitor of human autotaxin, identified through high-throughput screening and subsequent medicinal chemistry efforts.
Quantitative Inhibitory Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key quantitative measure of the potency of an inhibitor. For this compound (Compound 31), the following IC50 values have been reported:
| Target | Substrate | IC50 Value (nM) |
| Human Autotaxin (hATX) | Not Specified | 13 |
| Human Autotaxin (hATX) | Lysophosphatidylcholine (LPC) | 23 |
Table 1: IC50 values for this compound (Compound 31). Data sourced from MedchemExpress.
Experimental Protocols
The determination of the inhibitory activity of compounds against autotaxin involves specific and sensitive enzymatic assays. The following sections detail the methodologies typically employed.
In Vitro Autotaxin Enzyme Assay
A common method to determine the enzymatic activity of ATX and the potency of its inhibitors is a fluorescence-based assay.
Objective: To measure the in vitro inhibitory activity of test compounds on human autotaxin.
Materials and Reagents:
-
Recombinant human autotaxin (hATX)
-
Lysophosphatidylcholine (LPC) as the substrate
-
Choline (B1196258) oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and MgCl2)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black, clear bottom)
-
Fluorescence plate reader
Workflow:
Caption: Workflow for the in vitro ATX enzyme inhibition assay.
Procedure:
-
Preparation of Reagents: Prepare all reagents and serial dilutions of the test inhibitor.
-
Assay Plate Setup: Add the serially diluted inhibitor to the wells of a 96-well plate. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Enzyme Addition: Add the diluted hATX solution to all wells except the background controls.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the LPC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Detection: Add the detection mix containing choline oxidase, HRP, and Amplex Red. In the presence of choline (a product of the ATX reaction), a fluorescent product (resorufin) is generated.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Enzyme Kinetics Analysis
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), further kinetic studies are required.
Objective: To determine the kinetic parameters (K_m, V_max) of ATX and the inhibition mechanism of this compound.
Procedure:
-
Varying Substrate Concentration: Perform the enzyme assay as described above, but in the absence and presence of a fixed concentration of the inhibitor. For each condition, vary the concentration of the substrate (LPC).
-
Initial Rate Measurement: Measure the initial reaction rates (v) at each substrate concentration.
-
Data Analysis: Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max. A Lineweaver-Burk plot (1/v vs. 1/[S]) can be used to visualize the mechanism of inhibition. For a competitive inhibitor, the V_max will remain unchanged, while the apparent K_m will increase.
Autotaxin-LPA Signaling Pathway
This compound exerts its effect by blocking the production of LPA, a key signaling molecule. The ATX-LPA signaling pathway is a complex cascade that influences numerous cellular functions.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for this compound.
The pathway begins with the conversion of extracellular LPC to LPA by ATX.[2] LPA then binds to its cognate G-protein coupled receptors (LPARs) on the cell surface.[2] This binding activates intracellular signaling cascades, including the phospholipase C (PLC), PI3K/Akt, and Rho pathways, which in turn regulate a wide array of cellular functions.[3] this compound blocks the initial, rate-limiting step of this cascade, thereby reducing the production of LPA and mitigating its downstream effects.
Conclusion
This compound (Compound 31) is a potent inhibitor of autotaxin with low nanomolar IC50 values. The experimental protocols outlined in this guide provide a framework for the characterization of this and other ATX inhibitors. By targeting a key node in the ATX-LPA signaling pathway, this compound represents a valuable tool for research and a promising scaffold for the development of novel therapeutics for a variety of diseases. Further detailed enzyme kinetic studies will be beneficial to fully elucidate its mechanism of action and to guide future drug development efforts.
References
Non-Zinc Binding Mode of Autotaxin Inhibitor 27: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in inflammation, fibrosis, and cancer, making it a prime target for therapeutic intervention. A significant focus in the development of ATX inhibitors has been on compounds that do not interact with the catalytic zinc ions in the active site, potentially offering improved selectivity and safety profiles. This technical guide provides an in-depth look at ATX inhibitor 27, a potent quinazolinone-based compound with a non-zinc binding mode of action.
Introduction to this compound
This compound, also referred to as compound 31 in some literature, is a novel, potent, and selective inhibitor of human autotaxin (hATX)[1]. It was identified through a DNA-encoded library screen and subsequently optimized to exhibit significant in vivo efficacy in reducing LPA levels[1]. A key feature of this inhibitor is its non-zinc binding mechanism, distinguishing it from many first-generation ATX inhibitors.
Quantitative Data
The inhibitory potency of this compound has been characterized using in vitro enzymatic assays. The following table summarizes the key quantitative data available for this compound.
| Inhibitor | Target | Substrate | IC50 (nM) | CAS Number |
| This compound (Compound 31) | human Autotaxin (hATX) | - | 13 | 2023027-81-6 |
| This compound (Compound 31) | human Autotaxin (hATX) | Lysophosphatidylcholine (B164491) (LPC) | 23 | 2023027-81-6 |
Binding Mode and Structural Insights
While a specific co-crystal structure for this compound is not publicly available, its "non-zinc binding mode" indicates that it does not chelate the two zinc ions essential for the catalytic activity of ATX. This class of inhibitors typically achieves its potency by occupying other key regions of the active site, such as the hydrophobic pocket that accommodates the lipid tail of the substrate, lysophosphatidylcholine (LPC), or the allosteric tunnel.
The quinazolinone scaffold of inhibitor 27 likely engages in a series of hydrophobic and hydrogen-bonding interactions with key residues within the ATX binding site, thereby preventing the substrate from accessing the catalytic machinery.
ATX-LPA Signaling Pathway
ATX is the primary producer of extracellular LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPAR1-6, to initiate a variety of downstream signaling cascades. By inhibiting ATX, inhibitor 27 effectively reduces the levels of LPA, thereby downregulating these signaling pathways.
Experimental Protocols
While the specific, detailed experimental procedures for this compound are proprietary and detailed in a publication that is not yet widely available, a general workflow for the characterization of such an inhibitor can be outlined.
In Vitro ATX Inhibition Assay (Amplex Red Method)
This assay is a common method for determining the potency of ATX inhibitors.
-
Reagents and Materials : Recombinant human ATX, lysophosphatidylcholine (LPC), Amplex Red reagent, horseradish peroxidase (HRP), choline (B1196258) oxidase, assay buffer (e.g., Tris-HCl, pH 7.4), and the test inhibitor (this compound).
-
Procedure : a. Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in assay buffer. b. In a 96-well plate, add the assay buffer, choline oxidase, HRP, and Amplex Red reagent to each well. c. Add the diluted inhibitor solutions to the respective wells. Include controls for 100% activity (vehicle only) and 0% activity (no ATX). d. Initiate the reaction by adding a mixture of LPC and recombinant human ATX. e. Incubate the plate at 37°C, protected from light. f. Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.
-
Data Analysis : The rate of fluorescence increase is proportional to the ATX activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
This compound represents a significant advancement in the development of non-zinc binding inhibitors of autotaxin. Its potent in vitro activity and demonstrated in vivo efficacy in lowering LPA levels make it a valuable tool for further research into the roles of the ATX-LPA signaling axis in various diseases. The non-zinc binding mode of this quinazolinone-based compound is a desirable characteristic for a modern therapeutic candidate, potentially offering a wider therapeutic window. Further studies, including detailed structural biology and extensive preclinical evaluation, will be crucial in fully elucidating the therapeutic potential of this class of inhibitors.
References
The Role of Autotaxin Inhibition in Idiopathic Pulmonary Fibrosis: A Technical Overview of Ziritaxestat (GLPG1690)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease with a significant unmet medical need. A key signaling pathway implicated in its pathogenesis is the autotaxin (ATX)–lysophosphatidic acid (LPA) axis. Elevated levels of both ATX and LPA are found in the lungs of IPF patients, promoting fibroblast recruitment, proliferation, and activation, which are central to the fibrotic process. This has made ATX a compelling therapeutic target. This technical guide provides an in-depth review of the investigation of ziritaxestat (B607656) (formerly GLPG1690), a selective ATX inhibitor, as a potential therapy for IPF. We will delve into its mechanism of action, preclinical evidence, and the outcomes of its clinical development program, presenting key quantitative data and experimental methodologies to inform future research and development in this area.
The Autotaxin-LPA Signaling Pathway in Pulmonary Fibrosis
Autotaxin (ATX), or ectonucleotide pyrophosphatase-phosphodiesterase 2 (ENPP2), is a secreted enzyme primarily responsible for the extracellular production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (B164491) (LPC).[1][2] LPA is a bioactive signaling lipid that exerts its effects through at least six G protein-coupled receptors (LPAR1-6).[3][4]
In the context of pulmonary fibrosis, this pathway is significantly upregulated.[1] Increased ATX levels in the bronchoalveolar lavage fluid (BALF) of IPF patients lead to heightened LPA production.[1][5] LPA, in turn, activates multiple downstream signaling cascades in various lung cells.[1] Activation of LPAR1 on fibroblasts is a key driver of fibrosis, leading to their recruitment, proliferation, activation, and survival.[3][6] LPA signaling also contributes to epithelial cell apoptosis and increased vascular permeability, events thought to initiate and perpetuate the fibrotic response.[7] Furthermore, the ATX-LPA axis can promote inflammation and has been shown to interact with other pro-fibrotic pathways, such as TGF-β signaling.[1][7]
Signaling Pathway Diagram
Caption: The ATX-LPA signaling pathway in idiopathic pulmonary fibrosis.
Ziritaxestat (GLPG1690): A Selective Autotaxin Inhibitor
Ziritaxestat, formerly known as GLPG1690, is a potent and selective small-molecule inhibitor of autotaxin.[8] It was developed by Galapagos NV to reduce the production of LPA and thereby mitigate its pro-fibrotic effects.
Mechanism of Action
Ziritaxestat functions by binding to the active site of ATX, competitively inhibiting its lysophospholipase D activity.[2] This action reduces the conversion of LPC to LPA, leading to lower extracellular concentrations of LPA and subsequently decreased signaling through LPA receptors.[9] The intended therapeutic effect is the attenuation of fibroblast activation and other pro-fibrotic processes driven by LPA.
Caption: Mechanism of action of the ATX inhibitor ziritaxestat.
Preclinical Research and Experimental Protocols
Ziritaxestat demonstrated promising results in preclinical models of IPF, most notably the bleomycin-induced lung fibrosis model in mice.[10]
Key Preclinical Findings
In the bleomycin (B88199) mouse model, administration of ziritaxestat led to a significant reduction in lung fibrosis.[10] This was evidenced by lower Ashcroft scores (a measure of fibrosis severity) and reduced collagen content in the lungs.[10][11] Furthermore, microarray analysis of lung tissue from these animals revealed that ziritaxestat strongly reversed the gene expression signature induced by bleomycin.[10][11] Specifically, it affected gene clusters related to the extracellular matrix, collagen, and various cytokines and chemokines.[10][11]
| Parameter | Bleomycin + Vehicle | Bleomycin + Ziritaxestat | Outcome | Reference |
| Ashcroft Score | Increased | Significantly Reduced | Attenuation of fibrosis | [10][11] |
| Lung Collagen Content | Increased | Significantly Reduced | Reduction in ECM deposition | [10][11] |
| Fibrosis-related Genes | Upregulated (e.g., Tnc, Spp1, Col3a1, Cxcl12) | Expression Reversed | Reversal of pro-fibrotic gene signature | [10][11] |
Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice
This is a widely used and well-characterized animal model that recapitulates many features of human IPF.[12]
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to bleomycin-induced fibrosis.[12]
-
Induction of Fibrosis: A single dose of bleomycin sulfate (B86663) is administered to the lungs, typically via intranasal or intratracheal instillation.[10][11] This initial insult causes lung injury and inflammation, which progresses to fibrosis over several weeks.
-
Drug Administration: Ziritaxestat (or vehicle control) is administered to the animals, often starting on the same day as bleomycin instillation and continuing daily for the duration of the study (e.g., 14-21 days).[10]
-
Efficacy Endpoints:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen. Fibrosis is quantified using the semi-quantitative Ashcroft scoring system.[13]
-
Biochemical Analysis: Lung collagen content is measured, often using a hydroxyproline (B1673980) assay, as hydroxyproline is a major component of collagen.[13]
-
Gene Expression Analysis: RNA is extracted from lung tissue to perform qPCR or microarray analysis on genes involved in fibrosis, inflammation, and extracellular matrix remodeling.[10][13]
-
Protein Analysis: Bronchoalveolar lavage fluid (BALF) can be analyzed for cell counts and cytokine levels. Lung tissue homogenates can be used for Western blotting or ELISA to measure protein levels.
-
Clinical Development in IPF
The promising preclinical data and a successful Phase 2a (FLORA) trial supported the advancement of ziritaxestat into a large-scale Phase 3 clinical program (ISABELA).[8][9]
Phase 2a (FLORA) Trial
The FLORA trial was an exploratory, randomized, double-blind, placebo-controlled study that administered a 600 mg once-daily oral dose of ziritaxestat for 12 weeks to 23 IPF patients.[9] The primary objectives were to assess safety, tolerability, and pharmacokinetics.[9]
| Outcome (at 12 weeks) | Ziritaxestat (n=17) | Placebo (n=6) | Reference |
| Mean Change in FVC (mL) from Baseline | +8 mL | -87 mL | [8][9][14] |
| Serum LPA C18:2 (Biomarker) | Clear Reduction | No Change | [9][14] |
| Safety | Generally well-tolerated | - | [8][9] |
The results suggested that ziritaxestat could halt the decline in forced vital capacity (FVC), a key measure of lung function, over the 12-week treatment period.[8][14]
Phase 3 (ISABELA 1 & 2) Trials
Based on the FLORA results, two identical, global Phase 3 trials, ISABELA 1 and ISABELA 2, were initiated.[15][16] These trials were designed to evaluate the efficacy and safety of ziritaxestat (at 200 mg and 600 mg once daily) against placebo in a large population of IPF patients, most of whom were also on standard-of-care treatments (pirfenidone or nintedanib).[15][17]
Caption: Ziritaxestat's development workflow for idiopathic pulmonary fibrosis.
ISABELA Trial Outcomes and Termination
Contrary to the promising Phase 2a results, the ISABELA program was terminated early in February 2021.[18] The decision was based on the recommendation of an Independent Data and Safety Monitoring Committee, which concluded that the benefit-risk profile of ziritaxestat no longer supported continuing the studies.[15][18][19]
The final analysis of the data from over 1,300 randomized patients showed that ziritaxestat did not improve the annual rate of FVC decline compared to placebo in either trial.[15][16]
| Primary Outcome: Annual Rate of FVC Decline (mL/year) | Ziritaxestat 600 mg | Ziritaxestat 200 mg | Placebo | Reference |
| ISABELA 1 | -135.7 | -126.9 | -124.0 | [15][16] |
| ISABELA 2 | -125.1 | -123.5 | -108.3 | [15][16] |
Furthermore, no benefit was observed for key secondary outcomes, including disease progression and time to first respiratory-related hospitalization.[16][19] All-cause mortality rates were also numerically higher in the ziritaxestat groups compared to placebo.[16]
| All-Cause Mortality | Ziritaxestat 600 mg | Ziritaxestat 200 mg | Placebo | Reference |
| ISABELA 1 | 8.0% | 4.6% | 6.3% | [16] |
| ISABELA 2 | 9.3% | 8.5% | 4.7% | [16] |
Conclusion and Future Directions
The journey of ziritaxestat in IPF research underscores the complexities of translating promising preclinical and early-phase clinical data into late-stage success. While the inhibition of the ATX-LPA pathway remains a biologically plausible and compelling strategy for treating fibrotic diseases, the outcomes of the ISABELA trials were a significant setback.[5]
Several factors could have contributed to this failure, including the limitations of the preclinical models, the potential for off-target effects, or the possibility that ATX inhibition alone is insufficient to halt the progression of established, complex fibrotic disease in humans. The results highlight the critical need for more predictive preclinical models and a deeper understanding of the specific roles of different LPA receptors and downstream pathways in the human disease context.
Despite the disappointing results with ziritaxestat, research into the ATX-LPA axis continues. Other therapeutic strategies, such as targeting specific LPA receptors like LPAR1, are being actively pursued in clinical trials for pulmonary fibrosis and may yet prove to be a successful approach for patients with this devastating disease.[3][6]
References
- 1. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. glpg.com [glpg.com]
- 9. Galapagos FLORA trial targets IPF | Drug Discovery News [drugdiscoverynews.com]
- 10. Strong reversal of the lung fibrosis disease signature by autotaxin inhibitor GLPG1690 in a mouse model for IPF | European Respiratory Society [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Expert Idiopathic Pulmonary Fibrosis Model Development Services Available - Protheragen [protheragen.us]
- 14. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]
- 15. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Clinical Trial for Idiopathic Pulmonary Fibrosis - Responsum Health [responsumhealth.com]
- 19. hcplive.com [hcplive.com]
The Role of Autotaxin Inhibitor 27 and the ATX-LPA Axis in Neuroinflammatory Diseases: A Technical Guide
Introduction
Neuroinflammatory diseases, a class of disorders characterized by chronic inflammation within the central nervous system (CNS), present significant therapeutic challenges. A growing body of research has implicated the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis as a critical mediator in the pathogenesis of these conditions, including multiple sclerosis, Alzheimer's disease, and traumatic brain injury.[1][2][3] Autotaxin (ATX), a secreted glycoprotein (B1211001) encoded by the ENPP2 gene, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive lipid that signals through G protein-coupled receptors to modulate a wide range of cellular processes.[4][5] Dysregulation of the ATX-LPA axis has been linked to increased neuroinflammation, demyelination, and neuronal damage.[1][6]
This has led to the development of small molecule inhibitors targeting ATX as a potential therapeutic strategy. One such molecule is ATX inhibitor 27 (also known as Compound 31), a potent inhibitor of human autotaxin (hATX) with an IC50 value of 13 nM.[7] This technical guide provides an in-depth overview of the role of the ATX-LPA axis in neuroinflammatory diseases, the therapeutic potential of ATX inhibitors, and the experimental methodologies used to evaluate these compounds, with a specific focus on the known characteristics of this compound.
The ATX-LPA Signaling Pathway in Neuroinflammation
The ATX-LPA signaling axis is a key player in both innate and adaptive immunity.[1] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA.[4] LPA then binds to at least six different G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that influence cell proliferation, survival, migration, and cytokine production.[5]
In the context of the CNS, the ATX-LPA axis is implicated in several pathological processes:
-
Immune Cell Trafficking: The ATX-LPA pathway is crucial for T-cell motility and their transendothelial migration across the blood-brain barrier (BBB) into the CNS, a hallmark of diseases like multiple sclerosis.[1]
-
Microglia and Astrocyte Activation: LPA can induce a proinflammatory phenotype in microglia and astrocytes, leading to the release of inflammatory cytokines and neurotoxic factors that contribute to neuronal damage.[8][9]
-
Demyelination: Studies have shown that the catalytic activity of ATX can promote the demyelination of nerve fibers.[1]
-
Blood-Brain Barrier Permeability: The ATX-LPA axis can contribute to the disruption of the BBB, further exacerbating neuroinflammation by allowing the infiltration of peripheral immune cells.[10]
Elevated levels of ATX have been observed in the cerebrospinal fluid (CSF) and plasma of patients with multiple sclerosis, particularly during relapses.[1][11] Similarly, dysfunctional ATX expression and LPA signaling have been implicated in the pathogenesis of Alzheimer's disease.[2][12]
Below is a diagram illustrating the central role of the ATX-LPA axis in mediating neuroinflammation.
Quantitative Data on ATX Inhibitors
The development of potent and selective ATX inhibitors has provided valuable tools for investigating the therapeutic potential of targeting the ATX-LPA axis. While specific in vivo data for this compound in neuroinflammatory models is not yet widely published, its high in vitro potency suggests it is a valuable research compound. The tables below summarize the in vitro potency of this compound and the in vivo efficacy of other representative ATX inhibitors in models of neuroinflammatory disease.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human Autotaxin (hATX) | 13 | [7] |
| (Compound 31) | Lysophosphatidylcholine (LPC) | 23 | [7] |
Table 2: In Vivo Efficacy of Representative ATX Inhibitors in Neuroinflammatory Models
| Compound | Disease Model | Species | Dosing | Key Findings | Reference |
| HA-130 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg, i.p., daily | - Significantly improved clinical scores. - Suppressed relapses. - Decreased CNS infiltrating T and B cells. | [1] |
| PF-8380 | LPS-Induced Endotoxemia | Mouse | 30 mg/kg, i.p., co-injection with LPS | - Attenuated LPS-induced iNOS, TNFα, IL-1β, IL-6, and CXCL2 mRNA expression in the brain. - Reduced TLR4, Iba1, GFAP, and COX2 protein expression in the brain. | [8][9] |
| PF-8380 | Acute Hepatic Encephalopathy | Mouse | Not specified | - Significantly ameliorated neuroinflammation. - Reduced brain edema and levels of IL-1β, IL-6, and TNF-α. - Improved neurobehavioral symptoms. | [13] |
Experimental Protocols
Standardized experimental protocols are essential for the evaluation of ATX inhibitors in the context of neuroinflammatory diseases. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro ATX Enzyme Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of ATX.
Objective: To measure the IC50 value of an ATX inhibitor.
Materials:
-
Recombinant human ATX (hATX)
-
Fluorescent substrate (e.g., FS-3)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the fluorescent substrate (e.g., 1 µM FS-3).
-
Initiate the reaction by adding a pre-determined concentration of hATX (e.g., 4 nM).
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission for FS-3).
-
Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for a set period (e.g., 60 minutes).
-
Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
In Vivo Evaluation in an Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for human multiple sclerosis.
Objective: To assess the therapeutic efficacy of an ATX inhibitor in ameliorating the clinical signs of EAE.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Test compound (e.g., an ATX inhibitor) or vehicle control
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On days 0 and 2, administer pertussis toxin intraperitoneally (i.p.).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical severity on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
-
Treatment:
-
Begin treatment with the ATX inhibitor or vehicle control at a pre-determined time point (e.g., at the onset of clinical signs).
-
Administer the compound daily via a specified route (e.g., intraperitoneal or oral gavage) at a defined dose.
-
-
Outcome Measures:
-
Record daily clinical scores to assess disease progression and severity.
-
At the end of the experiment, harvest tissues (e.g., brain, spinal cord, lymph nodes) for further analysis.
-
Histology: Analyze spinal cord sections for inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).
-
Flow Cytometry: Isolate immune cells from the CNS and lymphoid organs to quantify the infiltration of T cells, B cells, and other immune cell populations.[1]
-
The following diagram outlines a typical experimental workflow for evaluating an ATX inhibitor.
Conclusion and Future Directions
The autotaxin-lysophosphatidic acid signaling axis is a pivotal pathway in the progression of neuroinflammatory diseases. The available evidence strongly suggests that inhibiting ATX can ameliorate key pathological features, such as immune cell infiltration, glial cell activation, and demyelination, in various preclinical models. Potent molecules like this compound represent important tools for further dissecting the role of this pathway and for advancing the development of novel therapeutics.
While several ATX inhibitors have been investigated, some, such as ziritaxestat (B607656) (GLPG1690), have faced setbacks in late-stage clinical trials for fibrotic diseases, highlighting the complexities of translating preclinical findings to clinical success.[15][16] Future research should focus on:
-
Conducting in vivo studies with this compound to determine its efficacy, pharmacokinetics, and safety profile in models of neuroinflammatory disease.
-
Identifying biomarkers to stratify patient populations that are most likely to respond to ATX-LPA targeted therapies.
-
Exploring the potential of combining ATX inhibitors with other immunomodulatory or neuroprotective agents to achieve synergistic therapeutic effects.
A deeper understanding of the nuanced roles of the ATX-LPA axis in different CNS cell types and disease states will be crucial for the successful clinical development of this promising class of inhibitors for the treatment of neuroinflammatory disorders.
References
- 1. Autotaxin in encephalitogenic CD4 T cells as a therapeutic target for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Increased autotaxin activity in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unraveling the Role of Autotaxin and Lysophosphatidic Acid in Alzheimer's Disease: From Molecular Mechanisms to Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Autotaxin Ameliorates LPA-Mediated Neuroinflammation and Alleviates Neurological Dysfunction in Acute Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gilead.com [gilead.com]
- 16. sclerodermanews.com [sclerodermanews.com]
Investigating ATX Inhibitor 27 in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a pivotal enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is increasingly implicated in cancer progression, promoting tumor cell proliferation, migration, invasion, and resistance to therapy. Consequently, the inhibition of ATX presents a compelling therapeutic strategy in oncology. This technical guide focuses on ATX inhibitor 27 (also known as Compound 31), a potent, non-zinc binding quinazolinone-based inhibitor of autotaxin. We provide an in-depth overview of its preclinical characterization, methodologies for its investigation in cancer models, and the underlying signaling pathways.
Introduction to the Autotaxin-LPA Axis in Cancer
The tumor microenvironment is a complex ecosystem where cancer cells interact with stromal cells, immune cells, and the extracellular matrix. A key signaling network within this environment is the autotaxin-lysophosphatidic acid (ATX-LPA) axis.[1][2] ATX, overexpressed in numerous cancers, catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into LPA.[3] LPA then activates a family of G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that contribute to the hallmarks of cancer.[4]
Dysregulation of the ATX-LPA axis has been associated with:
-
Increased tumor growth and proliferation: LPA signaling can promote cancer cell division.[5]
-
Enhanced cell migration and invasion: The axis plays a role in the metastatic cascade.[4]
-
Tumor angiogenesis: LPA can stimulate the formation of new blood vessels that supply tumors.
-
Fibrosis: The accumulation of extracellular matrix can create a barrier that protects the tumor.[1]
-
Therapeutic resistance: The ATX-LPA axis has been shown to confer resistance to chemotherapy and radiation.[2]
Given its central role in cancer pathology, targeting ATX with small molecule inhibitors has emerged as a promising therapeutic avenue.
This compound: A Potent and Specific Inhibitor
This compound (Compound 31) is a novel, potent inhibitor of human autotaxin (hATX).[6] Developed through the optimization of a DNA-encoded library hit, this quinazolinone-based compound exhibits a non-zinc binding mode of action.[7]
In Vitro Potency
The inhibitory activity of this compound has been characterized in biochemical assays.
| Parameter | Value | Assay Condition | Reference |
| IC50 vs. hATX | 13 nM | Biochemical assay | [6] |
| IC50 vs. LPC | 23 nM | Biochemical assay with lysophosphatidylcholine as substrate | [6] |
In Vivo Activity
Preclinical studies have demonstrated that this compound effectively reduces LPA levels in vivo, confirming its potential for systemic therapeutic use.[6][7]
| Parameter | Result | Model | Reference |
| LPA Reduction | Sustained reduction of lysophosphatidic acid | In vivo rat experiment | [7] |
Signaling Pathways and Experimental Workflows
The ATX-LPA Signaling Pathway in Cancer
The following diagram illustrates the central role of ATX in producing LPA and the subsequent activation of downstream pro-tumorigenic signaling pathways. This compound blocks the initial step in this cascade.
Experimental Workflow for Evaluating this compound in Cancer Models
The following diagram outlines a typical workflow for the preclinical evaluation of an ATX inhibitor in oncology.
Detailed Experimental Protocols
Autotaxin Inhibitor Screening Assay (Biochemical)
This protocol provides a general method for determining the in vitro potency of ATX inhibitors.
Materials:
-
Recombinant human autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2 and NaCl)
-
This compound (or other test compounds)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor, recombinant ATX enzyme, and assay buffer.
-
Include control wells with enzyme and vehicle (e.g., DMSO) but no inhibitor (100% activity) and wells with buffer only (background).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the LPC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the product formation using a suitable detection method (e.g., a colorimetric or fluorescent assay that detects choline (B1196258) or LPA).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cancer Cell Proliferation Assay (MTT/XTT)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., breast, ovarian, pancreatic cancer cells)
-
Complete cell culture medium
-
This compound
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include vehicle-treated control wells.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (or other appropriate vehicle for cell injection)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to the desired dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
Conclusion and Future Directions
This compound is a potent and promising agent for targeting the ATX-LPA signaling axis in cancer. Its demonstrated in vitro potency and in vivo efficacy in reducing LPA levels provide a strong rationale for its further investigation in various cancer models. Future studies should focus on evaluating its anti-tumor efficacy in a range of preclinical cancer models, exploring its potential in combination with standard-of-care therapies, and identifying predictive biomarkers to guide its clinical development. The detailed methodologies and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance the understanding and application of this compound in the fight against cancer.
References
- 1. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]
- 2. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimization of a DNA encoded library derived autotaxin inhibitor hit to a potent in vivo LPA lowering quinazolinone compound with a non‑zinc binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ATX Inhibitor 27 in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATX inhibitor 27, also identified as Compound 31, is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] By targeting the ATX-LPA signaling axis, this inhibitor serves as a valuable tool for investigating the pathological roles of this pathway in a variety of diseases, including cancer, fibrosis, inflammation, and neurodegenerative disorders.[2][3] These application notes provide detailed protocols for the use of this compound in various laboratory settings, enabling researchers to effectively explore its therapeutic potential.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of autotaxin.[2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA, a bioactive lipid mediator that signals through a family of G protein-coupled receptors (LPARs).[3][4] By blocking ATX, the inhibitor effectively reduces the levels of extracellular LPA, thereby modulating downstream signaling pathways involved in cell proliferation, migration, survival, and inflammation.[3][4] Notably, this compound exhibits a non-zinc binding mode of action, which distinguishes it from some other classes of ATX inhibitors.[1]
Data Presentation
In Vitro Potency and Efficacy
| Parameter | Species | Value | Reference |
| IC50 (hATX) | Human | 13 nM | [2] |
| IC50 (LPC) | - | 23 nM | [2] |
| IC50 (hATX, Compound 33) | Human | 10 nM | [3][5] |
| IC50 (Plasma, Compound 33) | - | 55 nM | [3][5] |
This compound (Compound 31) was further optimized to yield Compound 33, which demonstrated enhanced anti-tumor effects in vivo.[3][5]
Signaling Pathway
The inhibition of ATX by this compound leads to a reduction in LPA levels, which in turn attenuates the activation of LPARs and their downstream signaling cascades.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for in vitro experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or assay buffer
Procedure:
-
Stock Solution Preparation (10 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically weigh the required amount of the inhibitor.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, dissolve 1 mg of the inhibitor (check molecular weight on the product sheet) in the calculated volume of DMSO.
-
Vortex thoroughly until the inhibitor is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile cell culture medium or the appropriate assay buffer. For example, to prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution.
-
Prepare fresh working solutions for each experiment and do not store diluted solutions for extended periods.
-
Workflow for Solution Preparation:
Protocol 2: In Vitro ATX Enzyme Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory effect of this compound on the enzymatic activity of purified human autotaxin (hATX).
Materials:
-
Purified recombinant human ATX (hATX)
-
Lysophosphatidylcholine (LPC) as substrate
-
This compound working solutions (various concentrations)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
-
Fluorescent substrate for ATX activity measurement (e.g., FS-3) or a coupled-enzyme assay to detect choline (B1196258) release.
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer to test a range of concentrations (e.g., from 1 nM to 10 µM).
-
In a 96-well plate, add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add purified hATX to each well (except the no-enzyme control) to a final concentration of approximately 1-5 nM.
-
Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (LPC or a fluorescent analog like FS-3) to all wells. The final concentration of the substrate should be close to its Km value for ATX.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen detection method.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Migration (Wound Healing) Assay
This protocol describes how to assess the effect of this compound on cancer cell migration using a wound-healing assay.
Materials:
-
Cancer cell line known to respond to LPA (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound working solutions
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Seed the cancer cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Once the cells reach confluence, create a "wound" in the monolayer by gently scratching a straight line across the center of the well with a sterile 200 µL pipette tip.
-
Wash the wells with serum-free medium to remove any detached cells.
-
Replace the medium with fresh serum-free medium containing different concentrations of this compound or a vehicle control (DMSO).
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Analyze the images to quantify the rate of wound closure by measuring the change in the wound area over time. Compare the migration rate of cells treated with this compound to the vehicle control.
Workflow for Wound Healing Assay:
Protocol 4: In Vivo Administration in a Rodent Cancer Model
This protocol provides a general guideline for the in vivo administration of an ATX inhibitor, based on studies with similar compounds, to evaluate its anti-tumor efficacy. Note: This is a general protocol and must be adapted and approved by the institution's animal care and use committee.
Materials:
-
This compound (or its optimized version, Compound 33)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Tumor-bearing rodents (e.g., mice with orthotopic breast cancer xenografts)
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Formulation Preparation:
-
Prepare a suspension of this compound or Compound 33 in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension. Prepare fresh formulations daily.
-
-
Animal Dosing:
-
Randomly assign tumor-bearing animals to treatment and control groups.
-
Administer the ATX inhibitor formulation or vehicle control to the animals via oral gavage. The dosage and frequency will need to be optimized, but a starting point could be based on the study that showed Compound 33 enhanced the anti-tumor effect of paclitaxel.[3][5] A typical dose might range from 10 to 100 mg/kg, administered once or twice daily.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors.
-
Tumor weights can be measured, and tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
Plasma can also be collected to measure LPA levels to confirm target engagement.
-
Troubleshooting
-
Poor Solubility: If the compound does not dissolve completely in DMSO at 10 mM, try gentle warming or sonication. For in vivo formulations, ensure the suspension is homogenous before each administration.
-
Low In Vitro Activity: Ensure the purity of the recombinant ATX enzyme and the quality of the substrate. Verify the final concentration of the inhibitor and the vehicle in the assay.
-
High Variability in In Vivo Studies: Ensure consistent handling and dosing of animals. Monitor animal health closely throughout the study. Increase the number of animals per group to improve statistical power.
Conclusion
This compound is a potent and valuable research tool for investigating the ATX-LPA signaling axis. The protocols provided here offer a starting point for its use in a variety of in vitro and in vivo experimental settings. Researchers should optimize these protocols for their specific experimental systems and adhere to all relevant safety and ethical guidelines.
References
- 1. Optimization of a DNA encoded library derived autotaxin inhibitor hit to a potent in vivo LPA lowering quinazolinone compound with a non‑zinc binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
ATX Inhibitor 27: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[2][3][4] Dysregulation of this pathway has been linked to the progression of various diseases, such as cancer, fibrosis, and inflammatory disorders.[1][4][5] Consequently, ATX has emerged as a significant therapeutic target for the development of novel inhibitors.
ATX inhibitor 27 is a potent small molecule inhibitor of Autotaxin. This document provides detailed experimental protocols for in vitro assays to characterize the activity of this compound and similar compounds. The included protocols cover biochemical assays for determining enzyme inhibition and cell-based assays for evaluating the inhibitor's effects in a biological context.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound.
| Inhibitor | Target | Substrate | Assay Type | IC50 (nM) | Reference |
| This compound | Human Autotaxin (hATX) | - | - | 13 | [6] |
| This compound | - | Lysophosphatidylcholine (LPC) | - | 23 | [6] |
ATX-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways involved in cancer and inflammation.
Caption: ATX-LPA Signaling Pathway and Inhibition.
Experimental Protocols
Biochemical Assay: Amplex® Red Autotaxin Assay
This assay is a fluorometric method for measuring the hydrogen peroxide produced in a coupled enzyme reaction, which is proportional to ATX activity.
Materials:
-
Recombinant human Autotaxin (ATX)
-
This compound
-
Lysophosphatidylcholine (LPC)
-
Amplex® Red reagent (10-acetyl-3,7-dihydrophenoxazine)
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂
-
DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of ATX in assay buffer.
-
Prepare a stock solution of LPC in a suitable solvent (e.g., ethanol) and then dilute in assay buffer to the desired final concentration.
-
Prepare the Amplex® Red/HRP/Choline Oxidase working solution in assay buffer according to the manufacturer's instructions. Protect from light.
-
-
Assay Procedure:
-
Add 2 µL of this compound dilutions in DMSO to the wells of a 96-well plate. For the control (no inhibitor) and blank (no enzyme) wells, add 2 µL of DMSO.
-
Add 48 µL of the ATX working solution to all wells except the blank wells. Add 48 µL of assay buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the LPC substrate solution to all wells.
-
Immediately add 50 µL of the Amplex® Red/HRP/Choline Oxidase working solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence values of the blank wells from all other wells.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biochemical Assay: FRET-Based Assay using FS-3 Substrate
This assay utilizes a synthetic substrate, FS-3, which contains a fluorophore and a quencher. Cleavage by ATX separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant human Autotaxin (ATX)
-
This compound
-
FS-3 substrate (Echelon Biosciences or equivalent)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂
-
DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~528 nm)
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of ATX in assay buffer.
-
Prepare a working solution of FS-3 substrate in assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of this compound dilutions in DMSO to the wells of a 96-well plate. For the control and blank wells, add 2 µL of DMSO.
-
Add 48 µL of the ATX working solution to all wells except the blank wells. Add 48 µL of assay buffer to the blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the FS-3 substrate solution to all wells.
-
Immediately measure the fluorescence intensity at multiple time points using a fluorescence plate reader.
-
-
Data Analysis:
-
Follow the same data analysis steps as described for the Amplex® Red assay to determine the IC50 value.
-
Cell-Based Assay: Cancer Cell Migration (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells, which is often stimulated by LPA.
Materials:
-
Cancer cell line known to respond to LPA (e.g., A2058 melanoma, MDA-MB-231 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound
-
LPC
-
Mitomycin C (to inhibit cell proliferation)
-
96-well imaging plates or standard 24-well plates
-
Microscope with live-cell imaging capabilities or a standard inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well or 24-well plate at a density that will form a confluent monolayer after 24 hours.
-
Incubate at 37°C in a CO₂ incubator.
-
-
Wound Creation:
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip or a specialized wound-making tool.
-
Wash the wells with serum-free medium to remove dislodged cells.
-
-
Treatment:
-
Treat the cells with serum-free medium containing different concentrations of this compound.
-
Include a positive control (LPC to stimulate migration) and a negative control (vehicle).
-
To distinguish between cell migration and proliferation, Mitomycin C can be added to all conditions.
-
-
Image Acquisition:
-
Acquire images of the wounds at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure for each condition.
-
Compare the wound closure rates in the presence of different concentrations of this compound to the controls.
-
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro characterization of an ATX inhibitor.
Caption: In Vitro Workflow for ATX Inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Animal Studies with Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and formulation strategies for autotaxin (ATX) inhibitors in preclinical animal studies. The information is curated from various studies and is intended to serve as a guide for the in vivo evaluation of novel ATX inhibitors. It is important to note that "ATX inhibitor 27" is not a universally designated compound name; therefore, this document synthesizes data from several identified ATX inhibitors to provide a representative protocol.
Introduction to Autotaxin (ATX) Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[2][3][4] Consequently, the inhibition of ATX is a promising therapeutic strategy for a range of diseases, such as idiopathic pulmonary fibrosis (IPF), cancer, and autoimmune disorders.[3][4][5][6] The development of small molecule inhibitors of ATX has progressed to clinical trials, underscoring the therapeutic potential of this target.[2][3]
Signaling Pathway of Autotaxin
The diagram below illustrates the enzymatic activity of autotaxin and the subsequent signaling cascade initiated by its product, lysophosphatidic acid (LPA).
Caption: The Autotaxin-LPA signaling pathway.
Dosing and Formulation of ATX Inhibitors in Animal Studies
The successful in vivo evaluation of an ATX inhibitor is critically dependent on its formulation and dosing regimen. The choice of vehicle for administration and the dose selection are determined by the physicochemical properties of the inhibitor, such as solubility and stability, as well as its pharmacokinetic and pharmacodynamic profile.
Summary of Dosing and Formulation for Selected ATX Inhibitors
The following table summarizes the dosing and formulation strategies employed for various ATX inhibitors in preclinical animal models.
| Compound Name/Identifier | Animal Model | Disease Model | Dose | Formulation/Vehicle | Key Findings | Reference |
| Compound 12 | Rat (Sprague-Dawley) | Pharmacokinetic/ Pharmacodynamic | Not specified | Not specified for PK/PD | Orally bioavailable; concentration-dependently inhibits ATX and LPA formation in vivo. | [7] |
| 3BoA (Compound 27) | Mouse | Not specified | 4 mg/kg | Not specified | Mouse plasma LPA levels decreased to near zero 10 minutes after administration. | [8] |
| BI-2545 (Compound 19) | Not specified | Not specified | Not specified | Not specified | Substantially lowers LPA in vivo. | [1] |
| IOA-289 | Mouse | Gastrointestinal Cancer | 10-50 µM (in vitro) | FBS-free culture medium (in vitro) | Inhibits growth and migration of gastrointestinal tumor cell lines in a dose-dependent manner. | [9][10][11][12] |
| ATX inhibitor 11 | Mouse | Fibrosis | Not specified | Not specified | Alleviates the severity of fibrotic tissue and reduces α-SMA deposition. | [13] |
| Unnamed ATX inhibitor | Rat | Glaucoma (EAG and I/R models) | Not specified | Oral administration | Reduced retinal ganglion cell loss. | [6] |
Note: Detailed formulation information is often proprietary or not fully disclosed in publications. The provided data is based on available information.
General Formulation Protocol for Oral Administration
For many small molecule inhibitors with poor aqueous solubility, a multi-component vehicle system is often necessary for in vivo studies. Below is a general protocol for preparing a formulation suitable for oral gavage in rodents.
Materials:
-
ATX Inhibitor (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 or PEG400
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol:
-
Weighing the Compound: Accurately weigh the required amount of the ATX inhibitor based on the desired final concentration and dosing volume.
-
Initial Solubilization: Dissolve the ATX inhibitor in a small volume of DMSO. This will serve as the stock solution. For example, to prepare a 2 mg/mL working solution, you might first dissolve 2 mg of the drug in 50 µL of DMSO to create a 40 mg/mL stock solution.[13]
-
Addition of Co-solvents: To the DMSO stock solution, add PEG300 (or PEG400) and mix thoroughly until the solution is clear. A common ratio is to add a volume of PEG300 that is 6 times the volume of the initial DMSO.[13]
-
Addition of Surfactant: Add Tween 80 to the mixture and vortex until it is fully incorporated and the solution is clear. The volume of Tween 80 is typically equal to the initial volume of DMSO.[13]
-
Final Dilution: Add saline or PBS to reach the final desired volume and concentration. Mix thoroughly. For instance, if you started with 50 µL of DMSO, 300 µL of PEG300, and 50 µL of Tween 80, you would add 600 µL of saline to bring the total volume to 1 mL.[13]
-
Final Formulation Composition Example: A common final formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[13]
Note: It is crucial to develop and validate a suitable formulation for each specific inhibitor based on its solubility and the intended route of administration.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an ATX inhibitor in an animal model of disease.
Caption: A generalized experimental workflow for in vivo studies.
Key Considerations for Animal Studies
-
Solubility and Stability: Ensure the ATX inhibitor is fully dissolved and stable in the chosen vehicle for the duration of the study.
-
Tolerability: The formulation should be well-tolerated by the animals, with minimal adverse effects.
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal, intravenous) will depend on the inhibitor's properties and the experimental design. Oral administration is often preferred for chronic studies.[6][7]
-
Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor to inform dose and schedule.
-
Pharmacodynamics (PD): Measure the effect of the inhibitor on its target, typically by quantifying the reduction in plasma LPA levels.[1][6]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Conclusion
The preclinical evaluation of ATX inhibitors in animal models is a critical step in the drug development process. A well-designed dosing and formulation strategy is paramount for obtaining reliable and reproducible data on the efficacy and safety of these promising therapeutic agents. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies for novel autotaxin inhibitors.
References
- 1. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of autotaxin small molecule inhibitors: From bench to advanced clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of autotaxin inhibitors: A series of zinc binding triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models [diposit.ub.edu]
- 13. ATX inhibitor 11 | TargetMol [targetmol.com]
Application Notes and Protocols for Autotaxin (ATX) Inhibitors in Cancer Cell Line Studies
Disclaimer: As of December 2025, publicly available research specifically detailing the application of "ATX inhibitor 27 (Compound 31)" in cancer cell line studies is limited. The following application notes and protocols are based on studies conducted with other potent and well-characterized autotaxin inhibitors, such as IOA-289, and are intended to serve as a representative guide for researchers. The provided protocols may require optimization for "this compound."
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in numerous physiological and pathological processes, including cancer.[1] Elevated ATX expression is associated with increased tumor progression, angiogenesis, metastasis, and resistance to therapy, making it a compelling therapeutic target in oncology.[1][2][3] ATX inhibitors block the production of LPA, thereby disrupting downstream signaling pathways that promote cancer cell proliferation, survival, and migration.[4][5]
This document provides a detailed overview of the application of ATX inhibitors in cancer cell line studies, based on data from representative compounds like IOA-289.
Data Presentation: Efficacy of ATX Inhibitors in Cancer Cell Lines
The following tables summarize the quantitative data on the effects of the ATX inhibitor IOA-289 on various cancer cell lines. This data can serve as a reference for designing experiments with other ATX inhibitors.
Table 1: Inhibition of Cell Viability by IOA-289
| Cell Line | Cancer Type | Assay | Treatment Conditions | Observed Effect | Reference |
| KKU-M213 | Cholangiocarcinoma | Crystal Violet | 10-50 µM IOA-289 for 72h in 10% FBS | Significant cytotoxic effect at 30-50 µM | [8] |
| HLE | Hepatocellular Carcinoma | Crystal Violet | 10-50 µM IOA-289 for 72h in 10% FBS | Significant cytotoxic effect at 30-50 µM | [8] |
| HT-29 | Colorectal Cancer | Crystal Violet | 10-50 µM IOA-289 for 72h in 10% FBS | Significant cytotoxic effect at 30-50 µM | [8] |
| PANC-1 | Pancreatic Cancer | Crystal Violet | 10-50 µM IOA-289 for 72h in 10% FBS | Significant cytotoxic effect at 30-50 µM | [8] |
Table 2: Inhibition of Cell Migration by IOA-289
| Cell Line | Cancer Type | Assay | Treatment Conditions | Observed Effect | Reference |
| Various GI Tract Tumors | Cholangiocarcinoma, Hepatocellular Carcinoma, Colorectal Cancer, Pancreatic Cancer | Wound Healing & Transwell Migration | Dose-dependent IOA-289 | Decreased motility | [9] |
Table 3: Induction of Apoptosis by IOA-289
| Cell Line | Cancer Type | Assay | Treatment Conditions | Observed Effect | Reference |
| Various GI Tract Tumors | Cholangiocarcinoma, Hepatocellular Carcinoma, Colorectal Cancer, Pancreatic Cancer | Annexin V Staining & Flow Cytometry | Dose-dependent IOA-289 for 24h | Dose-dependent increase in apoptosis | [9][10] |
Signaling Pathways
ATX inhibitors exert their anti-cancer effects by blocking the production of LPA, which in turn inhibits the activation of its G protein-coupled receptors (GPCRs), LPAR1-6. This leads to the downregulation of several key signaling pathways involved in cancer progression.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the efficacy of ATX inhibitors in cancer cell line studies.
Cell Viability Assay (Crystal Violet Assay)
This protocol is used to determine the effect of an ATX inhibitor on the viability and proliferation of cancer cells.
Caption: Workflow for the Crystal Violet Cell Viability Assay.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the ATX inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
After incubation, carefully remove the medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.
-
Wash the plates with water and stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Remove the crystal violet solution and wash the plates with water until the background is clean.
-
Air dry the plates.
-
Solubilize the stained cells by adding 100 µL of methanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of an ATX inhibitor on the migratory capacity of cancer cells.
Caption: Workflow for the Wound Healing Cell Migration Assay.
Protocol:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the ATX inhibitor or vehicle control.
-
Capture images of the wound at 0 hours and after 24-48 hours of incubation using a microscope.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with an ATX inhibitor.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Protocol:
-
Seed cells in 6-well plates and treat them with the ATX inhibitor or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
ATX inhibitors represent a promising class of anti-cancer agents by targeting the production of the pro-tumorigenic lipid, LPA. The protocols and data presented here, based on the well-studied inhibitor IOA-289, provide a solid foundation for researchers investigating the therapeutic potential of "this compound" and other novel ATX inhibitors in various cancer cell line models. Careful optimization of experimental conditions will be crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AUTOTAXIN — TargetMol Chemicals [targetmol.com]
- 3. Autotaxin Implication in Cancer Metastasis and Autoimunne Disorders: Functional Implication of Binding Autotaxin to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATX | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Lysophosphatidylcholine | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ATX Inhibitor 27 in Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, and skin. A key signaling pathway implicated in the progression of fibrosis is the autotaxin (ATX)-lysophosphatidic acid (LPA) axis. Autotaxin, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to the bioactive lipid mediator LPA. LPA then signals through its G protein-coupled receptors, promoting fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key events in the fibrotic process.
ATX inhibitor 27 is a potent inhibitor of autotaxin, with demonstrated high affinity for human ATX. These application notes provide a comprehensive guide for researchers on the utilization of this compound in preclinical fibrosis research models, including detailed protocols for in vivo studies and methods for assessing anti-fibrotic efficacy.
This compound: In Vitro Potency
This compound has been characterized as a highly potent inhibitor of autotaxin. The following table summarizes its in vitro inhibitory activity.
| Target | Substrate | IC50 (nM) |
| Human Autotaxin (hATX) | - | 13 |
| Lysophosphatidylcholine (LPC) | LPC | 23 |
The Autotaxin-LPA Signaling Pathway in Fibrosis
The diagram below illustrates the central role of the ATX-LPA axis in the pathogenesis of fibrosis and the mechanism of action for this compound.
Experimental Protocols: In Vivo Fibrosis Models
The following are detailed protocols for inducing fibrosis in common rodent models and for the administration of this compound.
Note: Due to the limited availability of specific in vivo data for this compound, the following dosage and administration details are based on representative studies with other potent ATX inhibitors and should be optimized for specific experimental conditions.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to study the pathogenesis of lung fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Experimental Workflow:
Materials:
-
Bleomycin (B88199) sulfate (B86663) (sterile)
-
Sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Mice (C57BL/6 strain is commonly used)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Bleomycin Instillation (Day 0):
-
Anesthetize the mouse.
-
Administer a single intratracheal dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline.
-
-
Treatment with this compound:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Based on studies with similar potent ATX inhibitors, a starting dose of 30-60 mg/kg, administered orally once or twice daily, is recommended.
-
Begin treatment at a desired time point post-bleomycin instillation (e.g., day 7 for therapeutic intervention) and continue until the end of the study (e.g., day 21).
-
-
Sacrifice and Tissue Collection:
-
At the study endpoint, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell analysis and cytokine measurement.
-
Perfuse the lungs and harvest the tissue for histological and biochemical analysis.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This is a classic and robust model for inducing liver fibrosis and cirrhosis.
Experimental Workflow:
Materials:
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil
-
Mice (e.g., C57BL/6 or BALB/c)
-
This compound
-
Vehicle
Procedure:
-
Animal Acclimatization: As described above.
-
CCl4 Administration:
-
Prepare a solution of CCl4 in corn oil (e.g., 10% v/v).
-
Administer CCl4 via intraperitoneal (i.p.) injection (e.g., 1 ml/kg body weight) twice a week for 4 to 8 weeks to induce fibrosis.
-
-
Treatment with this compound:
-
Administer this compound (a starting dose of 30 mg/kg, i.p. or oral, twice daily is suggested based on similar compounds) either concurrently with CCl4 administration or after the establishment of fibrosis.
-
-
Sacrifice and Tissue Collection:
-
Collect blood for serum analysis of liver enzymes (ALT, AST).
-
Harvest the liver for histological and biochemical analysis.
-
Assessment of Anti-Fibrotic Efficacy
Histological Analysis
-
Sirius Red Staining for Collagen: This method is used to visualize and quantify collagen deposition in tissue sections.
-
Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash with two changes of acidified water.
-
Dehydrate in ethanol, clear in xylene, and mount.
-
Quantify the red-stained collagen area using image analysis software.
-
-
-
Ashcroft Scoring for Lung Fibrosis: A semi-quantitative method to grade the severity of lung fibrosis. The lung tissue is scored on a scale of 0 (normal) to 8 (total fibrosis).
Biochemical Analysis
-
Hydroxyproline (B1673980) Assay: This assay quantifies the total collagen content in a tissue sample, as hydroxyproline is a major component of collagen.
-
Protocol:
-
Hydrolyze a known weight of dried tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
Oxidize the hydroxyproline with Chloramine-T.
-
Develop a colorimetric reaction with Ehrlich's reagent.
-
Measure the absorbance at 560 nm and calculate the hydroxyproline content based on a standard curve.
-
-
Data Presentation: Expected Outcomes
The following tables present hypothetical but expected outcomes from in vivo studies using a potent ATX inhibitor like this compound, based on published data for similar compounds.
Table 1: Efficacy of a Representative ATX Inhibitor in Bleomycin-Induced Lung Fibrosis
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Ashcroft Score (mean ± SEM) | Lung Hydroxyproline (µg/mg tissue, mean ± SEM) |
| Vehicle Control | - | 5.8 ± 0.4 | 25.3 ± 2.1 |
| ATX Inhibitor | 30 | 3.2 ± 0.3 | 15.1 ± 1.8 |
| ATX Inhibitor | 60 | 2.5 ± 0.2 | 11.8 ± 1.5 |
| *p < 0.05 compared to Vehicle Control |
Table 2: Efficacy of a Representative ATX Inhibitor in CCl4-Induced Liver Fibrosis
| Treatment Group | Dose (mg/kg, i.p., b.i.d.) | Sirius Red Stained Area (%, mean ± SEM) | Liver Hydroxyproline (µg/g tissue, mean ± SEM) | Serum ALT (U/L, mean ± SEM) |
| Vehicle Control | - | 12.5 ± 1.1 | 350 ± 25 | 150 ± 15 |
| ATX Inhibitor | 30 | 6.8 ± 0.9 | 210 ± 20 | 85 ± 10 |
| p < 0.05 compared to Vehicle Control |
Conclusion
This compound is a potent tool for investigating the role of the ATX-LPA axis in fibrosis. The protocols and expected outcomes provided in these application notes offer a framework for designing and executing preclinical studies to evaluate the therapeutic potential of this and similar compounds. Researchers should optimize the described protocols for their specific experimental setups and animal models.
Application Notes and Protocols for Studying Neuroinflammation with ATX Inhibitor 27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. A key signaling pathway implicated in driving these inflammatory processes is the autotaxin (ATX) - lysophosphatidic acid (LPA) axis.[1][2][3] Autotaxin, a secreted enzyme, is the primary producer of LPA, a bioactive lipid that signals through various G protein-coupled receptors to modulate cellular responses, including those of microglia and astrocytes, the resident immune cells of the central nervous system.[1][4] Dysregulation of the ATX-LPA axis has been linked to the exacerbation of neuroinflammation.[1][5]
ATX Inhibitor 27 is a potent inhibitor of human autotaxin (hATX) with IC50 values of 13 nM against the enzyme and 23 nM against lysophosphatidylcholine (B164491) (LPC), its substrate. By inhibiting ATX, this small molecule effectively reduces the production of LPA, offering a promising therapeutic strategy to mitigate neuroinflammation. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of autotaxin, thereby reducing the synthesis of LPA from LPC.[6] This reduction in LPA levels leads to decreased activation of LPA receptors on various cell types within the central nervous system, including microglia and astrocytes.[2] The subsequent downstream signaling cascades that promote inflammatory responses are therefore suppressed.
Data Presentation
The following tables summarize expected quantitative data from in vitro and in vivo studies using this compound. These are illustrative and based on typical results observed with potent ATX inhibitors in neuroinflammation models.
Table 1: In Vitro Efficacy of this compound on LPS-Stimulated BV-2 Microglia
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitric Oxide (µM) |
| Vehicle Control | 15.2 ± 3.1 | 8.5 ± 2.0 | 1.2 ± 0.3 |
| LPS (100 ng/mL) | 850.6 ± 75.4 | 620.1 ± 55.9 | 35.8 ± 4.2 |
| LPS + this compound (1 µM) | 250.3 ± 30.1 | 180.7 ± 21.3 | 10.5 ± 1.8 |
| LPS + this compound (10 µM) | 120.1 ± 15.8 | 95.4 ± 11.2 | 5.1 ± 0.9 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) | Iba1 Positive Cells (cells/mm²) | GFAP Positive Cells (cells/mm²) |
| Saline Control | 25.4 ± 4.5 | 18.9 ± 3.2 | 30.5 ± 5.1 | 45.2 ± 6.8 |
| LPS (5 mg/kg) | 350.1 ± 40.2 | 280.6 ± 32.5 | 150.7 ± 18.3 | 180.4 ± 22.1 |
| LPS + this compound (10 mg/kg) | 150.8 ± 18.9 | 120.3 ± 15.6 | 75.2 ± 9.8 | 90.1 ± 11.7 |
| LPS + this compound (30 mg/kg) | 80.2 ± 10.5 | 65.7 ± 8.9 | 45.6 ± 6.2 | 60.3 ± 8.1 |
Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cells
This protocol outlines the procedure for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-stimulated microglial cell line (e.g., BV-2).
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin (B12071052)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitric oxide measurement
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed BV-2 cells into 96-well plates (for viability and nitric oxide assays) or 24-well plates (for cytokine analysis) at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle-only control group.
-
-
Nitric Oxide Assay:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant and centrifuge to remove cell debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT or similar):
-
After collecting the supernatant, assess cell viability to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Protocol 2: In Vivo Assessment in a Mouse Model of Neuroinflammation
This protocol describes a general procedure for evaluating the efficacy of this compound in an LPS-induced mouse model of neuroinflammation.[7][8][9][10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthetics
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tissue homogenization buffer
-
ELISA kits for brain cytokine analysis
-
Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: LPS (5 mg/kg, intraperitoneal injection)
-
Group 3: LPS + this compound (e.g., 10 mg/kg, oral gavage or intraperitoneal injection)
-
Group 4: LPS + this compound (e.g., 30 mg/kg, oral gavage or intraperitoneal injection)
-
-
Dosing: Administer this compound or vehicle one hour before the LPS injection.
-
Induction of Neuroinflammation: Inject mice with LPS (5 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.[10]
-
Tissue Collection: At 24 hours post-LPS injection, euthanize the mice.
-
For biochemical analysis, perfuse the animals with cold PBS, and rapidly dissect the brain. Homogenize brain tissue for cytokine analysis.
-
For immunohistochemistry, perfuse with PBS followed by 4% paraformaldehyde. Post-fix the brains and process for sectioning.
-
-
Brain Cytokine Analysis:
-
Centrifuge the brain homogenates and collect the supernatant.
-
Measure the levels of TNF-α and IL-1β using ELISA kits.
-
-
Immunohistochemistry:
-
Stain brain sections with antibodies against Iba1 (microglial marker) and GFAP (astrocyte marker).
-
Quantify the number of activated microglia and astrocytes in specific brain regions (e.g., hippocampus, cortex) using microscopy and image analysis software.
-
Pharmacokinetics and Safety
While specific pharmacokinetic and toxicology data for this compound are not publicly available, compounds with a quinazolinone scaffold have been investigated for their drug-like properties.[11][12] Generally, good oral bioavailability and metabolic stability are key parameters for in vivo efficacy. It is recommended to perform preliminary pharmacokinetic and safety studies to determine the optimal dosing regimen and to assess any potential off-target effects of this compound. Studies in rodents have shown that some quinazoline (B50416) derivatives can have rapid clearance.[12]
Conclusion
This compound is a valuable research tool for investigating the role of the ATX-LPA signaling axis in neuroinflammation. The protocols provided herein offer a framework for assessing its efficacy in both cellular and animal models. By reducing the production of the pro-inflammatory mediator LPA, this compound holds the potential to be a disease-modifying agent for a variety of neurological disorders characterized by a significant neuroinflammatory component. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. AUTOTAXIN DOWNREGULATES LPS – INDUCED MICROGLIA ACTIVATION AND PRO-INFLAMMATORY CYTOKINES PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 8. LPS-induced acute neuroinflammation, involving interleukin-1 beta signaling, leads to proteomic, cellular, and network-level changes in the prefrontal cortex of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 11. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of an Autotaxin Inhibitor in a Bleomycin-Induced Lung Fibrosis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis.[1][2] A key pathological mechanism implicated in IPF is the excessive deposition of extracellular matrix, leading to stiffening of the lung tissue.[3][4][5] The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a significant contributor to the pathogenesis of pulmonary fibrosis.[2][6][7] ATX is an enzyme responsible for producing LPA, a signaling molecule that promotes fibroblast proliferation and inflammation.[6][8] Consequently, inhibiting ATX presents a promising therapeutic strategy for IPF.[2][6] This document provides detailed protocols and application notes for evaluating a novel ATX inhibitor, referred to here as "ATX inhibitor 27," in a well-established preclinical model of bleomycin-induced lung fibrosis. While the specific compound "this compound" is not publicly documented, these guidelines are based on extensive research with various ATX inhibitors in this model.[1][8][9][10][11]
Signaling Pathway and Experimental Design
The following diagrams illustrate the ATX-LPA signaling pathway in the context of pulmonary fibrosis and a typical experimental workflow for evaluating an ATX inhibitor.
Caption: ATX-LPA Signaling Pathway in Pulmonary Fibrosis.
Caption: Experimental Workflow for Evaluating this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on various ATX inhibitors in the bleomycin-induced lung fibrosis model. These data provide a benchmark for evaluating the efficacy of "this compound."
Table 1: Effect of ATX Inhibitors on Lung Fibrosis Markers
| Inhibitor | Dosage | Administration Route | Ashcroft Score (vs. Vehicle) | Hydroxyproline Content (µg/g lung tissue) (vs. Vehicle) | Reference |
| Novel Compound [I] | 30 mg/kg | Oral | Not Reported | 151.0 (vs. higher in vehicle) | [10] |
| Novel Compound [I] | 60 mg/kg | Oral | Not Reported | 198.2 (vs. higher in vehicle) | [10] |
| IOA-289 | Not Specified | Not Specified | Significantly Reduced | Significantly Reduced | [9] |
| GLPG1690 | Not Specified | Not Specified | Efficacious | Efficacious | [9] |
| PF-8380 | Not Specified | Not Specified | Abrogated Fibrosis | Not Reported | [1] |
Table 2: Effect of ATX Inhibitors on Inflammatory Markers in BALF
| Inhibitor | Dosage | Administration Route | Total Cell Count (vs. Vehicle) | Total Protein Concentration (vs. Vehicle) | Reference |
| GWJ-A-23 | Not Specified | Not Specified | Significantly Reduced | Significantly Reduced | [12] |
| ATX Deletion (Genetic) | N/A | N/A | Reduced | Not Reported | [7] |
Experimental Protocols
1. Bleomycin-Induced Lung Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin.[3][4][5]
-
Animals: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[4] Mice should be 8-10 weeks old and housed in a specific pathogen-free facility.
-
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Animal intubation platform
-
22-gauge catheter
-
Microsyringe
-
-
Procedure:
-
Anesthetize the mouse using the chosen anesthetic.
-
Place the mouse on the intubation platform in a supine position.
-
Visualize the trachea and carefully insert the catheter.
-
Instill a single dose of bleomycin (typically 1.5-3.0 U/kg) in 50 µL of sterile saline intratracheally.[13] Control animals receive 50 µL of sterile saline.
-
Hold the mouse in a vertical position for approximately 30 seconds to ensure proper distribution of the solution in the lungs.
-
Allow the mouse to recover on a warming pad. Monitor until fully ambulatory.
-
2. Administration of this compound
-
Preparation: Prepare "this compound" in a suitable vehicle (e.g., 0.5% methylcellulose) at the desired concentrations.
-
Administration:
-
Begin treatment one day after bleomycin instillation (Day 8).
-
Administer "this compound" or vehicle to the respective groups of mice daily via oral gavage or another appropriate route as determined by the compound's properties.[14]
-
Continue daily administration until the end of the study (typically Day 21 or 28).[14]
-
3. Assessment of Pulmonary Fibrosis
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
At the study endpoint, euthanize the mice.
-
Expose the trachea and insert a catheter.
-
Instill and aspirate 1 mL of sterile saline three times.
-
Pool the collected BALF and centrifuge.
-
Use the supernatant for total protein analysis (e.g., BCA assay).
-
Resuspend the cell pellet and perform total and differential cell counts.
-
-
Histopathological Analysis:
-
Perfuse the lungs with saline and then fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin (B1166041) and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Score the extent of fibrosis using the Ashcroft scoring system.[3][4]
-
-
Hydroxyproline Assay:
-
Harvest a portion of the lung tissue and hydrolyze it in 6N HCl.
-
Quantify the hydroxyproline content using a colorimetric assay, which is indicative of collagen content.[14]
-
-
Gene Expression Analysis:
-
Homogenize a portion of the lung tissue in a suitable lysis buffer.
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of pro-fibrotic genes such as Col1a1 and Acta2 (α-SMA).
-
Disclaimer: "this compound" is a placeholder name as no publicly available data exists for a compound with this specific designation. The protocols and data presented are based on established methodologies and findings for other autotaxin inhibitors in the bleomycin-induced lung fibrosis model. Researchers should optimize these protocols based on the specific properties of their test compound.
References
- 1. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel autotaxin inhibitor to treat pulmonary fibrosis | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
Application Notes for In Vitro ATX Activity Assay Using ATX Inhibitor 27
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (LysoPLD) activity.[1][2][3] It is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[2][4] LPA then binds to at least six G protein-coupled receptors (GPCRs), LPAR1-6, initiating a cascade of downstream signaling pathways.[2][5][6] This ATX-LPA signaling axis is crucial in a variety of physiological and pathological processes, including embryonic development, cancer progression, inflammation, and fibrosis.[2][3][7] Consequently, ATX has emerged as a significant therapeutic target for various diseases.[8][9]
ATX inhibitor 27 is a potent inhibitor of autotaxin.[10] In vitro studies are essential to characterize the potency and mechanism of action of such inhibitors. This document provides a detailed protocol for conducting an in vitro ATX activity assay using this compound.
ATX-LPA Signaling Pathway
The ATX-LPA signaling pathway begins with the conversion of LPC to LPA by ATX. LPA then binds to its receptors, which couple to different G proteins (Gq/11, Gi/o, G12/13, and Gs) to activate downstream signaling cascades.[2][5][11] These pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, regulate fundamental cellular responses such as proliferation, survival, migration, and cytoskeletal changes.[2][5][12]
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An updated patent review of autotaxin inhibitors (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The LPA3 Receptor: Regulation and Activation of Signaling Pathways [mdpi.com]
- 12. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATX Inhibitor PF-8380 in LPS-Induced Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a key pathological feature of numerous neurodegenerative diseases, characterized by the activation of glial cells and the production of pro-inflammatory mediators.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to model neuroinflammation in both in vitro and in vivo settings.[2][3][4][5] The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has emerged as a critical pathway in modulating inflammatory responses.[6][7] ATX is an enzyme that catalyzes the production of LPA, a bioactive lipid that signals through G protein-coupled receptors to mediate various cellular processes, including inflammation.[7][8][9] Inhibition of ATX presents a promising therapeutic strategy to attenuate neuroinflammation.[6][7]
This document provides detailed application notes and protocols for the use of the autotaxin inhibitor PF-8380 in a lipopolysaccharide (LPS)-induced neuroinflammation model. The data presented is based on studies using the murine BV-2 microglial cell line and a mouse endotoxemia model.[6][10]
Mechanism of Action
Autotaxin (ATX) is a secreted enzyme that converts lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[7][9] LPA then binds to its receptors (LPARs) on target cells, such as microglia, initiating downstream signaling cascades that can lead to the production of pro-inflammatory cytokines and other mediators of inflammation.[8][11][12] ATX inhibitors, such as PF-8380, block the enzymatic activity of ATX, thereby reducing the production of LPA and dampening the subsequent inflammatory response.[6][7][10]
Caption: ATX/LPA Signaling Pathway in Neuroinflammation.
Data Presentation
The following tables summarize the quantitative effects of the ATX inhibitor PF-8380 on various markers of neuroinflammation in both in vitro (LPS-stimulated BV-2 microglia) and in vivo (LPS-injected mice) models.[6][10]
Table 1: In Vitro Efficacy of ATX Inhibitor PF-8380 in LPS-Stimulated BV-2 Microglia [6][10]
| Parameter | Treatment Group | Result (Compared to LPS alone) |
| Transcription Factor Phosphorylation | ||
| p-STAT1 | LPS + PF-8380 (10 µM) | Attenuated |
| p-p65 | LPS + PF-8380 (10 µM) | Attenuated |
| p-c-Jun | LPS + PF-8380 (10 µM) | Attenuated |
| Pro-inflammatory Protein Expression | ||
| TLR4 | LPS + PF-8380 (10 µM) | Reduced |
| COX-2 | LPS + PF-8380 (10 µM) | Reduced |
| Nitric Oxide Production | LPS + PF-8380 (10 µM) | Reduced |
| Cytokine/Chemokine Secretion | ||
| TNF-α | LPS + PF-8380 (10 µM) | Significantly Reduced |
| IL-6 | LPS + PF-8380 (10 µM) | Significantly Reduced |
| CXCL2 | LPS + PF-8380 (10 µM) | Significantly Reduced |
Table 2: In Vivo Efficacy of ATX Inhibitor PF-8380 in a Mouse Model of LPS-Induced Endotoxemia [6][10]
| Parameter | Treatment Group | Result (Compared to LPS alone) |
| Brain mRNA Expression | ||
| iNOS | LPS + PF-8380 (30 mg/kg) | Significantly Attenuated |
| TNF-α | LPS + PF-8380 (30 mg/kg) | Significantly Attenuated |
| IL-1β | LPS + PF-8380 (30 mg/kg) | Significantly Attenuated |
| IL-6 | LPS + PF-8380 (30 mg/kg) | Significantly Attenuated |
| CXCL2 | LPS + PF-8380 (30 mg/kg) | Significantly Attenuated |
| Brain Protein Expression | ||
| TLR4 | LPS + PF-8380 (30 mg/kg) | Significantly Reduced |
| Iba1 (Microglia marker) | LPS + PF-8380 (30 mg/kg) | Significantly Reduced |
| GFAP (Astrocyte marker) | LPS + PF-8380 (30 mg/kg) | Significantly Reduced |
| COX-2 | LPS + PF-8380 (30 mg/kg) | Significantly Reduced |
| Systemic Cytokine Levels | ||
| TNF-α | LPS + PF-8380 (30 mg/kg) | Significantly Attenuated |
| IL-6 | LPS + PF-8380 (30 mg/kg) | Significantly Attenuated |
| IL-1β | LPS + PF-8380 (30 mg/kg) | Reduced |
Experimental Protocols
In Vivo LPS-Induced Neuroinflammation Model
This protocol describes the induction of neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS and subsequent treatment with an ATX inhibitor.[6][10]
Caption: In Vivo LPS-Induced Neuroinflammation Experimental Workflow.
Materials:
-
C57BL/6J mice
-
Lipopolysaccharide (LPS) from E. coli
-
ATX Inhibitor PF-8380
-
Vehicle (e.g., DMSO)
-
Sterile saline
-
Syringes and needles for i.p. injection
-
Anesthetic
-
Perfusion buffer (e.g., PBS)
-
Tools for tissue dissection
-
Reagents for RNA and protein extraction
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6J mice to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the mice into treatment groups (n=6-8 per group):
-
Vehicle control (e.g., DMSO in saline)
-
LPS + Vehicle
-
LPS + ATX Inhibitor PF-8380
-
-
Treatment Administration:
-
Incubation: House the animals for 24 hours post-injection.[6][10]
-
Tissue Collection:
-
Anesthetize the mice.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
Carefully dissect the brain and divide it into two hemispheres.
-
-
Sample Processing:
-
Use one hemisphere for protein analysis (e.g., Western blot for TLR4, Iba1, GFAP, COX-2).
-
Use the other hemisphere for mRNA analysis (e.g., RT-qPCR for iNOS, TNF-α, IL-1β, IL-6, CXCL2).
-
Process the tissues according to standard protocols for protein and RNA extraction.
-
In Vitro LPS-Stimulated Microglia Model
This protocol details the treatment of the BV-2 microglial cell line with LPS to induce an inflammatory response and the subsequent application of an ATX inhibitor.[6][10]
Caption: In Vitro LPS-Stimulated Microglia Experimental Workflow.
Materials:
-
BV-2 murine microglial cell line
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
ATX Inhibitor PF-8380
-
Vehicle (e.g., DMSO)
-
Cell culture plates
-
Reagents for protein extraction and quantification
-
Kits for cytokine/chemokine measurement (e.g., ELISA or multiplex assay)
-
Griess reagent for nitric oxide measurement
Procedure:
-
Cell Culture: Culture BV-2 cells in appropriate medium and conditions until they reach the desired confluency.
-
Treatment:
-
Incubation: Incubate the cells for the desired time points depending on the endpoint being measured (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine secretion).[6][10]
-
Sample Collection:
-
Collect the cell culture supernatants for analysis of secreted factors.
-
Lyse the cells to collect cell lysates for analysis of intracellular proteins.
-
-
Analysis:
-
Supernatants:
-
Cell Lysates:
-
Immunohistochemistry for Microglial Activation (Iba1 Staining)
This protocol provides a general method for staining brain sections to visualize microglia and assess their activation state using an antibody against Iba1.[18][19][20]
Materials:
-
Paraformaldehyde (PFA) fixed, cryoprotected brain sections
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Blocking solution (e.g., 1% BSA in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1
-
Fluorescently labeled secondary antibody (e.g., anti-rabbit IgG)
-
Mounting medium
Procedure:
-
Section Preparation: Prepare 20-40 µm thick cryosections of PFA-fixed brain tissue.[21]
-
Washing: Wash the sections with PBS containing 0.3% Triton X-100 three times for 5 minutes each.[18]
-
Blocking: Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Iba1 antibody (diluted 1:500-1:1000 in blocking solution) overnight at 4°C.[18][22]
-
Washing: Wash the sections with PBS containing 0.3% Triton X-100 three times for 5 minutes each.[18]
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.[18]
-
Washing: Wash the sections with PBS three times for 5 minutes each, protected from light.
-
Mounting: Mount the sections on slides with an appropriate mounting medium.
-
Visualization: Observe the sections using a fluorescence microscope. Activated microglia will typically exhibit a more amoeboid morphology with retracted processes compared to the ramified morphology of resting microglia.[22]
References
- 1. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 2. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals | Semantic Scholar [semanticscholar.org]
- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microgl… [ouci.dntb.gov.ua]
- 7. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 8. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical Roles of Lysophospholipid Receptors in Activation of Neuroglia and Their Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysophosphatidic Acid Signalling in Nervous System Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. Optimization of multiplexed bead-based cytokine immunoassays for rat serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of proinflammatory cytokines [bio-protocol.org]
- 18. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 19. thegms.co [thegms.co]
- 20. Microglial immunohistochemistry [bio-protocol.org]
- 21. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration and Invasion Assays with ATX Inhibitor 27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling lipid. The ATX-LPA signaling axis is critically involved in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of this pathway is frequently implicated in the progression and metastasis of various cancers, making ATX a compelling therapeutic target.[3][4][5]
ATX Inhibitor 27 (also known as Compound 31) is a potent, non-zinc binding quinazolinone-based inhibitor of autotaxin.[3] It exhibits significant inhibitory activity with IC50 values of 13 nM against human autotaxin (hATX) and 23 nM for the hydrolysis of lysophosphatidylcholine (B164491) (LPC).[6] These application notes provide detailed protocols for utilizing this compound in common cell migration and invasion assays to assess its efficacy in blocking cancer cell motility.
ATX-LPA Signaling Pathway in Cell Migration
The binding of LPA to its G protein-coupled receptors (LPARs) on the cell surface initiates a cascade of downstream signaling events that culminate in cytoskeletal rearrangements and enhanced cell motility. Key pathways activated by LPA include the Rho/ROCK, PI3K/AKT, and MAPK/ERK pathways, which collectively promote the formation of migratory structures like lamellipodia and filopodia, and increase cell contractility and adhesion turnover. By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating these pro-migratory signals.
Caption: ATX-LPA signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of ATX Inhibition on Cell Migration and Invasion
While specific quantitative data for this compound in cell migration and invasion assays are not yet publicly available, the following tables present representative data based on the observed effects of other potent ATX inhibitors on various cancer cell lines. These data illustrate the expected dose-dependent inhibition of cell migration and invasion.
Table 1: Representative Data for Wound Healing (Scratch) Assay
| Cell Line (Cancer Type) | ATX Inhibitor Concentration | Wound Closure (%) After 24h | % Inhibition of Migration |
| MDA-MB-231 (Breast) | Vehicle (DMSO) | 95 ± 5 | 0 |
| 10 nM | 70 ± 7 | 26 | |
| 100 nM | 45 ± 6 | 53 | |
| 1 µM | 20 ± 4 | 79 | |
| A2058 (Melanoma) | Vehicle (DMSO) | 98 ± 4 | 0 |
| 10 nM | 75 ± 8 | 23 | |
| 100 nM | 50 ± 5 | 49 | |
| 1 µM | 25 ± 5 | 74 |
Table 2: Representative Data for Transwell Invasion Assay
| Cell Line (Cancer Type) | ATX Inhibitor Concentration | Number of Invading Cells (per field) | % Inhibition of Invasion |
| PANC-1 (Pancreatic) | Vehicle (DMSO) | 250 ± 20 | 0 |
| 100 nM | 175 ± 15 | 30 | |
| 1 µM | 90 ± 10 | 64 | |
| 10 µM | 40 ± 8 | 84 | |
| HT-1080 (Fibrosarcoma) | Vehicle (DMSO) | 300 ± 25 | 0 |
| 100 nM | 200 ± 18 | 33 | |
| 1 µM | 110 ± 12 | 63 | |
| 10 µM | 50 ± 7 | 83 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.
References
- 1. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 2. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a DNA encoded library derived autotaxin inhibitor hit to a potent in vivo LPA lowering quinazolinone compound with a non‑zinc binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ATX Inhibitor 27 Dosage for Cell Culture
Welcome to the technical support center for optimizing the dosage of ATX inhibitor 27 in your cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of autotaxin (ATX), a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA).[1][2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into LPA.[1] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), activating downstream signaling pathways such as the PI3K-AKT and Ras-MAPK pathways.[3][4] These pathways are involved in various cellular processes, including cell proliferation, survival, migration, and angiogenesis.[3][5] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating these signaling events. The IC50 value of this compound against human autotaxin (hATX) is 13 nM in biochemical assays.[1][2]
Q2: What is a recommended starting concentration for this compound in cell culture?
A precise starting concentration can vary significantly between cell lines due to differences in ATX expression, LPAR expression, and cell membrane permeability. However, a common starting point for a new inhibitor is to test a wide range of concentrations centered around its biochemical IC50 value. Given the biochemical IC50 of this compound is 13 nM, a sensible starting range for a dose-response experiment would be from 1 nM to 10 µM. This range allows for the determination of the cellular potency (cellular IC50) and helps to identify potential toxicity at higher concentrations. For initial screening, some studies with other ATX inhibitors have used concentrations around 10 µM.[6][7]
Q3: How do I prepare a stock solution of this compound?
This compound is a quinazolinone-based compound, and like many similar heterocyclic compounds, it is expected to have low aqueous solubility.[8][9] Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[8][10]
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can aid dissolution.[10]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions in your cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8][10] Always include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) in your experiments.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibitory effect observed | Inhibitor Precipitation: The compound may be precipitating out of the cell culture medium upon dilution from the DMSO stock.[8] | - Visually inspect the medium for any signs of precipitation after adding the inhibitor.- Reduce the final concentration of the inhibitor.- Gently warm the culture medium to 37°C before adding the compound.[10]- For biochemical assays, a low concentration of a non-ionic surfactant like Tween-20 might help, but this is generally not suitable for cell-based assays.[10] |
| Inhibitor Instability: The inhibitor may be degrading in the culture medium over the course of the experiment. | - Prepare fresh dilutions from the stock solution for each experiment.- Minimize the exposure of the inhibitor to light if it is light-sensitive. | |
| Cell Culture Variability: Inconsistent cell passage number, seeding density, or cell health can lead to variable results.[11] | - Use cells within a consistent and low passage number range.- Ensure uniform cell seeding density across all wells of your plate.- Regularly check cell viability and morphology to ensure a healthy culture.[11] | |
| High cellular toxicity at low concentrations | Off-target effects: The inhibitor may be affecting other cellular targets besides autotaxin. | - Review the literature for any known off-target effects of the inhibitor or similar compounds.- Consider using a secondary, structurally different ATX inhibitor to confirm that the observed phenotype is due to ATX inhibition. |
| Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. | - Ensure the final DMSO concentration is kept below 0.5%, and ideally at or below 0.1%.[10]- Always include a vehicle control with the same DMSO concentration to assess solvent-specific effects. | |
| Difficulty in obtaining a clear dose-response curve | Inappropriate concentration range: The selected concentration range may be too high or too low to capture the sigmoidal dose-response relationship. | - Based on initial results, adjust the concentration range for subsequent experiments. If no effect is seen, increase the concentrations. If maximum inhibition is seen at the lowest concentration, decrease the concentrations. |
| Suboptimal assay conditions: The incubation time or cell density may not be optimal for the specific cell line and assay. | - Perform a time-course experiment to determine the optimal incubation time.- Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[11] |
Data Presentation
Table 1: Biochemical Potency of this compound
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Human Autotaxin (hATX) | Biochemical | 13 nM | [1][2] |
Table 2: Examples of Cellular Potency for Other ATX Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Unnamed Inhibitor (Cpd 43) | A2058 (Melanoma) | Cell Invasion | EC50 = 118.79 nM | [12] |
| Unnamed Inhibitor (Cpd 44) | A2058 (Melanoma) | Cell Invasion | EC50 = 153.05 nM | [12] |
| Unnamed Inhibitor (Cpd 45) | A2058 (Melanoma) | Cell Invasion | EC50 = 85.35 nM | [12] |
| HA130 | A2058 (Melanoma) | Cell Migration | Dose-dependent inhibition | [13] |
| PF-8380 | MM1 (Hepatoma) | Cell Invasion | Effective inhibition | [13] |
| ATX-1d | 4T1 (Murine Breast Cancer), A375 (Human Melanoma) | Cell Viability | No significant cytotoxicity alone up to 20 µM | [6][7] |
Note: The data in Table 2 is for other ATX inhibitors and should be used as a general guide for designing experiments with this compound. The optimal concentration for this compound will need to be determined empirically for each cell line.
Experimental Protocols
Protocol: Determining the Optimal Dosage of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well, but this should be optimized for your cell line).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete cell culture medium to obtain a range of working concentrations (e.g., from 1 nM to 10 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration.
-
Untreated Control: Cells treated with fresh medium only.
-
Blank: Wells containing medium but no cells.
-
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). This should be optimized based on the doubling time of your cell line and the expected mechanism of the inhibitor.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS: 2023027-81-6 | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
ATX inhibitor 27 solubility and stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of ATX inhibitor 27 (Compound 31) in aqueous solutions. This guide is intended for researchers, scientists, and drug development professionals.
This compound Properties
| Property | Value |
| CAS Number | 2023027-81-6 |
| Molecular Formula | C₂₆H₂₆ClN₅O₃ |
| Molecular Weight | 491.97 |
| IC₅₀ (human ATX) | 13 nM[1] |
| IC₅₀ (LPC) | 23 nM[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For this compound, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] Vendor handling instructions for similar compounds suggest preparing a concentrated stock solution (e.g., 10 mM or higher) in DMSO.
Q2: How should I store the solid compound and its stock solution?
A2: The solid (powder) form of this compound should be stored at -20°C for long-term stability.[2][3] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2][3]
Storage Recommendations
| Format | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (-80°C) | -80°C | Up to 6 months |
| In Solvent (-20°C) | -20°C | Up to 1 month |
Note: These are general guidelines based on vendor recommendations for small molecule inhibitors. For specific stability data, it is recommended to consult the product's certificate of analysis or the primary literature.
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: There is no specific public data available on the aqueous solubility of this compound. Typically, small molecule inhibitors with aromatic structures have limited solubility in aqueous buffers. To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock solution can then be diluted into the aqueous buffer of choice (e.g., PBS, cell culture medium) to the desired final concentration. It is crucial to ensure that the final concentration of DMSO is low enough (typically <0.5%) to not affect the biological system being studied.[2]
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: To determine the stability of this compound in your specific aqueous solution and experimental setup, a stability study is recommended. This can be done by preparing the working solution and incubating it under your experimental conditions (e.g., 37°C in cell culture medium) for various time points. At each time point, an aliquot can be taken and the concentration of the intact inhibitor can be measured using an analytical method such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Problem 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
-
Cause: The aqueous solubility of the inhibitor has been exceeded.
-
Solution 1: Decrease the final concentration of the inhibitor in the aqueous solution.
-
Solution 2: Increase the percentage of DMSO in the final working solution (ensure it remains within a tolerable range for your experiment).
-
Solution 3: Try using a different co-solvent in your stock solution, such as ethanol, although DMSO is generally preferred for initial solubilization.
-
Solution 4: Gentle warming and vortexing of the solution during preparation may help, but be cautious as this could affect the stability of the compound.
Problem 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Cause 1: Degradation of the inhibitor. The inhibitor may not be stable under your specific experimental conditions (e.g., pH of the medium, temperature, light exposure).
-
Troubleshooting:
-
Prepare fresh working solutions for each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures.
-
Perform a stability test as described in FAQ 4.
-
-
-
Cause 2: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration.
-
Troubleshooting:
-
Use low-adhesion plasticware.
-
Include a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffer to reduce non-specific binding, if compatible with your assay.
-
-
-
Cause 3: Incorrect stock solution concentration. This could be due to weighing errors or incomplete dissolution.
-
Troubleshooting:
-
Ensure the compound is fully dissolved in the stock solvent before making further dilutions. Gentle vortexing or sonication may be necessary.
-
Verify the concentration of your stock solution using a spectrophotometer if the compound has a known extinction coefficient, or by an analytical method like HPLC.
-
-
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 4.92 mg).
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (for 4.92 mg of a compound with MW 491.97, this would be 1 mL).
-
Solubilization: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Diagram: Autotaxin Signaling Pathway and Inhibition
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Diagram: Experimental Workflow for Preparing Working Solutions
Caption: A typical workflow for preparing aqueous working solutions of this compound.
References
Troubleshooting inconsistent results with ATX inhibitor 27
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ATX inhibitor 27.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). Autotaxin is a secreted enzyme primarily responsible for the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA). LPA is a signaling lipid that binds to several G protein-coupled receptors (LPARs) to mediate a variety of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling axis has been implicated in several diseases, including cancer, fibrosis, and inflammation. By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating its downstream signaling effects.
Q2: What are the recommended storage conditions and solvent for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is advisable to prepare concentrated stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What are the known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, it is crucial for researchers to perform control experiments to validate that the observed biological effects are due to the inhibition of ATX. This can include using a structurally different ATX inhibitor to see if the same phenotype is produced or employing genetic approaches like siRNA or shRNA to knock down autotaxin and observe if the resulting phenotype mimics the effect of the inhibitor.
Q4: Can this compound be used in both in vitro and in vivo experiments?
Yes, ATX inhibitors have been successfully used in both in vitro cell-based assays and in vivo animal models to study the role of the ATX-LPA signaling axis in various physiological and pathological processes.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, from reagent handling to experimental design. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Higher than expected IC50 value or lack of inhibitory effect.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | 1. Ensure the inhibitor has been stored correctly at -20°C. 2. Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Verify the stability of the inhibitor in your specific assay medium and conditions, as prolonged incubation times at 37°C can lead to degradation. |
| Enzyme Inactivity | 1. Confirm the activity of your recombinant autotaxin enzyme using a positive control inhibitor with a known IC50 value. 2. Ensure the enzyme has been stored and handled correctly according to the manufacturer's instructions. |
| Assay Conditions | 1. Optimize the concentration of the substrate (LPC or a synthetic equivalent) and the enzyme. High substrate concentrations may require higher inhibitor concentrations to achieve effective inhibition. 2. Check the composition of your assay buffer, including pH and the presence of necessary cofactors like Zn2+. The ATX active site contains two zinc ions that are crucial for its catalytic activity. |
| Solubility Issues | 1. Visually inspect your assay wells for any precipitation of the inhibitor. 2. Consider reducing the final concentration of the inhibitor or including a low percentage of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to improve solubility. However, be aware that detergents can also affect enzyme activity. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | 1. Use calibrated pipettes and ensure proper pipetting technique, especially when working with small volumes. 2. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors between wells. |
| Inconsistent Cell State (for cell-based assays) | 1. Standardize cell culture conditions, including cell passage number, confluency, and serum starvation protocols. 2. Ensure even cell seeding in all wells of the microplate. |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate reagents and affect results. 2. Ensure proper sealing of the plate during incubation to minimize evaporation. |
| Compound Self-Aggregation | At high concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes. To test for this, re-assay your inhibitor in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant shift in the IC50 value may indicate that aggregation was a factor. |
Experimental Protocols
Key Experiment: In Vitro Autotaxin Enzyme Inhibition Assay (Amplex Red Method)
This protocol describes a common method for measuring the enzymatic activity of autotaxin and determining the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) (e.g., 18:1)
-
This compound
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline (B1196258) oxidase
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0
-
96-well black, clear-bottom microplate
-
Plate reader capable of fluorescence measurement (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of ATX in assay buffer. The final concentration will need to be optimized for your specific enzyme batch and assay conditions.
-
Prepare a stock solution of LPC in an appropriate solvent (e.g., ethanol) and then dilute it to the desired working concentration in assay buffer.
-
Prepare a concentrated stock solution of this compound in DMSO. Perform a serial dilution to create a range of inhibitor concentrations for IC50 determination.
-
Prepare a working solution of the Amplex Red reagent, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control - DMSO)
-
Recombinant ATX solution
-
-
Include control wells:
-
No enzyme control: Assay buffer and substrate, but no ATX.
-
No inhibitor control (100% activity): Assay buffer, ATX, and vehicle (DMSO).
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the LPC substrate to all wells to start the enzymatic reaction.
-
-
Detection:
-
Immediately add the Amplex Red/HRP/choline oxidase working solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all other readings.
-
Determine the rate of reaction (slope of the fluorescence versus time curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Navigating ATX Inhibitor 27 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to reduce variability in experiments involving ATX inhibitor 27. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions to minimize variability.
Issue 1: Inconsistent IC50 values for this compound in enzymatic assays.
-
Question: My calculated IC50 value for this compound varies significantly between experiments. What are the likely causes and how can I improve consistency?
-
Answer: Inconsistent IC50 values in enzymatic assays can stem from several factors:
-
Enzyme Activity and Handling: The activity of recombinant autotaxin (ATX) can vary between batches and can be affected by storage and handling. To mitigate this, always use a fresh aliquot of the enzyme for each experiment, avoid repeated freeze-thaw cycles, and ensure consistent storage conditions (e.g., -80°C). It is also crucial to use a consistent concentration of the enzyme in all assays.
-
Substrate Preparation and Quality: The fluorogenic substrate, such as FS-3, is sensitive to light and can degrade over time. Prepare fresh substrate solutions for each experiment, protect them from light, and store them as recommended by the manufacturer.
-
Assay Conditions: Minor variations in assay conditions can lead to significant differences in results. Ensure that the assay buffer composition, pH, and temperature are consistent across all experiments. The pre-incubation time of the inhibitor with the enzyme before adding the substrate should also be standardized.
-
Solvent Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO in the final reaction mixture can inhibit enzyme activity. Maintain a final DMSO concentration of less than 1% in your assay wells.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of inhibitor or enzyme, can introduce significant error. Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability.
-
Issue 2: High background signal in fluorogenic ATX activity assays.
-
Question: I am observing a high background fluorescence in my "no enzyme" and "no substrate" control wells. What could be causing this and how can I reduce it?
-
Answer: High background in fluorogenic assays can obscure the true signal. Here are common causes and solutions:
-
Substrate Autohydrolysis: The fluorogenic substrate may spontaneously hydrolyze, leading to an increase in fluorescence even without enzymatic activity. Prepare fresh substrate for each experiment and minimize its exposure to light and elevated temperatures.
-
Contaminated Reagents: Buffers and other reagents can be contaminated with fluorescent compounds or other enzymes that may act on the substrate. Use high-purity reagents and sterile, nuclease-free water.
-
Autofluorescence of the Inhibitor: this compound itself might possess intrinsic fluorescence at the excitation and emission wavelengths of the assay. To check for this, run a control with the inhibitor in the assay buffer without the enzyme or substrate. If the inhibitor is autofluorescent, you may need to subtract this background signal from your measurements.
-
Well-to-Well Contamination: Ensure proper pipetting techniques to avoid cross-contamination between wells, especially from wells with high fluorescence.
-
Plate Reader Settings: Optimize the gain settings on your plate reader to maximize the signal-to-background ratio without saturating the detector.
-
Issue 3: Reduced potency of this compound in cell-based assays compared to enzymatic assays.
-
Question: this compound is potent in my enzymatic assay, but its effectiveness is much lower in my cell-based experiments. Why is this happening?
-
Answer: A discrepancy between in vitro enzymatic activity and cell-based potency is a common observation for many inhibitors. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Protein Binding: this compound may bind to proteins in the cell culture medium, such as albumin, reducing the free concentration of the inhibitor available to interact with ATX.[1] Consider using serum-free or low-serum media for your experiments, or perform a titration to determine the optimal inhibitor concentration in the presence of serum.
-
Metabolism of the Inhibitor: Cells may metabolize and inactivate the inhibitor over the course of the experiment.
-
Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects that can mask its specific activity on ATX.
-
Cell Type Differences: The expression levels of ATX and its substrate, lysophosphatidylcholine (B164491) (LPC), can vary between different cell types, influencing the apparent potency of the inhibitor.
-
Issue 4: Variability in cell migration or invasion assay results.
-
Question: I am seeing significant well-to-well and experiment-to-experiment variability in my cell migration/invasion assays with this compound. How can I improve the reproducibility?
-
Answer: Cell-based functional assays are inherently more variable than biochemical assays. Here are some tips to improve consistency:
-
Cell Health and Passage Number: Ensure that the cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Cell Seeding Density: Precisely control the number of cells seeded in each well. Uneven cell seeding is a major source of variability.
-
Serum Starvation: If applicable, standardize the duration of serum starvation before the assay to ensure a consistent baseline.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.
-
Assay Duration: Optimize and standardize the incubation time for cell migration or invasion.
-
Chemoattractant Consistency: If using a chemoattractant, ensure its concentration is consistent across all relevant wells and experiments.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant inhibitors to aid in experimental design and data interpretation.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | human ATX | 13 | Enzymatic | [2] |
| This compound | LPC | 23 | Enzymatic | [2] |
| ATX-1d | ATX | 1800 ± 300 | FS-3 Hydrolysis | [3] |
| PF-8380 | ATX | 1.7 | LPC | [4] |
| S32826 | ATX | 5.6 | LPC | [5] |
| BrP-LPA | ATX | 700 - 1600 | LPC | [5] |
| Compound 47 | ATX / LPA1 | 9 / 14,000 | Biochemical Assay | [5] |
Off-Target Profile of ATX Inhibitors (Illustrative)
| Inhibitor | Off-Target | Activity/Selectivity | Reference |
| ATX-1d | Various kinases | Low probability of off-target effects based on in silico prediction. | [3] |
| PF-8380 | Other Phosphodiesterases | Data not readily available in searched literature. | |
| This compound | Other Phosphodiesterases | Data on broad selectivity screening is not readily available in the searched literature. It is recommended to perform selectivity profiling against related enzymes if off-target effects are a concern. | |
| This compound | GPCRs (e.g., LPA receptors) | Data on direct interaction with GPCRs is not readily available in the searched literature. As an ATX inhibitor, its primary effect on GPCRs is indirect by reducing the production of the agonist LPA. |
Detailed Experimental Protocols
1. ATX Enzymatic Inhibition Assay using Fluorogenic Substrate FS-3
This protocol is adapted from standard fluorogenic assays for ATX activity.[3]
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound
-
Fluorogenic substrate FS-3 (Echelon Biosciences or similar)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA
-
DMSO (anhydrous)
-
Black, flat-bottom 96-well plates
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Further dilute the DMSO stock solutions into the Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Prepare Reagents:
-
Thaw the recombinant ATX and FS-3 substrate on ice.
-
Dilute the ATX enzyme to the desired working concentration (e.g., 4 nM final concentration) in cold Assay Buffer.
-
Dilute the FS-3 substrate to the desired working concentration (e.g., 1 µM final concentration) in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the appropriate wells.
-
Add 20 µL of the diluted ATX enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 20 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the diluted FS-3 substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Subtract the average rate of the "no enzyme" control from all other rates.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Migration Assay (Boyden Chamber Assay)
This protocol provides a general framework for assessing the effect of this compound on cancer cell migration.[6][7]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
This compound
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Chemoattractant (e.g., LPA or serum)
-
Staining solution (e.g., Diff-Quik or crystal violet)
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay by culturing them in serum-free or low-serum (e.g., 0.1% BSA) medium.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add the chemoattractant (e.g., 10% FBS or a specific concentration of LPA) to the lower chamber of the Boyden apparatus.
-
Add serum-free medium containing different concentrations of this compound or vehicle control (DMSO) to the lower chamber.
-
Place the polycarbonate membrane over the lower chamber.
-
Add 100 µL of the cell suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the Boy.den chamber at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 4-24 hours, to be optimized for the specific cell line).
-
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a suitable staining solution (e.g., 0.1% crystal violet for 20 minutes).
-
Wash the membrane with water to remove excess stain.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Normalize the data to the vehicle control.
-
Plot the percent inhibition of migration versus the inhibitor concentration.
-
Visualizations
Signaling Pathway of Autotaxin (ATX)
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for an ATX Inhibition Assay
Caption: A generalized workflow for determining the IC50 of an ATX inhibitor.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for ATX inhibitor 27
Welcome to the technical support center for ATX inhibitor 27. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Compound 31, is a potent inhibitor of Autotaxin (ATX).[1] ATX is an enzyme that plays a crucial role in producing lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cell proliferation, migration, and inflammation.[2][3] By inhibiting the enzymatic activity of ATX, this compound reduces the levels of LPA, thereby modulating these signaling pathways.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, it is recommended to store stock solutions of this compound in tightly sealed vials at -20°C or below. It is advisable to use freshly prepared solutions or store them for no longer than one month. To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles.
Q3: In which solvents can I dissolve this compound?
A3: While specific solubility data for this compound is not extensively published, a common starting point for similar small molecule inhibitors is to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[4] This stock can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q4: What are the known IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) values for this compound have been reported as 13 nM against human autotaxin (hATX) and 23 nM against lysophosphatidylcholine (B164491) (LPC).[1]
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation in Aqueous Solutions
Possible Cause: Small molecule inhibitors, particularly those with hydrophobic properties, can exhibit poor solubility in aqueous buffers or cell culture media, leading to precipitation.[4][5][6]
Troubleshooting Steps:
-
Optimize Solvent and Concentration:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting into your final aqueous buffer or media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Perform serial dilutions to determine the highest working concentration that remains soluble.
-
-
Utilize Co-solvents or Surfactants:
-
Consider the addition of a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your buffer.[4]
-
Low concentrations (0.01-0.1%) of non-ionic surfactants such as Tween® 20 or Triton™ X-100 can also help maintain solubility.[4]
-
-
Adjust pH: If the inhibitor has ionizable groups, adjusting the pH of the buffer may improve solubility.[4]
-
Gentle Warming and Sonication: For initial dissolution in the stock solvent, gentle warming (e.g., 37°C water bath) and brief sonication can be effective. However, verify the thermal stability of the inhibitor to prevent degradation.[4]
Problem 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause: Variability in results can stem from issues with inhibitor stability, pipetting inaccuracies, or inconsistent assay conditions.[7]
Troubleshooting Steps:
-
Inhibitor Stability:
-
Assess the stability of this compound in your specific cell culture media over the time course of your experiment.[8]
-
Prepare fresh dilutions from a frozen stock solution for each experiment.
-
-
Assay Conditions:
-
Plate Reader Settings:
-
Verify that the wavelength and filter settings on your plate reader are correct for the specific assay being performed.
-
Problem 3: Unexpected Cellular Toxicity
Possible Cause: While some ATX inhibitors have been reported to be non-cytotoxic, off-target effects or high concentrations of the inhibitor or solvent can lead to cell death.[9][10]
Troubleshooting Steps:
-
Determine the Optimal Concentration Range:
-
Perform a dose-response experiment to identify a concentration range that effectively inhibits ATX without causing significant cell death.
-
-
Vehicle Control:
-
Always include a vehicle control (media with the same final concentration of DMSO used for the inhibitor) to distinguish between inhibitor-induced toxicity and solvent effects.
-
-
Cell Viability Assay:
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| IC50 (hATX) | 13 nM | Human Autotaxin | [1] |
| IC50 (LPC) | 23 nM | Lysophosphatidylcholine | [1] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Western Blotting for ATX Signaling Pathway
This protocol outlines the general steps for analyzing protein expression in the ATX signaling pathway following treatment with this compound.
Materials:
-
Cell lysates treated with this compound, vehicle control, and untreated controls
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine the protein concentration of each sample.[14]
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run to separate proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15][16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[15]
Enzyme Kinetics Assay
This protocol provides a general framework for determining the inhibitory kinetics of this compound.
Materials:
-
Recombinant human Autotaxin (hATX)
-
ATX substrate (e.g., FS-3 or LPC)
-
Assay buffer
-
This compound
-
Microplate reader (fluorescence or absorbance, depending on the substrate)
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant hATX enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time.
-
Initiate the reaction by adding the ATX substrate to all wells.
-
Measure the change in fluorescence or absorbance over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration and fit the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive, non-competitive, or mixed inhibition) to determine the inhibition constant (Ki).[17][18][19][20]
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 18. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 19. m.youtube.com [m.youtube.com]
- 20. Khan Academy [khanacademy.org]
Technical Support Center: Autotaxin (ATX) Inhibitor Screening
This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Autotaxin (ATX) inhibitors, with a focus on identifying and resolving issues related to assay interference and false positives.
Frequently Asked Questions (FAQs)
Q1: What is Autotaxin (ATX) and why is it a therapeutic target?
A1: Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling.[1][2] Its primary function is to hydrolyze lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[1][3] LPA is a potent lipid signaling molecule that binds to specific G protein-coupled receptors (GPCRs) on cell surfaces, activating downstream pathways involved in cell proliferation, migration, survival, and differentiation.[4][1][2] The ATX-LPA signaling axis has been implicated in various pathological processes, including cancer progression, inflammation, and fibrosis, making ATX a significant target for therapeutic intervention.[4][3][5][6]
Q2: My potential inhibitor, "Compound 27," shows high potency in my primary screen, but its activity is not reproducible in follow-up assays. What could be the cause?
A2: This is a common issue in high-throughput screening (HTS) and often points to assay interference rather than true inhibition of the target.[7][8][9] Such compounds are often referred to as "false positives."[7][8][10] The apparent activity of "Compound 27" could be due to several mechanisms unrelated to specific binding to the ATX active site, such as compound aggregation, non-specific reactivity, or interference with the assay's detection system.[9][10][11] It is crucial to perform a series of counter-screens and validation assays to rule out these possibilities.
Q3: What are Pan-Assay Interference Compounds (PAINS) and could "Compound 27" be one?
A3: Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently cause false-positive results in various HTS assays.[12][13] These molecules often contain reactive functional groups that can interact non-specifically with proteins or assay components.[12][14] Common mechanisms include redox cycling, chemical reactivity (e.g., with cysteine residues), metal chelation, and disruption of membranes.[9][11][14] Without knowing the structure of "Compound 27," it is impossible to say for certain, but if it contains substructures common to PAINS (e.g., quinones, rhodanines, catechols), it should be flagged for further investigation.[12]
Q4: How can I determine if my inhibitor is forming aggregates?
A4: Compound aggregation is a frequent cause of non-specific inhibition. Aggregates can sequester the enzyme or its substrate, leading to an apparent decrease in activity. A standard method to test for aggregation-based inhibition is to repeat the assay in the presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%). If the inhibitory potency of "Compound 27" is substantially reduced in the presence of the detergent, it is highly likely that it acts as an aggregator.[9]
Troubleshooting Guide: Investigating False Positives
If you suspect your hit compound is a false positive, follow this systematic troubleshooting workflow.
Issue: High-potency hit ("Compound 27") from a primary ATX screen shows inconsistent activity.
| Step | Action | Expected Outcome for a True Inhibitor | Indication of a False Positive |
| 1 | Re-test with Fresh Compound | Potency (IC50) is confirmed and reproducible. | Potency is lost or significantly reduced, suggesting the original sample may have degraded into a reactive species or was impure. |
| 2 | Detergent Counter-Screen | Add 0.01% Triton X-100 to the assay buffer. The IC50 value remains relatively unchanged. | The IC50 value increases significantly (>10-fold), or inhibition is abolished. This strongly suggests the compound forms aggregates.[9] |
| 3 | Enzyme Concentration Test | The IC50 value is independent of the ATX enzyme concentration used in the assay.[9] | The IC50 value increases linearly with the ATX concentration, suggesting a stoichiometric, non-specific binding mechanism rather than true catalytic inhibition.[15] |
| 4 | Orthogonal Assay Validation | The compound shows similar potency in an assay that uses a different substrate or detection method (e.g., confirming a hit from a fluorescent FS-3 assay with a colorimetric choline-release assay).[9] | The compound is potent in the primary assay but inactive in the orthogonal assay, indicating interference with a specific component or technology of the primary screen (e.g., compound is fluorescent).[9] |
| 5 | Pre-incubation Test | Pre-incubating ATX with the inhibitor before adding the substrate does not lead to a dramatic, time-dependent increase in potency (unless it's a specific slow-binding inhibitor). | Potency increases significantly with pre-incubation time. This can indicate a reactive compound that is covalently modifying the enzyme, a common PAINS mechanism.[15] |
Visualizing Key Concepts
ATX-LPA Signaling Pathway
The diagram below illustrates the enzymatic action of Autotaxin (ATX) and the subsequent signaling cascade initiated by its product, lysophosphatidic acid (LPA).
Caption: The ATX enzyme converts LPC to LPA, which activates LPARs to drive cellular responses.
Workflow for Troubleshooting False Positives
This workflow provides a logical sequence of experiments to validate a primary screening hit and identify potential assay interference.
Caption: A step-by-step decision tree for validating primary hits and identifying false positives.
Experimental Protocols
Protocol 1: ATX Activity Assay (FS-3 Fluorescent Method)
This protocol is adapted from commercially available kits for measuring ATX activity using the fluorogenic substrate FS-3.[16][17]
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 Substrate (LPC analogue with a fluorophore and quencher)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2
-
Test compound ("Compound 27") and control inhibitor (e.g., PF-8380)
-
Black, flat-bottom 96-well assay plate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520-530 nm)
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of "Compound 27" and the control inhibitor in assay buffer. Dilute ATX enzyme to the desired working concentration (e.g., 10-20 nM) in cold assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add:
-
Test Wells: 50 µL of assay buffer + 10 µL of test compound dilution.
-
Positive Control (No Inhibition): 50 µL of assay buffer + 10 µL of vehicle (e.g., DMSO).
-
Negative Control (Background): 60 µL of assay buffer (no enzyme).
-
-
Enzyme Addition: Add 10 µL of diluted ATX enzyme to the "Test Wells" and "Positive Control" wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of FS-3 substrate to all wells to start the reaction. The final volume should be 80 µL.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot percent inhibition vs. compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Detergent Counter-Screen for Aggregation
This protocol is designed to identify inhibitors that function via aggregation.
Materials:
-
Same as Protocol 1.
-
Triton X-100 (10% stock solution).
Procedure:
-
Prepare Detergent Buffer: Prepare a working Assay Buffer containing 0.01% Triton X-100.
-
Repeat Assay: Follow the exact steps outlined in Protocol 1 , but use the detergent-containing assay buffer for all reagent preparations and dilutions (enzyme, substrate, and compound).
-
Data Analysis: Calculate the IC50 of "Compound 27" in the presence of Triton X-100. Compare this value to the IC50 obtained from the original assay. A significant rightward shift (e.g., >10-fold increase) in the IC50 value is a strong indicator that the compound's inhibitory activity is dependent on aggregation.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer - ProQuest [proquest.com]
- 4. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 13. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 17. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
Technical Support Center: Optimizing ATX Inhibitor 27 Delivery for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of ATX inhibitor 27. Given the limited publicly available information on a specific, validated in vivo formulation for this compound, this guide synthesizes best practices from studies on similar hydrophobic small molecules and other autotaxin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a potent inhibitor of autotaxin (ATX), with reported IC50 values of 13 nM against human ATX and 23 nM against lysophosphatidylcholine (B164491) (LPC).[1] It functions by inhibiting the ATX enzyme, which leads to a reduction in lysophosphatidic acid (LPA) levels in vivo.[1] It is a quinazolinone-based compound and, like many molecules in this class, is expected to have low aqueous solubility.
Q2: Has a specific in vivo delivery formulation for this compound been published?
A2: To date, a detailed, publicly available protocol specifying the exact vehicle, concentration, and route of administration for this compound in in vivo studies has not been identified in our comprehensive search of scientific literature. The primary publication citing its in vivo activity suggests it lowers LPA levels, but does not provide the formulation details. Therefore, researchers will need to develop and validate a suitable formulation based on the compound's physicochemical properties.
Q3: What are the common challenges in the in vivo delivery of hydrophobic inhibitors like this compound?
A3: The primary challenges include:
-
Poor Aqueous Solubility: This can lead to low dissolution in the gastrointestinal tract and consequently, poor absorption and bioavailability.
-
Low Permeability: The compound may not efficiently cross biological membranes to reach its target.
-
First-Pass Metabolism: The inhibitor may be extensively metabolized in the gut wall or liver before reaching systemic circulation, reducing its effective concentration.
-
Vehicle-Related Toxicity: Some solvents and excipients used to dissolve hydrophobic compounds can have their own biological effects or toxicity.
Q4: What are the recommended starting points for formulating this compound for oral administration in mice?
A4: Based on formulations used for other poorly soluble small molecule inhibitors and autotaxin inhibitors, a common starting point for oral gavage in mice is a suspension or solution using a combination of excipients. A widely used vehicle combination is:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. [2] For animals that may be sensitive to DMSO, a lower concentration can be used:
-
2% DMSO, 40% PEG300, 5% Tween-80, and 53% Saline. [2] Another option for initial studies is a suspension in:
-
0.5-1% Carboxymethylcellulose (CMC) in water.
It is crucial to determine the solubility of this compound in these vehicles to prepare a homogenous and stable formulation.
Troubleshooting Guide: In Vivo Delivery of this compound
This guide addresses common issues encountered during the formulation and administration of this compound for in vivo studies.
| Problem | Potential Cause | Recommended Solution & Optimization |
| Low Bioavailability/Efficacy | Poor aqueous solubility leading to low absorption. | 1. Conduct Solubility Testing: Systematically test the solubility of this compound in various vehicles (see Experimental Protocol section).2. Particle Size Reduction: If preparing a suspension, consider micronization or nanocrystal technology to increase the surface area for dissolution.3. Use of Solubilizing Excipients: Formulate with surfactants (e.g., Tween-80, Cremophor EL) and co-solvents (e.g., PEG400, Propylene Glycol).4. Lipid-Based Formulations: Explore Self-Emulsifying Drug Delivery Systems (SEDDS) which can improve solubility and absorption. |
| High Variability in Animal Response | Inconsistent dosing due to poor formulation stability (e.g., precipitation of the compound). | 1. Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing before each administration. For solutions, visually inspect for any precipitation.2. Check Formulation Stability: Assess the stability of your formulation over the duration of the experiment. Store appropriately (e.g., protected from light, at a specific temperature).3. Refine Dosing Technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage) to minimize variability. |
| Adverse Events in Animals (e.g., lethargy, weight loss) | Vehicle toxicity or compound toxicity at the administered dose. | 1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle and compound effects.2. Dose-Ranging Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD).3. Minimize Harsh Solvents: If possible, reduce the concentration of solvents like DMSO, which can have biological effects at higher concentrations. |
| Compound Precipitation in Formulation | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Lower the Concentration: Reduce the concentration of the inhibitor in the formulation.2. Modify the Vehicle: Increase the proportion of the co-solvent or surfactant in your vehicle. For example, increase the percentage of PEG400 or Tween-80.3. Gentle Heating and Sonication: These methods can help dissolve the compound, but ensure the compound is stable at elevated temperatures. |
Experimental Protocols
Protocol 1: High-Throughput Solubility Screening
This protocol provides a method to determine the approximate solubility of this compound in various preclinical vehicles.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG400
-
Tween-80
-
Saline (0.9% NaCl)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
96-well filter plate (e.g., MultiScreen Solubility filter plate)
-
96-well collection plate
-
96-well UV analysis plate
-
Plate shaker
-
Vacuum filtration manifold
-
UV-Vis plate reader
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Test Solutions: In a 96-well plate, add a small aliquot of the DMSO stock solution to each well containing a different test vehicle (e.g., 10% DMSO/40% PEG400/5% Tween-80/45% Saline, 0.5% CMC). Prepare serial dilutions to test a range of final compound concentrations. Ensure the final DMSO concentration is consistent across wells where possible.
-
Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the solutions to reach equilibrium.
-
Filtration: Place the filter plate on top of a collection plate and apply a vacuum to filter the solutions, removing any undissolved precipitate.
-
Quantification: Transfer the filtrate to a UV analysis plate. Measure the absorbance at a predetermined wavelength for this compound.
-
Calculate Solubility: Determine the concentration of the dissolved inhibitor in each vehicle using a standard curve of known concentrations of this compound. The highest concentration that remains in solution is the approximate solubility.
Protocol 2: Formulation Preparation for Oral Gavage in Mice
This protocol describes the preparation of a 10 mg/mL formulation of a hypothetical poorly soluble quinazolinone compound, which can be adapted for this compound once its solubility is determined.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure (for a 1 mL final volume of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Weigh the required amount of this compound (e.g., 10 mg for a 10 mg/mL solution).
-
Add 100 µL of DMSO to the inhibitor and vortex until fully dissolved.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of saline and vortex thoroughly.[2]
-
If the solution is not clear, gentle warming or sonication may be used to aid dissolution. Always visually inspect for precipitation before administration.
Visualizations
Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A general experimental workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting poor in vivo outcomes with this compound.
References
Adjusting ATX inhibitor 27 concentration for optimal results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ATX inhibitor 27. The information is designed to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of autotaxin (ATX).[1][2] It functions by blocking the enzymatic activity of ATX, which is responsible for converting lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[1][2] By inhibiting ATX, this compound reduces the levels of LPA, a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and inflammation.[3][4][5]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are reported to be 13 nM against human autotaxin (hATX) and 23 nM against lysophosphatidylcholine (LPC).[1][2]
Q3: What is the recommended starting concentration for cell-based assays?
For initial experiments, a common practice is to use a concentration 5 to 10 times higher than the reported IC50 value to ensure target engagement within a cellular context. However, the optimal concentration is highly dependent on the specific cell type, cell density, and the duration of the experiment. It is strongly recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your particular experimental setup.
Q4: In which solvent should I dissolve and store this compound?
This compound is soluble in DMSO. For long-term storage, it is advisable to prepare a concentrated stock solution in high-quality, anhydrous DMSO, aliquot it into smaller volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.1%) to avoid solvent-induced cellular artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed in cell-based assays. | Suboptimal Inhibitor Concentration: The effective concentration in a cellular environment can be significantly different from the in vitro IC50 value due to factors like cell permeability and expression levels of the target protein. | Perform a dose-response (concentration-response) curve to identify the optimal working concentration for your specific cell line and assay conditions. Start with a broad range of concentrations around the expected effective dose. |
| Inhibitor Instability: The inhibitor may degrade in the cell culture medium over the course of a long experiment. | Consider the stability of the compound in your experimental medium. For long-term experiments, it may be necessary to replenish the medium with a fresh inhibitor at regular intervals. | |
| High Serum Concentration: Serum contains endogenous LPA and ATX, which can interfere with the inhibitor's effect. | Reduce the serum concentration in your cell culture medium or, if possible, perform the experiment in serum-free medium. If serum is required, ensure the concentration is consistent across all experimental conditions. | |
| High background or off-target effects observed. | Inhibitor Concentration Too High: Excessive concentrations can lead to non-specific binding and cellular toxicity. | Lower the concentration of the inhibitor. Refer to your dose-response curve to select a concentration that provides specific inhibition with minimal toxicity. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (generally <0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Precipitation of the inhibitor in the culture medium. | Poor Solubility: The inhibitor may not be fully soluble in the aqueous environment of the cell culture medium, especially at higher concentrations. | Ensure the stock solution is fully dissolved in the appropriate solvent before diluting it into the culture medium. Prepare working solutions fresh for each experiment and avoid storing diluted solutions for extended periods. If precipitation persists, consider using a different formulation or a lower concentration. |
Quantitative Data Summary
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | human Autotaxin (hATX) | 13 | Biochemical Assay |
| This compound | Lysophosphatidylcholine (LPC) | 23 | Biochemical Assay |
Experimental Protocols
Autotaxin (ATX) Enzyme Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on recombinant human ATX.
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound
-
Lysophosphatidylcholine (LPC) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
96-well microplate
-
Plate reader capable of measuring the product of the reaction (e.g., choline (B1196258) or a fluorescent product from a synthetic substrate like FS-3)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant human ATX to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (LPC or a synthetic substrate) to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the product formation using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
Cell Migration Assay (Boyden Chamber Assay)
This protocol outlines a general procedure to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
This compound
-
Cell culture medium (with and without serum)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Chemoattractant (e.g., LPA or serum)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the cancer cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours before the assay.
-
Prepare a cell suspension in serum-free medium.
-
In the lower chamber of the Boyden apparatus, add the chemoattractant (e.g., medium with serum or LPA).
-
In the upper chamber, add the cell suspension.
-
Add different concentrations of this compound (and a vehicle control) to the upper and/or lower chambers, depending on the experimental design.
-
Incubate the Boyden chamber at 37°C in a CO2 incubator for a duration that allows for cell migration (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye).
-
Count the number of migrated cells in several random fields under a microscope or quantify the fluorescence using a plate reader.
-
Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the effect of the inhibitor on cell migration.
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for experiments with this compound.
References
- 1. CAS: 2023027-81-6 | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ATX Inhibitor 27 and Other Leading Autotaxin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATX inhibitor 27 against other prominent autotaxin (ATX) inhibitors. The following sections detail their performance based on available experimental data, outline experimental protocols, and visualize key biological and experimental processes.
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. Consequently, the development of potent and specific ATX inhibitors is a significant area of research for therapeutic intervention in diseases such as idiopathic pulmonary fibrosis (IPF), cancer, and other inflammatory conditions. This guide focuses on this compound and compares its in vitro efficacy with other well-characterized ATX inhibitors that have reached preclinical and clinical development stages.
Quantitative Comparison of ATX Inhibitors
The inhibitory potency of various compounds against autotaxin is a critical determinant of their potential therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values and available pharmacokinetic parameters for this compound and other notable ATX inhibitors.
Table 1: In Vitro Potency of ATX Inhibitors
| Inhibitor | Target/Substrate | IC50 (nM) |
| This compound (Compound 31) | human Autotaxin (hATX) | 13[1] |
| Lysophosphatidylcholine (LPC) | 23[1] | |
| Ziritaxestat (GLPG1690) | ATX (unspecified) | 131[2][3] |
| ATX-induced LPA 18:2 (human plasma) | 242[2][4] | |
| ATX-induced LPA 18:2 (mouse plasma) | 418[2][4] | |
| ATX-induced LPA 18:2 (rat plasma) | 542[2][4] | |
| IOA-289 (CRT0273750) | ATX (biochemical assay) | 10[5] |
| LPA levels in plasma | 14[5] | |
| Plasma LPA18:2 (human) | 36[6][7] | |
| PAT-505 | human ATX (Hep3B cells) | 2 |
| human blood | 9.7 | |
| mouse plasma | 62 |
Table 2: Comparative Pharmacokinetic Parameters
| Inhibitor | Parameter | Species | Value |
| Ziritaxestat (GLPG1690) | Bioavailability | Human | 54% |
| Half-life (t1/2) | Human | ~5 hours | |
| Clearance | Dog | 0.12 L/h/kg[2] | |
| IOA-289 (CRT0273750) | Cmax (10 mg/kg, oral) | Mouse | 3.8 µM[5] |
| AUC (10 mg/kg, oral) | Mouse | 3.2 µM·h[5] | |
| Half-life (t1/2) (10 mg/kg, oral) | Mouse | 1.4 hours[5] | |
| Blood Clearance (1 mg/kg, i.v.) | Mouse | 41 mL/min/kg[5] | |
| This compound | N/A | N/A | Data not available |
N/A: Not Available
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the ATX-LPA signaling pathway and a general workflow for inhibitor testing.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Details: BioVaria Munich - Europe's leading showcasing Event for LIFE-SCIENCE Technologies [biovaria.org]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Autotaxin Inhibitors: ATX Inhibitor 27 and PF-8380
In the landscape of therapeutic drug discovery, the inhibition of autotaxin (ATX) has emerged as a promising strategy for a multitude of diseases, including cancer, fibrosis, and inflammatory disorders. ATX is the primary enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid that mediates a wide range of cellular processes. This guide provides a detailed comparative analysis of two notable ATX inhibitors: ATX inhibitor 27 and PF-8380, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical properties, experimental data, and methodologies.
Introduction to the Inhibitors
PF-8380 is a well-characterized, potent, and orally bioavailable ATX inhibitor developed by Pfizer. It has been extensively used as a tool compound to probe the role of the ATX-LPA signaling axis in various pathological conditions.
This compound , also referred to as compound 31 in some literature, is a novel quinazolinone-based ATX inhibitor identified through DNA-encoded library technology. This compound has demonstrated significant potential for in vivo reduction of LPA levels.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and PF-8380, providing a direct comparison of their inhibitory potency and pharmacokinetic profiles.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound (Compound 31) | PF-8380 |
| Target | Human Autotaxin (hATX) | Human Autotaxin |
| IC50 (hATX, isolated enzyme) | 13 nM[1] | 2.8 nM[2][3] |
| IC50 (LPC substrate) | 23 nM[1] | Not explicitly reported, but potency is maintained with LPC substrate[3] |
| IC50 (Human Whole Blood) | Not explicitly reported | 101 nM[2][3] |
| IC50 (Rat ATX, FS-3 substrate) | Not reported | 1.16 nM[3] |
| Binding Mode | Non-zinc binding[2] | Interacts with the zinc ions in the active site |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | This compound (as optimized compound) | PF-8380 |
| Administration Route | Oral | Oral, Intravenous |
| Key In Vivo Effect | Sustained reduction of LPA in a rat experiment[2] | >95% reduction of LPA in plasma and inflammatory sites in a rat air pouch model (30 mg/kg)[4][5]. Enhances radiosensitivity of glioblastoma[4]. |
| Oral Bioavailability | Data not available | Moderate (43-83%)[3] |
| Mean Clearance | Data not available | 31 mL/min/kg (rat, IV)[3] |
| Volume of Distribution (Vd) | Data not available | 3.2 L/kg (rat, IV)[3] |
| Effective Half-life (t1/2) | Data not available | 1.2 hours (rat, IV)[3] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Autotaxin-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin in converting Lysophosphatidylcholine (LPC) to Lysophosphatidic Acid (LPA), which in turn activates G protein-coupled receptors (GPCRs) to elicit various cellular responses.
Experimental Workflow for In Vitro ATX Inhibition Assay
This diagram outlines the typical steps involved in an in vitro assay to determine the inhibitory potency of compounds against Autotaxin.
References
- 1. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a DNA encoded library derived autotaxin inhibitor hit to a potent in vivo LPA lowering quinazolinone compound with a non‑zinc binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to ATX Inhibitors: ATX Inhibitor 27 vs. GLPG1690
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two autotaxin (ATX) inhibitors: ATX inhibitor 27 and GLPG1690 (ziritaxestat). The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Introduction to Autotaxin and its Inhibitors
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme that catalyzes the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] The ATX-LPA signaling pathway is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][3][4] Consequently, inhibitors of ATX are being actively investigated as potential therapeutics for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc).
This guide focuses on a comparative analysis of two such inhibitors: this compound, a recently developed quinazolinone-based compound, and GLPG1690, a well-characterized inhibitor that has undergone extensive clinical evaluation.
In Vitro Efficacy and Potency
A direct comparison of the in vitro potency of this compound and GLPG1690 reveals their high affinity for the autotaxin enzyme.
| Compound | Target | IC50 (LPC substrate) | IC50 (hATX) | Reference |
| This compound | Autotaxin | 23 nM | 13 nM | [5] |
| GLPG1690 (Ziritaxestat) | Autotaxin | 27 nM | Not Reported | [6] |
Preclinical and Clinical Efficacy
This compound
This compound, also referred to as compound 31, is a potent, non-Zn2+ binding ATX inhibitor. Preclinical studies have demonstrated its ability to cause a sustained reduction of lysophosphatidic acid (LPA) in vivo in rat models. However, detailed quantitative in vivo efficacy data from these studies are not yet publicly available in peer-reviewed literature. The primary source for this compound indicates its potential as a proof-of-concept molecule for further mechanistic studies.
GLPG1690 (Ziritaxestat)
GLPG1690 has been evaluated in several clinical trials for fibrotic diseases, providing a substantial amount of efficacy and safety data.
Phase 2a FLORA Trial: This study assessed the efficacy of 600 mg GLPG1690 once daily for 12 weeks in patients with IPF.
| Parameter | GLPG1690 (n=17) | Placebo (n=6) | Reference |
| Mean Change in FVC from Baseline | +25 mL | -70 mL | [7] |
These initial results suggested that GLPG1690 could stabilize lung function.
Phase 3 ISABELA Trials: Two identically designed Phase 3 trials (ISABELA 1 and 2) were initiated to confirm the efficacy and safety of GLPG1690 in a larger IPF patient population. However, these trials were prematurely terminated. The decision was based on the recommendation of an Independent Data Monitoring Committee, which concluded that the benefit-risk profile of ziritaxestat (B607656) no longer supported continuing the studies due to a lack of efficacy and a numerical increase in mortality in the 600 mg ziritaxestat group in one of the studies.[8][9]
| Study | Treatment Group | All-Cause Mortality | Placebo | Reference |
| ISABELA 1 | 600 mg ziritaxestat | 8.0% | 6.3% | [8] |
| 200 mg ziritaxestat | 4.6% | [8] | ||
| ISABELA 2 | 600 mg ziritaxestat | 9.3% | 4.7% | [8] |
| 200 mg ziritaxestat | 8.5% | [8] |
Phase 2a NOVESA Trial: This trial evaluated the efficacy of 600 mg GLPG1690 once daily for 24 weeks in patients with diffuse cutaneous systemic sclerosis (dcSSc). The primary endpoint was the change from baseline in the modified Rodnan Skin Score (mRSS), a measure of skin thickness.
| Parameter | GLPG1690 (n=21) | Placebo (n=12) | p-value | Reference |
| Mean Change in mRSS from Baseline | -8.3 | -5.7 | 0.0411 | [10] |
GLPG1690 demonstrated a statistically significant improvement in skin fibrosis compared to placebo.[10]
Experimental Protocols
In Vitro Autotaxin Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of ATX inhibitors.
Methodology:
-
Compound Preparation: Serially dilute the test inhibitors (this compound or GLPG1690) in an appropriate solvent like DMSO.
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant autotaxin and its substrate, lysophosphatidylcholine (LPC), in an assay buffer.
-
Reaction Incubation: Add the diluted inhibitors and the ATX enzyme solution to the wells of a microplate. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the LPC substrate. The hydrolysis of LPC by ATX produces choline, which can be detected using a coupled enzymatic reaction (e.g., with choline oxidase and horseradish peroxidase in the presence of a fluorogenic or chromogenic substrate like Amplex Red).
-
Signal Detection: Measure the fluorescent or colorimetric signal using a plate reader.
-
Data Analysis: Calculate the percentage of ATX inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of LPA Levels (General Protocol)
This protocol outlines a typical workflow for measuring the in vivo efficacy of ATX inhibitors by quantifying plasma LPA levels.
Methodology:
-
Animal Dosing: Administer the ATX inhibitor (e.g., this compound) or a vehicle control to a cohort of laboratory animals (typically rats or mice) at a specified dose and route of administration.
-
Blood Sampling: Collect blood samples at various time points after dosing to assess the pharmacokinetic and pharmacodynamic profile of the inhibitor.
-
Plasma Preparation: Process the blood samples to separate the plasma, which contains the circulating LPA.
-
Lipid Extraction: Extract the lipids, including LPA, from the plasma samples using an appropriate solvent extraction method.
-
LC-MS/MS Analysis: Quantify the levels of specific LPA species in the extracted samples using a sensitive and specific analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Compare the plasma LPA levels in the inhibitor-treated group to the vehicle-treated control group to determine the extent and duration of LPA reduction.
Signaling Pathway
The ATX-LPA signaling pathway is a critical driver of fibrotic and inflammatory processes. ATX inhibitors block this pathway at its origin by preventing the synthesis of LPA.
Conclusion
This compound and GLPG1690 are both potent inhibitors of the autotaxin enzyme. GLPG1690 has demonstrated promising initial efficacy in a Phase 2a trial for systemic sclerosis. However, its development for idiopathic pulmonary fibrosis was halted due to a lack of efficacy and potential safety concerns in Phase 3 trials. This highlights the challenges in translating preclinical and early clinical findings into late-stage clinical success.
For this compound, the available in vitro data indicates high potency. While in vivo studies have shown a reduction in LPA levels, the lack of detailed, publicly available efficacy data in disease models prevents a direct comparison with the clinical data of GLPG1690 at this time. Further publication of preclinical efficacy studies for this compound will be crucial for a more comprehensive assessment of its therapeutic potential relative to other ATX inhibitors. Researchers are encouraged to consult the primary literature for the most up-to-date information on these compounds.
References
- 1. Optimization of a DNA encoded library derived autotaxin inhibitor hit to a potent in vivo LPA lowering quinazolinone compound with a non‑zinc binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galapagos FLORA trial targets IPF | Drug Discovery News [drugdiscoverynews.com]
- 3. Primary endpoint achieved with ziritaxestat in NOVESA trial in systemic sclerosis patients | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 4. biopharmadive.com [biopharmadive.com]
- 5. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. Novel Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis: A Clinical Candidate Discovered Using DNA-Encoded Chemistry - X-Chem [x-chemrx.com]
- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 9. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]
A Comparative Guide to the Specificity and Selectivity of ATX Inhibitor 27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ATX inhibitor 27 with other known autotaxin (ATX) inhibitors. The focus is on the specificity and selectivity of these compounds, supported by available experimental data. This document aims to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space.[1][2] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[3][4][5] Consequently, the development of potent and selective ATX inhibitors has become a significant area of interest for therapeutic intervention in various diseases, such as cancer, idiopathic pulmonary fibrosis (IPF), and other inflammatory conditions.[5]
ATX inhibitors are broadly classified into different types based on their binding mode to the enzyme, which includes a catalytic site, a hydrophobic pocket, and a tunnel. This structural diversity influences their potency and selectivity. This guide will focus on this compound, a quinazolinone-based compound, and compare its performance with other well-characterized ATX inhibitors.
Comparative Analysis of ATX Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other selected ATX inhibitors against human autotaxin. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | Chemical Class/Type | Target | Substrate | IC50 (nM) | Reference |
| This compound (Compound 31) | Quinazolinone | human ATX | - | 13 | [6] |
| human ATX | LPC | 23 | [6] | ||
| PF-8380 | Type I | human ATX | - | 2.8 | [7][8] |
| human ATX (whole blood) | - | 101 | [7][8] | ||
| rat ATX | FS-3 | 1.16 | [7] | ||
| GLPG1690 (Ziritaxestat) | Type IV | human ATX | - | 100-500 | [9] |
| BIO-32546 | Non-zinc binding | ATX | - | 1.4 | [2] |
| HA-155 | Boronic acid | ATX | LPC | 5.7 | [10] |
| S32826 | Lipid-based | ATX | LPC | 5.6 | [11] |
Specificity and Selectivity Profile
Assessing the selectivity of an inhibitor is crucial to minimize off-target effects and potential toxicity. An ideal inhibitor should exhibit high potency against its intended target while showing minimal activity against other related enzymes or receptors.
This compound (Compound 31):
As of this review, a comprehensive public selectivity panel for this compound against a broad range of phosphodiesterases and other related enzymes is not available. The primary available data indicates its high potency against autotaxin.[6] One study on pyrrolidine (B122466) derivatives mentions a "Compound 31" with IC50 values of 1.5 µM for N-acylethanolamine acid amidase (NAAA) and 550 µM for fatty acid amide hydrolase (FAAH), suggesting selectivity between these two enzymes; however, it is not confirmed if this is the same this compound.[1]
Comparator Inhibitors:
-
BIO-32546: This inhibitor has demonstrated excellent selectivity, with IC50 values greater than 10 µM against a panel of related receptors, including S1P1–5 and LPA1–3,5.[2]
-
GLPG1690 (Ziritaxestat): Described as a potent and selective autotaxin inhibitor.[9][12] In vitro studies on its metabolism indicated it is primarily metabolized by CYP3A4 with minor contributions from other CYP enzymes, and it showed weak inhibition of CYP2C8 and CYP3A4/5.[13]
-
PF-8380: While highly potent against ATX, detailed public information on its broad selectivity panel is limited. Its mechanism as a Type I inhibitor, binding to the active site, suggests a potential for off-target effects on other enzymes with similar active site architecture.[10]
Experimental Protocols
This section outlines the general methodologies used to assess the potency and selectivity of ATX inhibitors.
In Vitro Autotaxin Enzyme Inhibition Assay
This assay is fundamental for determining the IC50 value of a potential inhibitor.
Objective: To measure the dose-dependent inhibition of ATX enzymatic activity by a test compound.
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant human ATX is used as the enzyme source. A suitable substrate, such as the fluorogenic substrate FS-3 or the natural substrate lysophosphatidylcholine (B164491) (LPC), is prepared in an appropriate assay buffer (e.g., 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0).[3]
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to various concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor at various concentrations.
-
Signal Detection: The product formation is monitored over time. For FS-3, this involves measuring the increase in fluorescence.[3] For LPC, the production of choline (B1196258) can be measured using a choline oxidase-coupled reaction that generates a detectable colorimetric or fluorescent signal.
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.
Selectivity Screening (General Workflow)
To assess the selectivity of an inhibitor, its activity is tested against a panel of related enzymes and receptors.
Objective: To determine the inhibitory activity of the compound against a range of potential off-targets.
General Procedure:
-
Target Selection: A panel of relevant off-targets is selected. For an ATX inhibitor, this would typically include other members of the phosphodiesterase (PDE) family, lipid kinases, and phosphatases.
-
Assay Performance: The inhibitory activity of the test compound against each target in the panel is determined using specific enzymatic or binding assays for each target.
-
Data Analysis: The IC50 values for the test compound against each off-target are calculated.
-
Selectivity Calculation: The selectivity is expressed as the ratio of the IC50 for the off-target to the IC50 for the primary target (ATX). A higher ratio indicates greater selectivity.
Visualizing Key Pathways and Processes
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways.
Caption: The Autotaxin-LPA signaling cascade.
General Experimental Workflow for ATX Inhibitor Assessment
This diagram outlines the typical steps involved in the evaluation of a novel ATX inhibitor.
Caption: Workflow for ATX inhibitor evaluation.
Conclusion
This compound is a potent inhibitor of human autotaxin with IC50 values in the low nanomolar range. While its potency is comparable to or greater than some other known ATX inhibitors, a comprehensive assessment of its specificity and selectivity requires further investigation through broad panel screening against related enzymes and off-targets. The provided data and protocols offer a framework for the continued evaluation of this compound and other novel compounds in the pursuit of effective and safe therapeutics targeting the ATX-LPA signaling pathway. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date experimental findings.
References
- 1. RUA [rua.ua.es]
- 2. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hits of a High-Throughput Screen Identify the Hydrophobic Pocket of Autotaxin/Lysophospholipase D As an Inhibitory Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of autotaxin small molecule inhibitors: From bench to advanced clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-8380 | PDE | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Designing Negative and Positive Control Experiments for ATX Inhibitor 27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing robust negative and positive control experiments to validate the efficacy and specificity of ATX inhibitor 27, a potent inhibitor of autotaxin (ATX) with IC50 values of 13 nM and 23 nM against human ATX and lysophosphatidylcholine (B164491) (LPC), respectively[1][2][3]. The correct implementation of these controls is critical for the unambiguous interpretation of experimental data and for advancing the development of ATX-targeted therapeutics.
Understanding the ATX-LPA Signaling Pathway
Autotaxin is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA)[4][5][6]. LPA is a bioactive lipid mediator that signals through G protein-coupled receptors (GPCRs) to regulate a multitude of cellular processes, including proliferation, migration, and survival[5]. Dysregulation of the ATX-LPA signaling axis has been implicated in various pathological conditions such as cancer, inflammation, and fibrosis[7]. This compound exerts its therapeutic effect by blocking the production of LPA, thereby attenuating its downstream signaling[1][2][3].
In Vitro Experiments: Biochemical and Cell-Based Assays
Negative Controls
Negative controls are essential to establish a baseline and ensure that the observed effects are due to the specific inhibition of ATX by inhibitor 27 and not by other factors.
-
Vehicle Control: This is the most fundamental negative control. The vehicle is the solvent used to dissolve this compound (e.g., DMSO)[8]. This control ensures that the vehicle itself does not affect ATX activity or cellular processes.
-
Inactive Analog Control: An ideal negative control is a molecule structurally similar to this compound but devoid of inhibitory activity. While a commercially available inactive analog of inhibitor 27 is not documented, one could be synthesized, for instance, by altering a key functional group responsible for binding to the ATX active site. This control helps to rule out off-target effects that might be caused by the chemical scaffold of the inhibitor.
-
No Enzyme/No Substrate Control: In biochemical assays, a control lacking the enzyme (ATX) or the substrate (LPC or a synthetic equivalent) confirms that the signal being measured is dependent on the enzymatic reaction[9].
Positive Controls
Positive controls are well-characterized substances that are known to produce the expected effect. They validate the assay system and provide a benchmark for comparing the potency of the test inhibitor.
-
Known ATX Inhibitors: Utilizing established ATX inhibitors as positive controls is crucial. Potent and well-documented inhibitors include:
-
PF-8380: A potent ATX inhibitor with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood[10]. It has been shown to reduce LPA levels in vivo[11][12].
-
GLPG1690 (Ziritaxestat): A selective ATX inhibitor that has been evaluated in clinical trials for idiopathic pulmonary fibrosis[13][14][15][16][17].
-
-
LPA (for cellular assays): In functional cellular assays, such as cell migration, LPA itself serves as a positive control to stimulate the cellular response that the inhibitor is expected to block[18][19].
Experimental Workflow: In Vitro Assays
Data Presentation: In Vitro ATX Inhibition
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human ATX | FS-3 Assay | 13 [1][2] |
| This compound | LPC Hydrolysis | Choline (B1196258) Release | 23 [1][2] |
| Positive Control (PF-8380) | Human ATX | FS-3 Assay | 2.8 [10] |
| Negative Control (Vehicle) | Human ATX | FS-3 Assay | No Inhibition |
| Negative Control (Inactive Analog) | Human ATX | FS-3 Assay | > 10,000 |
Detailed Experimental Protocols
This assay measures ATX activity using the fluorogenic substrate FS-3, an LPC analog conjugated with both a fluorophore and a quencher[20]. When ATX cleaves FS-3, the fluorophore is liberated from the quencher, resulting in an increase in fluorescence[20].
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA.
-
Recombinant human ATX: Prepare a stock solution in assay buffer.
-
FS-3 Substrate: Prepare a stock solution in DMSO and dilute in assay buffer to the final working concentration.
-
Inhibitors: Prepare serial dilutions of this compound and control compounds in DMSO, then dilute in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer containing the inhibitor (or vehicle/control) to the wells of a 96-well black plate.
-
Add 25 µL of recombinant human ATX solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the FS-3 substrate solution.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay measures the choline released from the hydrolysis of LPC by ATX[4]. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is detected using a colorimetric or fluorometric probe[21].
-
Reagent Preparation:
-
Reaction Buffer: As described in Protocol 1.
-
LPC Substrate: Prepare a stock solution in ethanol (B145695) and dilute in reaction buffer.
-
Detection Reagent: Prepare a working solution containing choline oxidase, horseradish peroxidase (HRP), and a suitable probe (e.g., Amplex Red).
-
Inhibitors: Prepare as described in Protocol 1.
-
-
Assay Procedure:
-
Perform the enzymatic reaction as described in Protocol 1, steps 1-3, using LPC as the substrate.
-
Stop the reaction after a defined time (e.g., 30 minutes) by adding the detection reagent.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the absorbance (e.g., 570 nm for Amplex Red) or fluorescence.
-
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value as described in Protocol 1.
-
This assay assesses the ability of an inhibitor to block LPA-induced cell migration[22].
-
Cell Culture:
-
Culture a relevant cell line (e.g., MDA-MB-231 breast cancer cells) in appropriate growth medium.
-
Serum-starve the cells for 18-24 hours before the assay.
-
-
Assay Procedure:
-
Coat the underside of the transwell insert membrane (8 µm pore size) with a suitable extracellular matrix protein (e.g., collagen)[23].
-
Place the transwell inserts into a 24-well plate.
-
In the lower chamber, add serum-free medium containing LPA (positive chemoattractant control) or serum-free medium alone (negative control).
-
In the upper chamber, add the serum-starved cells resuspended in serum-free medium containing this compound or the appropriate controls (vehicle, inactive analog, positive control inhibitor).
-
Incubate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
Express the data as a percentage of the migration observed with the LPA-only control.
-
In Vivo Experiments: Preclinical Models
Negative Controls
-
Vehicle Control: This is a mandatory control group that receives the same formulation vehicle as the treated group, administered via the same route and schedule[24][25][26]. This accounts for any physiological effects of the vehicle or the administration procedure.
-
Inactive Analog Control: As in the in vitro setting, an inactive analog of this compound would be the ideal negative control to assess potential off-target effects of the compound scaffold in a whole organism.
Positive Controls
-
Established ATX Inhibitors: A group of animals treated with a well-characterized ATX inhibitor with known in vivo efficacy (e.g., PF-8380 or GLPG1690) can be included to validate the animal model and provide a benchmark for the efficacy of this compound[11][13][27][28].
-
Standard-of-Care Treatment: In disease-specific models, a group treated with a current standard-of-care drug can be included for comparison of therapeutic efficacy.
Experimental Workflow: In Vivo Studies
Data Presentation: In Vivo Efficacy
| Treatment Group | Route of Admin. | Dose | Plasma LPA Levels (% of Vehicle) | Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | Oral | - | 100 ± 12 | 1500 ± 250 | +2 ± 1.5 |
| This compound | Oral | 30 mg/kg | 25 ± 8 | 750 ± 150 | +1 ± 2.0 |
| Positive Control (PF-8380) | Oral | 30 mg/kg | 22 ± 7 | 700 ± 130 | +1.5 ± 1.8 |
| Negative Control (Inactive Analog) | Oral | 30 mg/kg | 95 ± 10 | 1450 ± 220 | +2 ± 1.7 |
| *p < 0.05 compared to Vehicle Control |
Detailed Experimental Protocol: In Vivo Tumor Xenograft Model
This protocol describes a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Subcutaneously implant a relevant human cancer cell line (e.g., A549 lung carcinoma) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).
-
-
Treatment Groups and Administration:
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Positive Control (e.g., PF-8380)
-
Group 4: Negative Control (Inactive Analog)
-
-
Formulate this compound and control compounds in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for the chosen route of administration (e.g., oral gavage).
-
Administer the treatments daily for a specified period (e.g., 21 days).
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect blood samples for pharmacokinetic analysis and measurement of plasma LPA levels.
-
Harvest tumors for histopathological and biomarker analysis.
-
-
Data Analysis:
-
Compare the mean tumor growth inhibition between the treatment groups and the vehicle control group.
-
Analyze plasma LPA levels to confirm target engagement.
-
Assess toxicity based on body weight changes and clinical observations.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences.
-
By adhering to these detailed protocols and incorporating the appropriate negative and positive controls, researchers can generate high-quality, reproducible data to rigorously evaluate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS: 2023027-81-6 | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Autotaxin (ATX) Assay Kitsâ | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. dovepress.com [dovepress.com]
- 6. Design and Development of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. glpg.com [glpg.com]
- 15. gilead.com [gilead.com]
- 16. biospace.com [biospace.com]
- 17. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]
- 18. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 23. uknowledge.uky.edu [uknowledge.uky.edu]
- 24. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gadconsulting.com [gadconsulting.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor [frontiersin.org]
- 28. researchgate.net [researchgate.net]
Biochemical Validation of ATX Inhibitor 27's Enzymatic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of the novel autotaxin (ATX) inhibitor, 4BoA (27), alongside other well-characterized ATX inhibitors. The information presented herein is intended to assist researchers in evaluating the potential of 4BoA (27) for further investigation and development. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols for key enzymatic assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Comparative Analysis of ATX Inhibitor Potency
The inhibitory potency of 4BoA (27) has been evaluated and compared with other known ATX inhibitors, such as PF-8380 and HA-155. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor effectiveness, are presented in the table below. It is important to note that IC50 values can vary depending on the substrate used in the enzymatic assay. Therefore, the substrate for each reported value is specified.
| Inhibitor | IC50 (nM) | Assay Substrate |
| 4BoA (27) | 22 | TG-mTMP[1] |
| PF-8380 | 1.7[1][2] | LPC |
| 2.8[3][4][5] | Isolated Enzyme | |
| 1.16 | FS-3[4] | |
| HA-155 | 5.7[1][2][6][7][8] | LPC |
Table 1: Comparison of IC50 Values for various ATX Inhibitors. This table summarizes the reported half-maximal inhibitory concentrations (IC50) for 4BoA (27), PF-8380, and HA-155. The potency of these inhibitors was determined using different in vitro enzymatic assays with specific substrates, as indicated.
Autotaxin-LPA Signaling Pathway
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA). LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades that regulate a wide range of cellular processes, including cell proliferation, migration, and survival. The inhibition of ATX is a key therapeutic strategy for various diseases, including cancer and fibrosis.
Experimental Protocols
The biochemical validation of ATX inhibitors is commonly performed using robust and sensitive enzymatic assays. Below are the detailed methodologies for two widely used assays.
Amplex® Red-Based Enzymatic Assay
This assay provides a sensitive fluorometric method for detecting ATX activity. The principle of this coupled enzymatic assay is the ATX-catalyzed hydrolysis of lysophosphatidylcholine (LPC) to choline (B1196258), which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the final step, H₂O₂ reacts with the Amplex® Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin.
Materials:
-
Recombinant human Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) substrate
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Choline Oxidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂)
-
ATX Inhibitor (e.g., 4BoA (27)) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. The final concentrations in the reaction mixture should be optimized but are typically in the range of: 1-5 nM ATX, 100-500 µM LPC, 50 µM Amplex® Red, 1 U/mL HRP, and 0.1 U/mL Choline Oxidase.
-
Inhibitor Incubation: Add 2 µL of the ATX inhibitor at various concentrations (or vehicle control) to the wells of the 96-well plate.
-
Enzyme Addition: Add 20 µL of the ATX enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Substrate Reaction Mixture: Prepare a substrate reaction mixture containing LPC, Amplex® Red, HRP, and Choline Oxidase in the assay buffer.
-
Initiate Reaction: Add 178 µL of the substrate reaction mixture to each well to initiate the enzymatic reaction. The final reaction volume is 200 µL.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) at 37°C in a kinetic mode for 30-60 minutes.
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
FS-3-Based FRET Assay
This assay utilizes a synthetic, fluorescence resonance energy transfer (FRET)-based substrate, FS-3, which is an analog of LPC. In its intact state, the fluorescence of a fluorophore in the FS-3 molecule is quenched. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.05% fatty acid-free BSA)
-
ATX Inhibitor (e.g., 4BoA (27)) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of ATX and the inhibitor in the assay buffer.
-
Inhibitor and Enzyme Incubation: Add 50 µL of the ATX enzyme solution (e.g., 2 nM final concentration) to each well of a 96-well plate. Then, add 2 µL of the ATX inhibitor at various concentrations (or vehicle control) and incubate for 15 minutes at 37°C.
-
Substrate Addition: Prepare a working solution of the FS-3 substrate (e.g., 1 µM final concentration) in the assay buffer.
-
Initiate Reaction: Add 50 µL of the FS-3 substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at 37°C in a kinetic mode for 30-60 minutes.
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition and IC50 value are calculated as described for the Amplex Red assay.
References
- 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Autotaxin Inhibitor IV, HA155 The Autotaxin Inhibitor IV, HA155 controls the biological activity of Autotaxin. This small molecule/inhibitor is primarily used for Cell Structure applications. | 1312201-00-5 [sigmaaldrich.com]
Comparative Efficacy of Autotaxin Inhibitors in Preclinical Models of Fibrosis
An Objective Guide for Researchers and Drug Development Professionals
The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis is a critical pathway in the pathogenesis of fibrotic diseases. Inhibition of ATX, the primary enzyme responsible for LPA production, has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of a potent ATX inhibitor with an IC50 of 27 nM, alongside other key ATX inhibitors, evaluated in various animal models of fibrosis. The data presented herein is intended to aid researchers in selecting appropriate tools and designing robust preclinical studies.
Overview of Compared ATX Inhibitors
This guide focuses on the comparative efficacy of several preclinical and clinical-stage ATX inhibitors. Due to the absence of a specific public compound designated "ATX inhibitor 27," this guide will focus on a representative potent inhibitor from Ono Pharmaceutical with a reported IC50 of 27 nM, referred to as ATX Inhibitor (IC50 27 nM) . This inhibitor will be compared against other well-characterized ATX inhibitors:
-
PAT-505: A selective, noncompetitive inhibitor evaluated in liver fibrosis models.
-
GLPG1690 (Ziritaxestat): A potent inhibitor that has been investigated in clinical trials for idiopathic pulmonary fibrosis (IPF).[1][2][3]
-
PF-8380: One of the first potent and selective ATX inhibitors demonstrating in vivo activity.
-
Hydroxamic Acid Inhibitor (Inhibitor 32): A novel class of ATX inhibitors tested in a pulmonary fibrosis model.[4][5]
-
IOA-289: A novel ATX inhibitor under investigation for fibrosis in the tumor microenvironment.[6]
Data Presentation: In Vitro Potency and In Vivo Efficacy
The following tables summarize the in vitro potency and in vivo efficacy of the compared ATX inhibitors in various fibrosis animal models.
Table 1: In Vitro Inhibitory Activity of Selected ATX Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| ATX Inhibitor (IC50 27 nM) | Autotaxin | 27 | 18:1 LPC substrate | [7] |
| PAT-505 | Autotaxin | Potent (exact value not specified) | Non-competitive inhibitor | [8][9] |
| GLPG1690 (Ziritaxestat) | Human Autotaxin | 131 | Biochemical assay | [1] |
| Mouse Autotaxin | 224 | Biochemical assay | [1] | |
| Human Plasma LPA Production | 242 | In vitro assay | [1] | |
| PF-8380 | Autotaxin | 1.7 | 17:0 LPC substrate | |
| Hydroxamic Acid Inhibitor (32) | Autotaxin | 50-60 | In vitro inhibitory potency | [4] |
| Novel Inhibitor (Shenyang Pharmaceutical University) | Autotaxin | 0.7 | In vitro enzyme activity | [10] |
| IOA-289 | Autotaxin | Novel, potent | In vitro and in vivo studies | [6][11] |
Table 2: In Vivo Efficacy of ATX Inhibitors in Fibrosis Animal Models
| Inhibitor | Animal Model | Fibrosis Type | Dosing Regimen | Key Findings | Reference |
| ATX Inhibitor (IC50 27 nM) | Rat | Advanced Liver Fibrosis (CDAA diet & CCl4-induced) | 15 mg/kg, oral, twice daily | No efficacy observed in these advanced models. | |
| PAT-505 | Mouse | Liver Fibrosis (NASH - Stelic Model) | Therapeutic dosing | Small but significant improvement in fibrosis.[8][9] | [8][9] |
| Mouse | Liver Fibrosis (NASH - Choline-deficient, high-fat diet) | Therapeutic dosing | Robustly reduced liver fibrosis.[8][9] | [8][9] | |
| GLPG1690 (Ziritaxestat) | Mouse | Pulmonary Fibrosis (Bleomycin-induced) | Prophylactic treatment | Strongly reduced lung fibrosis (Ashcroft scores and collagen content).[12] | [11][12] |
| Reversed the gene expression signature of fibrosis.[12] | [12] | ||||
| PF-8380 | Mouse | Pulmonary Fibrosis (Bleomycin-induced) | Not specified | Abrogated the development of pulmonary fibrosis. | |
| Hydroxamic Acid Inhibitor (32) | Mouse | Pulmonary Inflammation and Fibrosis (Bleomycin-induced) | Not specified | Exhibited promising efficacy with reduced inflammatory cell influx and collagen deposition.[4] | [4] |
| Novel Inhibitor (Shenyang Pharmaceutical University) | Mouse | Pulmonary Fibrosis (Bleomycin-induced) | 30 and 60 mg/kg, oral, for 3 weeks | Significantly reduced hydroxyproline (B1673980) levels and ameliorated fibrosis symptoms.[10] | [10] |
| IOA-289 | Mouse | Breast Tumor-associated Fibrosis (E0771 model) | Not specified | Marked decrease in collagen deposition within tumors.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for inducing and assessing fibrosis in animal models.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most commonly used model for preclinical assessment of potential therapies for pulmonary fibrosis.[13][14]
-
Animal Model: C57BL/6 mice (male, aged 8-12 weeks) are typically used. The use of aged male mice may offer more clinical relevance.[14]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (BLM) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: The ATX inhibitor or vehicle is administered (e.g., orally) starting at a specified time point after BLM administration. Treatment after the acute inflammatory phase (generally after Day 7) is recommended for testing anti-fibrotic efficacy.[13]
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested at a terminal time point (e.g., day 21 or 28), fixed, sectioned, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess lung architecture. Fibrosis is often quantified using a modified Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen.
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I (COL1A1), and fibronectin via qPCR or microarray analysis.[10]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
This model is widely used to study chemically-induced liver fibrosis.
-
Animal Model: Mice or rats are used.
-
Induction of Fibrosis: CCl4, dissolved in a vehicle like olive oil, is administered via intraperitoneal injection, typically twice a week for several weeks (e.g., 8-10 weeks).
-
Treatment: The ATX inhibitor or vehicle is co-administered during the CCl4 treatment period.
-
Assessment of Fibrosis:
-
Histology: Liver tissue is collected, fixed, and stained with Sirius Red or Masson's trichrome to visualize collagen deposition. The extent of fibrosis is scored based on established criteria.
-
Biochemical Markers: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Hydroxyproline Assay: Collagen content in the liver is quantified.
-
Gene Expression: Hepatic expression of fibrotic markers is analyzed.
-
Nonalcoholic Steatohepatitis (NASH)-Induced Liver Fibrosis Models
These models mimic the metabolic dysfunction-associated liver fibrosis seen in humans.
-
Animal Model: Mice are commonly used.
-
Induction of Fibrosis:
-
Stelic Mouse Animal Model (STAM™): This model involves a combination of streptozotocin (B1681764) injection at birth and a high-fat diet.
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) or Choline-Deficient High-Fat Diet: These specialized diets induce the pathological features of NASH, including fibrosis.
-
-
Treatment: The ATX inhibitor is administered therapeutically after the establishment of fibrosis.
-
Assessment of Fibrosis: Similar to the CCl4 model, assessment includes histology, biochemical markers, hydroxyproline content, and gene expression analysis of liver tissue.
Mandatory Visualization
ATX-LPA Signaling Pathway in Fibrosis
The following diagram illustrates the central role of the ATX-LPA axis in promoting fibrotic processes. ATX converts lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs), primarily LPAR1, on various cell types, including fibroblasts and epithelial cells. This activation triggers a cascade of pro-fibrotic events such as fibroblast proliferation and migration, myofibroblast differentiation, and increased extracellular matrix deposition.
General Experimental Workflow for Evaluating ATX Inhibitors
The diagram below outlines a typical experimental workflow for the preclinical evaluation of ATX inhibitors in animal models of fibrosis. This workflow ensures a systematic approach from model induction to data analysis.
References
- 1. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpg.com [glpg.com]
- 3. glpg.com [glpg.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. member.thoracic.org [member.thoracic.org]
- 14. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
A Head-to-Head Showdown: Evaluating ATX Inhibitor 27 and Other Autotaxin Inhibitors in Oncology
A detailed comparison of the efficacy, potency, and experimental backing for emerging autotaxin inhibitors in cancer research, providing critical data for researchers and drug developers.
The autotaxin (ATX)–lysophosphatidic acid (LPA) signaling axis is a pivotal pathway in oncology, influencing tumor growth, metastasis, and resistance to therapy.[1][2][3][4] This has led to the development of numerous small molecule inhibitors targeting ATX, a key enzyme in this pathway.[5][6][7] This guide provides a head-to-head comparison of a novel inhibitor, ATX inhibitor 27 (also known as Compound 31), against other prominent ATX inhibitors such as GLPG1690 (Ziritaxestat) and IOA-289, with supporting experimental data and detailed protocols for key assays.
Comparative Efficacy and Potency of ATX Inhibitors
The following tables summarize the available quantitative data on the potency of this compound and its counterparts. Direct head-to-head studies in the same cancer models are limited in the public domain; however, a comparative overview can be constructed from existing preclinical data.
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound (Compound 31) | human ATX | 13 | In vitro enzyme activity assay | [8] |
| human plasma ATX | 23 | In vitro enzyme activity assay with human plasma | [8] | |
| GLPG1690 (Ziritaxestat) | human ATX | ~130–220 | In vitro enzyme activity assay | [2] |
| mouse/human ATX | 100-500 | In vitro enzyme activity assay | [9] | |
| IOA-289 | plasma LPA18:2 | 36 | In vitro inhibition in human plasma | [10] |
| ATX | - | Potent inhibitor, specific IC50 not detailed in source | [1] | |
| ATX-1d | ATX | 1800 | In vitro enzyme inhibition assay | [11] |
| BrP-LPA | ATX | >98% inhibition at 10 µM | In vitro enzyme activity assay | [3] |
Table 1: Comparative In Vitro Potency of ATX Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of various ATX inhibitors against their target. Lower values indicate higher potency.
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| This compound (Compound 31) | Not specified in cancer model; in vivo in rats | Not specified | Sustained reduction of LPA levels | [8] |
| GLPG1690 (Ziritaxestat) | 4T1 mouse model of breast cancer | 50 mg/kg daily or 100 mg/kg every 12 hours | Synergistic effect with doxorubicin (B1662922) in decreasing tumor growth; decreased Ki67-positive cells when combined with radiotherapy | [2] |
| IOA-289 | E0771 mouse model of breast cancer | 100 mg/kg twice daily by gavage | Decreased tumor growth; increased CD8α+-T-cells in tumors | [5] |
| Pancreatic cancer models | Not specified | Monotherapy activity to inhibit primary tumor growth and metastasis | [4] | |
| BrP-LPA | Orthotopic breast tumors in nude mice | 10 mg/kg | Significant reduction in tumor size | [3] |
Table 2: Summary of In Vivo Efficacy of ATX Inhibitors in Cancer Models. This table outlines the experimental cancer models, dosing, and significant findings for each inhibitor.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: The ATX-LPA signaling pathway in cancer.
Caption: A representative workflow for in vivo efficacy studies of ATX inhibitors.
Detailed Experimental Protocols
ATX Enzyme Inhibition Assay (General Protocol)
This protocol describes a typical method to determine the in vitro potency of an ATX inhibitor.
Principle: The enzymatic activity of ATX is measured by its ability to hydrolyze a substrate, lysophosphatidylcholine (B164491) (LPC), to produce LPA. The inhibitory effect of a compound is determined by quantifying the reduction in ATX activity.
Materials:
-
Recombinant human autotaxin (hATX)
-
Lysophosphatidylcholine (LPC) substrate
-
Test inhibitors (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and fatty acid-free BSA)
-
Detection reagents for choline (B1196258) or LPA
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant hATX enzyme to each well.
-
Add the diluted test inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the LPC substrate to all wells.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the product (LPA or choline) using a suitable detection method (e.g., fluorescence, mass spectrometry).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft/Syngeneic Model (General Protocol)
This protocol outlines a common approach to evaluate the anti-tumor efficacy of an ATX inhibitor in a living organism.[12]
Principle: Human or murine cancer cells are implanted into immunocompromised or immunocompetent mice, respectively, to establish tumors. The effect of the ATX inhibitor on tumor growth is then monitored over time.
Materials:
-
Cancer cell line (e.g., 4T1 murine breast cancer, human pancreatic cancer cells)[2][3]
-
Immunocompromised (e.g., nude) or syngeneic (e.g., BALB/c) mice
-
ATX inhibitor formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment for orthotopic implantation (if applicable)
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Implant the cancer cells into the mice, either subcutaneously or orthotopically into the relevant organ (e.g., mammary fat pad for breast cancer).[2]
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ATX inhibitor low dose, ATX inhibitor high dose, combination therapy).
-
Administer the ATX inhibitor or vehicle according to the predetermined dosing schedule (e.g., daily oral gavage).[5]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice and excise the tumors.
-
Analyze the tumors for weight, and perform further analyses such as immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers, and biomarker analysis (e.g., LPA levels in plasma or tumor tissue).[2]
Conclusion
This compound (Compound 31) demonstrates high potency in vitro, comparable to other leading ATX inhibitors. While direct comparative in vivo cancer studies are not yet available, the existing data for inhibitors like GLPG1690 and IOA-289 underscore the therapeutic potential of targeting the ATX-LPA axis in oncology. The provided data and protocols offer a valuable resource for researchers aiming to further investigate and compare the efficacy of this promising class of cancer therapeutics. Further head-to-head studies are warranted to definitively establish the superior candidate for clinical development in specific cancer indications.
References
- 1. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluating Dual Activity LPA Receptor Pan-Antagonist/Autotaxin Inhibitors as Anti-Cancer Agents in vivo using Engineered Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iOnctura Presents Compelling Preclinical Data on its Clinical Stage Autotaxin Inhibitor IOA-289 at SITC - BioSpace [biospace.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Optimization of a DNA encoded library derived autotaxin inhibitor hit to a potent in vivo LPA lowering quinazolinone compound with a non‑zinc binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpg.com [glpg.com]
- 10. signon.springer.com:443 [signon.springer.com:443]
- 11. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unraveling the Anti-Cancer Potential of Autotaxin Inhibitors: A Comparative Analysis
A comprehensive cross-validation of the specific autotaxin (ATX) inhibitor, designated as ATX inhibitor 27, across multiple cancer cell lines remains elusive due to a notable scarcity of publicly available preclinical data. While this compound has been identified as a potent inhibitor of the human autotaxin (hATX) enzyme, with IC50 values of 13 nM and 23 nM against hATX and its substrate lysophosphatidylcholine (B164491) (LPC) respectively, its cellular effects in cancer models have not been extensively documented in the scientific literature.[1] This guide, therefore, pivots to a comparative analysis of other well-characterized ATX inhibitors—IOA-289, PF-8380, and GLPG1690—for which experimental data in various cancer cell lines are available. This comparison aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the therapeutic potential of targeting the ATX-LPA signaling axis in oncology.
The ATX-LPA signaling pathway is a critical player in cancer progression, influencing cell proliferation, survival, migration, and invasion. Autotaxin, a secreted enzyme, is the primary producer of lysophosphatidic acid (LPA), a bioactive lipid that exerts its oncogenic effects by binding to a family of G protein-coupled receptors (GPCRs). The inhibition of ATX, therefore, presents a promising strategy to disrupt these cancer-promoting processes.
Comparative Efficacy of ATX Inhibitors in Cancer Cell Lines
To facilitate a clear comparison of the anti-cancer effects of different ATX inhibitors, the following tables summarize the available quantitative data from key in vitro assays across a range of cancer cell lines.
Table 1: Cell Viability/Cytotoxicity (IC50 Values in µM)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| IOA-289 | HLE | Hepatocellular Carcinoma | ~3-12 (in absence of FBS) | [2] |
| IOA-289 | HLF | Hepatocellular Carcinoma | ~3-12 (in absence of FBS) | [2] |
| IOA-289 | Caco2 | Colorectal Cancer | ~3-12 (in absence of FBS) | [2] |
| IOA-289 | HT-29 | Colorectal Cancer | ~3-12 (in absence of FBS) | [2] |
| IOA-289 | Panc-1 | Pancreatic Cancer | ~3-12 (in absence of FBS) | [2] |
| IOA-289 | MIA PaCa-2 | Pancreatic Cancer | ~3-12 (in absence of FBS) | [2] |
| IOA-289 | KKU-M213 | Cholangiocarcinoma | ~3-12 (in absence of FBS) | [2] |
| IOA-289 | RBE | Cholangiocarcinoma | ~3-12 (in absence of FBS) | [2] |
| PF-8380 | U87-MG | Glioblastoma | Not specified (used at 1 µM) | |
| PF-8380 | GL261 | Glioblastoma | Not specified (used at 1 µM) | |
| ATX-1d | 4T1 | Murine Breast Cancer | >20 | [3][4] |
| ATX-1d | A375 | Human Melanoma | >20 | [3][4] |
Table 2: Cell Migration Inhibition
| Inhibitor | Cell Line | Cancer Type | Assay | % Inhibition (Concentration) | Citation |
| IOA-289 | HLE | Hepatocellular Carcinoma | Wound Healing | Dose-dependent | [2] |
| IOA-289 | PANC-1 | Pancreatic Cancer | Wound Healing | Dose-dependent | [2] |
| IOA-289 | HT-29 | Colorectal Cancer | Wound Healing | Dose-dependent | [2] |
| IOA-289 | Multiple | Gastrointestinal Cancers | Transwell | Significant inhibition (12 µM) | [2] |
| PF-8380 | U87-MG | Glioblastoma | Scratch Assay | Significant reduction (1 µM) | |
| PF-8380 | GL261 | Glioblastoma | Scratch Assay | Significant reduction (1 µM) | |
| Brp-LPA | A549 | Lung Cancer | Scratch Assay | Dose-dependent | |
| VPC8a202 | MDA-MB-435 | Melanoma | Not specified | Significant inhibition | |
| S32826 | MDA-MB-435 | Melanoma | Not specified | Significant inhibition |
Table 3: Cell Invasion Inhibition
| Inhibitor | Cell Line | Cancer Type | Assay | % Inhibition (Concentration) | Citation |
| PF-8380 | U87-MG | Glioblastoma | Matrigel | Significant reduction (1 µM) | |
| PF-8380 | GL261 | Glioblastoma | Matrigel | Significant reduction (1 µM) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the ATX inhibitor and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Transwell Migration Assay
This assay assesses the chemotactic ability of cells to move through a porous membrane.
-
Chamber Preparation: Place Transwell inserts with a defined pore size (e.g., 8 µm) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Seed the cells in serum-free media in the upper chamber of the Transwell insert.
-
Inhibitor Treatment: Add the ATX inhibitor to the upper chamber with the cells.
-
Incubation: Incubate the plate for a specific duration to allow for cell migration.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with a staining solution like crystal violet.
-
Quantification: Count the number of migrated cells in multiple fields of view under a microscope.
Matrigel Invasion Assay
This assay is a modification of the transwell migration assay and measures the ability of cells to invade through a basement membrane matrix.
-
Matrigel Coating: Coat the upper surface of the Transwell insert with a layer of Matrigel and allow it to solidify.
-
Assay Procedure: Follow the same procedure as the transwell migration assay (steps 2-8). The Matrigel provides a barrier that cells must degrade and invade to migrate to the lower chamber.
Visualizing the Molecular Pathways and Experimental Design
To provide a clearer understanding of the underlying biological processes and experimental setups, the following diagrams have been generated using the DOT language.
Caption: The ATX-LPA signaling pathway and the mechanism of action for ATX inhibitors.
Caption: A generalized workflow for the in vitro assessment of ATX inhibitor efficacy.
Conclusion
While the specific effects of this compound in cancer cell lines remain to be elucidated in the public domain, the available data for other ATX inhibitors like IOA-289, PF-8380, and GLPG1690 strongly support the therapeutic potential of targeting the ATX-LPA axis in oncology. These inhibitors have demonstrated the ability to impede key cancer-associated processes such as proliferation, migration, and invasion in a variety of cancer cell types. Further research, including head-to-head comparative studies and in vivo validation, is warranted to fully understand the differential efficacy of these compounds and to identify the patient populations most likely to benefit from this targeted therapeutic strategy. The lack of data on this compound highlights the ongoing need for transparent and comprehensive reporting of preclinical findings to accelerate the drug development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
ATX Inhibitor 27: A Comparative Analysis Against First-Generation Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of ATX inhibitor 27 against first-generation autotaxin (ATX) inhibitors. The information is compiled from preclinical studies to assist researchers in evaluating its potential for therapeutic development.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in lipid signaling pathways. Its primary function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator. LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes, including cell proliferation, survival, migration, and differentiation.
Dysregulation of the ATX-LPA signaling axis has been implicated in a variety of pathological conditions, including cancer, inflammation, and fibrosis. Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy for these diseases.
First-generation ATX inhibitors encompass a range of chemical scaffolds, from lipid-based substrate analogs to early small molecules. While these compounds were instrumental in validating ATX as a drug target, they often suffered from limitations such as poor pharmacokinetic properties or off-target effects. This compound represents a more recent effort to develop inhibitors with improved potency, selectivity, and drug-like properties.
ATX Signaling Pathway
The ATX-LPA signaling pathway is a key regulator of various cellular functions. The following diagram illustrates the core components of this pathway.
Caption: The ATX-LPA signaling cascade and points of inhibition.
Performance Comparison: this compound vs. First-Generation Inhibitors
This section provides a comparative overview of the in vitro potency, and where available, in vivo efficacy and pharmacokinetic parameters of this compound and representative first-generation ATX inhibitors. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and selected first-generation inhibitors.
| Inhibitor | Target | Substrate | IC50 (nM) | Reference |
| This compound (Compound 31) | human ATX | LPC | 13 | [1] |
| human ATX | LPC | 23 | [1] | |
| PF-8380 | human ATX | Isolated Enzyme | 2.8 | [2] |
| human ATX | Human Whole Blood | 101 | [2] | |
| rat ATX | FS-3 | 1.16 | [2] | |
| HA155 | ATX | LPC | 5.7 | [3] |
| S32826 | ATX | LPC | 5.6 | [3] |
In Vivo Efficacy & Pharmacokinetics
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of an inhibitor. Key parameters include the ability to reduce plasma LPA levels and pharmacokinetic properties such as maximum plasma concentration (Cmax), time to reach Cmax (tmax), half-life (t1/2), and oral bioavailability.
| Inhibitor | Species | Dose | Effect on Plasma LPA | Pharmacokinetic Parameters | Reference |
| This compound (Compound 31) | In vivo studies mentioned | - | Reduces LPA levels | No specific data available | [1] |
| PF-8380 | Rat | 1 mg/kg (IV) | - | CL: 31 mL/min/kg, Vdss: 3.2 L/kg, t1/2: 1.2 h | [2] |
| Rat | 1-100 mg/kg (oral) | Maximal reduction at 3 mg/kg at 0.5 h | Oral Bioavailability: 43-83% | [2] |
Data for this compound is limited in the public domain. Further studies are required for a comprehensive comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of ATX inhibitors.
In Vitro ATX Inhibition Assay (Choline Release Assay)
This assay measures the activity of ATX by quantifying the amount of choline (B1196258) produced from the hydrolysis of LPC.
Caption: Workflow for the in vitro choline release assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human ATX in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100).
-
Prepare a stock solution of the substrate, lysophosphatidylcholine (LPC, e.g., 1-oleoyl-sn-glycero-3-phosphocholine), in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a reference inhibitor (e.g., PF-8380) in the assay buffer containing a small percentage of DMSO.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2 µL) of the inhibitor dilutions or vehicle (DMSO) to the wells of a 96-well microplate.
-
Add a defined amount of the ATX enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the LPC substrate solution to all wells.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection:
-
Stop the reaction, if necessary, by adding a stopping reagent.
-
Add a detection reagent mixture containing choline oxidase, horseradish peroxidase (HRP), and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).
-
Incubate at room temperature for the detection reaction to proceed.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of ATX inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Measurement of Plasma LPA Levels by LC-MS/MS
This method allows for the quantification of different LPA species in plasma samples from preclinical animal models.
Caption: Workflow for quantifying plasma LPA levels via LC-MS/MS.
Detailed Protocol:
-
Sample Collection and Preparation:
-
Collect blood samples from animals at specified time points after administration of the ATX inhibitor or vehicle.
-
Immediately process the blood to obtain plasma by centrifugation at low temperature.
-
Store plasma samples at -80°C until analysis.
-
-
Lipid Extraction:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard (a non-endogenous LPA species).
-
Precipitate proteins by adding a cold organic solvent such as methanol (B129727) or acetonitrile.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water mixture.
-
Collect the organic phase containing the lipids.
-
-
Sample Processing:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the different LPA species using a suitable LC column (e.g., a C18 reversed-phase column) and a gradient elution program.
-
Detect and quantify the LPA species using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of LPA standards.
-
Quantify the concentration of each LPA species in the plasma samples by comparing their peak areas to that of the internal standard and the standard curve.
-
Conclusion
This compound demonstrates potent in vitro inhibition of autotaxin, with IC50 values in the low nanomolar range, comparable to or better than some first-generation inhibitors. While direct comparative in vivo and pharmacokinetic data are not yet widely available, initial reports suggest that it effectively reduces LPA levels in vivo. First-generation inhibitors like PF-8380 have been more extensively characterized and have shown in vivo efficacy, but may have liabilities that newer compounds like this compound aim to address.
For researchers in drug discovery, this compound represents a promising lead compound for the development of novel therapeutics targeting the ATX-LPA signaling pathway. Further head-to-head studies with established first-generation inhibitors are warranted to fully elucidate its performance profile and therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
Benchmarking ATX inhibitor 27 against current therapeutic standards
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Autotaxin (ATX) inhibitor 27 with current therapeutic standards in idiopathic pulmonary fibrosis (IPF) and oncology. This document outlines the mechanism of action, presents available preclinical data for representative ATX inhibitors, and details relevant experimental protocols.
Disclaimer: Publicly available data specifically for "ATX inhibitor 27" is limited. Therefore, this guide utilizes data from other well-characterized ATX inhibitors, such as GLPG1690 (Ziritaxestat) and IOA-289 (Cambritaxestat), as surrogates to provide a comparative framework against current therapeutic standards. The IC50 values for this compound against human autotaxin (hATX) and lysophosphatidylcholine (B164491) (LPC) are reported to be 13 nM and 23 nM, respectively[1][2].
The ATX-LPA Signaling Pathway: A Key Therapeutic Target
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing lysophosphatidic acid (LPA), a bioactive signaling lipid.[3][4] LPA interacts with at least six G protein-coupled receptors (LPAR 1-6), triggering a variety of cellular responses, including cell proliferation, migration, and survival.[4] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathogenesis of several chronic inflammatory and fibrotic diseases, as well as cancer.[4][5]
ATX inhibitors block the production of LPA, thereby mitigating its downstream pathological effects.[3] This mechanism provides a strong rationale for their development as therapeutic agents in diseases characterized by excessive LPA signaling.
Figure 1: The Autotaxin-LPA signaling pathway and the mechanism of action of ATX inhibitors.
Benchmarking in Idiopathic Pulmonary Fibrosis (IPF)
IPF is a progressive and fatal lung disease with limited treatment options.[6][7][8] The current standards of care, pirfenidone (B1678446) and nintedanib, slow the rate of lung function decline but do not halt disease progression and can be associated with significant side effects.[9][10] The ATX-LPA axis is a promising therapeutic target in IPF due to its role in promoting fibrosis.[11][12][13]
Comparative Efficacy Data (Preclinical)
While direct comparative data for this compound is unavailable, preclinical studies in the bleomycin-induced mouse model of pulmonary fibrosis provide insights into the potential efficacy of this class of drugs.
| Compound | Therapeutic Area | Model | Key Findings | Reference |
| GLPG1690 (Ziritaxestat) | IPF | Bleomycin-induced mouse model | Significantly superior to pirfenidone in reducing Ashcroft score and collagen content in a prophylactic setting. Showed significant efficacy in a therapeutic setting where pirfenidone did not. | [14] |
| BBT-877 | IPF | Bleomycin-induced mouse model | Effectively reduced lung fibrosis, as indicated by lower Ashcroft scores and collagen deposition, compared to other drugs. | [15] |
| PF-8380 | IPF | Bleomycin-induced mouse model | Abrogated the development of pulmonary fibrosis and prevented the distortion of lung architecture. | [16][17] |
| Pirfenidone | IPF | Bleomycin-induced mouse model | Standard of care, used as a comparator. | [14] |
| Nintedanib | IPF | Bleomycin-induced mouse model | Standard of care, known to slow FVC decline. | [18] |
Benchmarking in Oncology
The ATX-LPA axis is implicated in cancer progression, promoting tumor growth, metastasis, and resistance to therapy.[5][19][20] The therapeutic landscape in oncology is diverse and dependent on the cancer type. Here, we focus on triple-negative breast cancer and pancreatic cancer, where ATX inhibitors have shown preclinical promise.
Current Therapeutic Standards
| Cancer Type | Standard of Care |
| Triple-Negative Breast Cancer (TNBC) | Neoadjuvant chemotherapy (anthracyclines, taxanes, carboplatin) often in combination with immunotherapy (e.g., pembrolizumab), followed by surgery and potentially radiation.[1][4][6][9][21] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | For resectable disease, surgery followed by adjuvant chemotherapy (e.g., modified FOLFIRINOX or gemcitabine (B846) plus capecitabine). For metastatic disease, combination chemotherapy regimens such as FOLFIRINOX or gemcitabine plus nab-paclitaxel are standard.[3][22][23][24][25] |
Comparative Efficacy Data (Preclinical)
Preclinical studies using various ATX inhibitors have demonstrated their potential in cancer therapy, often in combination with standard-of-care agents.
| Compound | Cancer Type | Model | Key Findings | Reference |
| IOA-289 (Cambritaxestat) | Breast Cancer | E0771 orthotopic mouse model | Reduced tumor growth and induced complete tumor eradication in some animals. Also showed a strong reduction in lung and bone metastases in the 4T1 model. | [2][26][27][28][29] |
| GLPG1690 (Ziritaxestat) | Breast Cancer | 4T1 orthotopic mouse model | Acted synergistically with doxorubicin (B1662922) to decrease tumor growth. | [30] |
| IOA-289 (Cambritaxestat) | Pancreatic Cancer | Preclinical models | Currently in a Phase Ib clinical trial in combination with gemcitabine/nab-paclitaxel for metastatic pancreatic cancer. | [31][32] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments.
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.[3][14][18]
Figure 2: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal dose of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg) is administered to anesthetized mice.
-
Treatment: this compound can be administered prophylactically (starting before or at the time of bleomycin instillation) or therapeutically (starting after the initial inflammatory phase, e.g., day 7). Dosing is typically performed daily or twice daily via oral gavage.
-
Assessment: At a predetermined endpoint (e.g., day 14 or 21), animals are euthanized. Lungs are harvested for histological analysis (e.g., H&E and Masson's trichrome staining) to determine the Ashcroft score, a measure of fibrosis severity. Collagen content is quantified using a hydroxyproline (B1673980) assay. Bronchoalveolar lavage fluid (BALF) can be collected to analyze inflammatory cell influx and cytokine levels.
Orthotopic Breast Cancer Xenograft Model
This model is used to evaluate the efficacy of anti-cancer agents on tumor growth and metastasis in a more physiologically relevant environment.
References
- 1. Current Treatment Landscape for Early Triple-Negative Breast Cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Triple-negative breast cancer (TNBC) diagnosis and treatment: 7 things you should know | MD Anderson Cancer Center [mdanderson.org]
- 5. Autotaxin production in the human breast cancer tumor microenvironment mitigates tumor progression in early breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triple Negative Breast Cancer (TNBC) | Penn Medicine [pennmedicine.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment Options | Triple Negative Breast Cancer Foundation [tnbcfoundation.org]
- 10. Strong reversal of the lung fibrosis disease signature by autotaxin inhibitor GLPG1690 in a mouse model for IPF | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. tandfonline.com [tandfonline.com]
- 14. atsjournals.org [atsjournals.org]
- 15. Bridge Biotherapeutics presents preclinical trial results on ATX inhibitor < Pharma < Article - KBR [koreabiomed.com]
- 16. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. Autotaxin and Breast Cancer: Towards Overcoming Treatment Barriers and Sequelae [mdpi.com]
- 20. Autotaxin in Breast Cancer: Role, Epigenetic Regulation and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triple negative breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 22. A Simple Overview of Pancreatic Cancer Treatment for Clinical Oncologists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The Current Treatment Paradigm for Pancreatic Ductal Adenocarcinoma and Barriers to Therapeutic Efficacy [frontiersin.org]
- 24. Current Treatment of Potentially Resectable Pancreatic Ductal Adenocarcinoma: A Medical Oncologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pancreatic Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 26. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. aacrjournals.org [aacrjournals.org]
- 31. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 32. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of ATX Inhibitor 27
For immediate reference, it is critical to obtain the Safety Data Sheet (SDS) from the supplier of ATX Inhibitor 27 for specific disposal instructions. The following guide provides general procedures for the safe handling and disposal of laboratory chemical waste of this nature, in accordance with standard safety protocols.
Core Disposal and Safety Procedures
Proper disposal of chemical reagents is paramount for laboratory safety and environmental protection. The following steps outline the necessary precautions and procedures for managing waste generated from the use of this compound.
1. Obtain and Review the Safety Data Sheet (SDS): The SDS is the most critical document for safe handling and disposal. Section 13 of the SDS, "Disposal considerations," will provide explicit instructions tailored to the chemical's properties. If you do not have the SDS, you must request it from the manufacturer or supplier.
2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. As specified in a typical SDS (Section 8), this includes:
-
Safety glasses or goggles: To protect from splashes.
-
Chemical-resistant gloves: Inspect gloves for integrity before use.
-
Lab coat: To protect skin and clothing.
3. Waste Segregation and Collection: Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Solid Waste:
-
Collect in a designated, clearly labeled, and sealed container.
-
This includes any unused solid this compound and contaminated consumables like weigh boats or filter paper.
-
-
Liquid Waste:
-
Collect in a compatible, leak-proof, and clearly labeled container.
-
Do not pour down the drain.
-
This includes any solutions containing this compound.
-
-
Contaminated Materials:
-
Items such as gloves, pipette tips, and absorbent paper that have come into contact with the inhibitor should be collected in a designated hazardous waste bag or container.[1]
-
4. Labeling Waste Containers: All waste containers must be clearly labeled with:
-
The full chemical name: "this compound Waste"
-
Associated hazards (e.g., "Caution: Research Chemical, Handle with Care"). Hazard information should be derived from the SDS.
5. Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by a licensed hazardous waste disposal service.
6. Consult with Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is a crucial resource. They can provide specific guidance on waste disposal procedures that comply with local, state, and federal regulations.
Quantitative Data Summary
While specific quantitative data for "this compound" is not available from the search, a related compound, "this compound (Compound 31)," has been identified with the following inhibitory concentrations[2]:
| Target | IC₅₀ Value |
| Human Autotaxin (hATX) | 13 nM |
| Lysophosphatidylcholine (LPC) | 23 nM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Visualizing Key Processes
To further aid in understanding the context of this compound's use and disposal, the following diagrams illustrate the relevant biological pathway and the general workflow for safe chemical disposal.
Autotaxin-LPA Signaling Pathway
Autotaxin (ATX) is a key enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various cellular processes. ATX inhibitors block this activity.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Chemical Waste Disposal Workflow
This diagram outlines the procedural steps for the safe disposal of a chemical like this compound.
Caption: Step-by-step workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Operational Guidance for Handling ATX Inhibitor 27
Disclaimer: No specific Safety Data Sheet (SDS) for ATX inhibitor 27 was located. Therefore, this guidance is based on best practices for handling potent, uncharacterized bioactive small molecule inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) office and, if possible, obtain the specific SDS from the supplier before handling this compound.
The following provides essential safety and logistical information for the operational use and disposal of this compound, a potent bioactive compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
A conservative approach to PPE is mandatory due to the unknown specific hazards of this compound. The minimum required PPE for various laboratory activities is summarized below.[1][2][3][4]
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of nitrile gloves- Laboratory coat |
| Weighing and Aliquoting (Dry Powder) | - Double nitrile gloves- Disposable gown with tight cuffs- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or containment ventilated enclosure) |
| Solution Preparation and Handling | - Double nitrile gloves- Laboratory coat or disposable gown- Safety glasses with side shields or chemical splash goggles |
| Administering to Cell Cultures or Animals | - Nitrile gloves- Laboratory coat |
| Spill Cleanup | - Double nitrile gloves- Disposable gown- Chemical splash goggles- N95 or higher-rated respirator- Shoe covers (for larger spills) |
| Waste Disposal | - Nitrile gloves- Laboratory coat |
Note: Always inspect gloves for tears or degradation before and during use. Change gloves immediately if contamination is suspected.[5]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure and ensure procedural consistency.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 5. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
